Product packaging for N-methylleukotriene C4(Cat. No.:)

N-methylleukotriene C4

Cat. No.: B15132268
M. Wt: 638.8 g/mol
InChI Key: QBGJIAGAMOXYQX-PIIVYYLVSA-O
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Description

N-methylleukotriene C4 is a useful research compound. Its molecular formula is C31H48N3O9S+ and its molecular weight is 638.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48N3O9S+ B15132268 N-methylleukotriene C4

Properties

Molecular Formula

C31H48N3O9S+

Molecular Weight

638.8 g/mol

IUPAC Name

1-[3-[(4S,6Z,8Z,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]-1-(methylamino)-5-oxopyrrolidin-1-ium-2-carboxylic acid

InChI

InChI=1S/C31H47N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34(32-2)23(31(42)43)19-20-27(34)36/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H3-,33,37,38,39,40,41,42,43)/p+1/b8-7-,11-10-,13-12-,17-14-/t23?,24?,25-,26?,34?/m0/s1

InChI Key

QBGJIAGAMOXYQX-PIIVYYLVSA-O

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)[N+]1(C(CCC1=O)C(=O)O)NC

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)[N+]1(C(CCC1=O)C(=O)O)NC

Origin of Product

United States

Foundational & Exploratory

N-Methylleukotriene C4: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylleukotriene C4 (N-methyl LTC4), a metabolically stable analog of the potent inflammatory mediator, leukotriene C4 (LTC4). This document details the synthetic protocols, analytical characterization, and biological context of N-methyl LTC4, offering valuable insights for researchers in inflammation, respiratory diseases, and drug development.

Introduction

Leukotriene C4 is a member of the cysteinyl leukotriene family, potent lipid mediators involved in the pathophysiology of asthma and other inflammatory conditions.[1] LTC4 is biosynthesized from arachidonic acid via the 5-lipoxygenase pathway, where the unstable epoxide intermediate, leukotriene A4 (LTA4), is conjugated with glutathione.[2] However, the rapid in vivo metabolism of LTC4 to LTD4 and LTE4 complicates the study of its specific biological roles.[3] N-methyl LTC4, a synthetic analog, is designed to resist this metabolic degradation, providing a valuable tool for investigating the distinct signaling pathways of LTC4.[3]

Physicochemical and Biological Properties

N-methyl LTC4 is a synthetic analog of LTC4 with a methyl group on the glutamic acid residue of the glutathione moiety. This modification inhibits its metabolism to LTD4 and LTE4.[3]

PropertyValueReference
Molecular Formula C31H49N3O9S[4]
Molecular Weight 639.80 g/mol [4]
Purity ≥97%[3]
Appearance A solution in ethanol[3]
UV max 282 nm[3]
Solubility (DMF) 50 mg/ml[3]
Solubility (DMSO) 50 mg/ml[3]
Solubility (Ethanol) 1 mg/ml[3]
EC50 (human CysLT1 Receptor) > 2,000 nM[3]
EC50 (human CysLT2 Receptor) 122 nM[3]

Synthesis of this compound

The total synthesis of N-methyl LTC4 is a multi-step process that involves the preparation of key intermediates and their subsequent coupling. The following is a generalized protocol based on established synthetic routes.

Experimental Protocol: Synthesis

Materials:

  • Leukotriene A4 methyl ester (LTA4-Me)

  • N-methyl-glutathione

  • Anhydrous solvents (e.g., methanol, dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of N-methyl-glutathione: This intermediate can be synthesized from commercially available starting materials following established organic chemistry procedures.

  • Coupling Reaction: In an inert atmosphere, dissolve LTA4-Me in anhydrous methanol. Add a solution of N-methyl-glutathione in methanol to the LTA4-Me solution. The reaction is typically carried out at room temperature and monitored by TLC.

  • Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate N-methyl LTC4 methyl ester.

  • Saponification: The purified methyl ester is dissolved in a mixture of methanol and water, and a base (e.g., lithium hydroxide) is added to hydrolyze the ester. The progress of the saponification is monitored by HPLC.

  • Final Purification: Upon completion, the reaction mixture is neutralized, and the final product, N-methyl LTC4, is purified by reverse-phase HPLC.

Note: LTA4 and its derivatives are highly unstable and should be handled with care under inert and anhydrous conditions.

Characterization of this compound

The identity and purity of synthesized N-methyl LTC4 are confirmed through a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Detection: UV absorbance at 280 nm.

  • Expected Outcome: A single major peak corresponding to N-methyl LTC4, confirming its purity.

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.

  • Expected Outcome: The observed m/z should correspond to the calculated molecular weight of N-methyl LTC4 (639.80).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: 1H NMR and 13C NMR spectroscopy.[5]

  • Sample Preparation: The purified N-methyl LTC4 is dissolved in a suitable deuterated solvent (e.g., CD3OD).

  • Analysis: The NMR spectra provide detailed information about the chemical structure of the molecule, including the presence of the N-methyl group and the characteristic peaks of the leukotriene backbone.

  • Expected Outcome: The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, should be consistent with the structure of N-methyl LTC4.

Signaling Pathways

Leukotriene C4 and its analog, N-methyl LTC4, exert their biological effects by binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptors, CysLT1 and CysLT2.

Leukotriene_Signaling AA Arachidonic Acid FLAP 5-LO-activating protein (FLAP) AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 GSH Glutathione GSH->LTC4S CysLT1 CysLT1 Receptor LTC4->CysLT1 CysLT2 CysLT2 Receptor LTC4->CysLT2 NMeLTC4 N-methyl-LTC4 NMeLTC4->CysLT2 Signaling1 Downstream Signaling (e.g., Ca2+ mobilization) CysLT1->Signaling1 Signaling2 Downstream Signaling (e.g., MAPK activation) CysLT2->Signaling2

Caption: Biosynthesis of LTC4 and receptor activation by LTC4 and N-methyl-LTC4.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of N-methyl LTC4.

Experimental_Workflow Start Start Synthesis Synthesis of N-methyl LTC4 Start->Synthesis Purification Purification (Column Chromatography & HPLC) Synthesis->Purification Characterization Characterization Purification->Characterization HPLC HPLC Analysis Characterization->HPLC MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy Characterization->NMR Bioassay Biological Activity Assay Characterization->Bioassay End End Bioassay->End

Caption: General workflow for the synthesis and analysis of N-methyl LTC4.

References

An In-depth Technical Guide to the Biological Function of N-methylleukotriene C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylleukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of leukotriene C4 (LTC4), a potent inflammatory mediator. Due to its resistance to metabolism into other leukotrienes, N-methyl LTC4 serves as an invaluable tool for the specific investigation of the biological roles of LTC4 and its primary receptor, the cysteinyl leukotriene receptor 2 (CysLT2). This document provides a comprehensive overview of the biological function of N-methyl LTC4, including its receptor selectivity, signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the cysteinyl leukotriene pathway.

Introduction

Cysteinyl leukotrienes (CysLTs), comprising LTC4, leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. They are key players in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions.[1] The biological effects of CysLTs are mediated by at least two G protein-coupled receptors, the CysLT1 and CysLT2 receptors.[2][3]

LTC4 is rapidly converted in vivo to LTD4 and subsequently to LTE4, which have different receptor affinities and biological activities. This rapid metabolism complicates the study of the specific roles of LTC4. N-methyl LTC4 is a synthetic analog of LTC4 that is not readily metabolized, making it a potent and selective tool to probe the function of the CysLT2 receptor.[4][5] This guide details the current understanding of the biological functions of N-methyl LTC4.

Receptor Selectivity and Affinity

N-methyl LTC4 is a potent and selective agonist for the CysLT2 receptor, with significantly lower affinity for the CysLT1 receptor.[4][5] This selectivity allows for the targeted activation of the CysLT2 receptor in experimental settings, helping to deconvolute its functions from those of the CysLT1 receptor.

Table 1: Receptor Binding and Functional Potency of N-methyl LTC4 and Related Cysteinyl Leukotrienes

LigandReceptorAssay TypeSpeciesPotency (EC50/Kd)Reference
N-methyl LTC4 CysLT1 Calcium MobilizationHuman> 2,000 nM[4][5]
CysLT2 Calcium MobilizationHuman122 nM[4][5]
LTC4CysLT1Calcium MobilizationHuman~10 nM[6]
CysLT2Calcium MobilizationHuman~10 nM[6]
LTD4CysLT1Calcium MobilizationHuman~1 nM[6]
CysLT2Calcium MobilizationHuman~10 nM[6]
LTE4CysLT1Calcium MobilizationHuman>100 nM[6]
CysLT2Calcium MobilizationHuman>100 nM[6]
LTC4Specific Binding SiteReceptor Binding AssaySyrian HamsterKd = 4.4 nM (high affinity), Kd = 634 nM (low affinity)[7]

Signaling Pathways

Activation of the CysLT2 receptor by N-methyl LTC4 initiates intracellular signaling cascades. The CysLT2 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of CysLT2 receptor activation.[4] In addition to G protein-dependent signaling, N-methyl LTC4 has been shown to induce β-arrestin-2 recruitment to the CysLT2 receptor.[4]

CysLT2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol N_methyl_LTC4 N-methyl LTC4 CysLT2R CysLT2 Receptor N_methyl_LTC4->CysLT2R binds Gq Gq/11 CysLT2R->Gq activates beta_arrestin β-arrestin-2 CysLT2R->beta_arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates

Figure 1. CysLT2 Receptor Signaling Pathway.

Biological Functions

N-methyl LTC4 has been instrumental in elucidating the specific physiological and pathophysiological roles of CysLT2 receptor activation.

Vascular Permeability

In vivo studies have demonstrated that N-methyl LTC4 is a potent inducer of vascular leakage.[4][5] This effect is mediated through the CysLT2 receptor, as it is observed in mice overexpressing the human CysLT2 receptor and is absent in CysLT2 receptor knockout mice.[4][5] This highlights the role of the LTC4-CysLT2 axis in promoting edema during inflammatory responses.

Smooth Muscle Contraction

LTC4 is a known potent constrictor of smooth muscle, particularly in the airways and vasculature.[5] N-methyl LTC4 has been used to study the direct effects of LTC4 on smooth muscle contraction, demonstrating that receptors preferentially binding LTC4 exist in vascular smooth muscle.[9]

Itch Sensation

Recent studies have implicated the CysLT2 receptor in the sensation of itch (pruritus). Injection of N-methyl LTC4 has been shown to induce dose-dependent itch behaviors in mice, an effect that is abrogated in CysLT2 receptor-deficient mice.[9] This suggests a role for the LTC4/CysLT2R pathway in inflammatory skin conditions associated with itch.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of N-methyl LTC4.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing the human CysLT1 or CysLT2 receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • N-methyl LTC4 and other leukotrienes (LTC4, LTD4, LTE4).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Seed the transfected HEK293 cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer containing a mild detergent like Pluronic F-127.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Prepare serial dilutions of N-methyl LTC4 and other agonists in assay buffer.

  • Place the cell plate and the agonist plate into the fluorescence plate reader.

  • Establish a baseline fluorescence reading for each well.

  • Automatically inject the agonists into the respective wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Analyze the data to determine the EC50 values for each agonist.

In Vivo Vascular Permeability Assay (Modified Miles Assay)

This assay quantifies vascular leakage in response to an agonist.

Materials:

  • Mice (e.g., transgenic mice overexpressing the human CysLT2 receptor, and knockout controls).

  • Evans blue dye solution (1% in saline).

  • N-methyl LTC4 solution.

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Formamide.

  • Spectrophotometer.

Procedure:

  • Anesthetize the mice.

  • Inject Evans blue dye intravenously via the tail vein.

  • After a short circulation time (e.g., 5 minutes), inject N-methyl LTC4 intradermally into the ear or dorsal skin.

  • Allow the leakage to proceed for a defined period (e.g., 30 minutes).

  • Euthanize the mice and excise the injection sites.

  • Incubate the tissue samples in formamide at 55°C overnight to extract the extravasated Evans blue dye.

  • Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.

  • The amount of dye extracted is proportional to the degree of vascular permeability.

Smooth Muscle Contraction Assay

This assay measures the contractile response of isolated smooth muscle tissue to an agonist.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig trachea or human bronchus).

  • Organ bath system with a force transducer.

  • Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • N-methyl LTC4 and other contractile agonists.

Procedure:

  • Dissect the smooth muscle tissue and mount it in the organ bath containing Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Obtain a reference contraction with a standard agonist (e.g., carbachol or histamine).

  • Wash the tissue and allow it to return to baseline.

  • Add cumulative concentrations of N-methyl LTC4 to the organ bath and record the contractile response at each concentration.

  • Construct a dose-response curve and determine the EC50 and maximum contractile effect.

Experimental and Logical Workflow

The study of a selective GPCR agonist like N-methyl LTC4 typically follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation receptor_binding Receptor Binding Assays (Determine Kd/Ki for CysLT1 and CysLT2) functional_assays Functional Assays receptor_binding->functional_assays Confirm Agonism calcium_assay Calcium Mobilization Assay (Determine EC50 and Emax) functional_assays->calcium_assay beta_arrestin_assay β-arrestin Recruitment Assay functional_assays->beta_arrestin_assay cell_based_assays Cell-Based Functional Assays (e.g., Smooth Muscle Contraction) functional_assays->cell_based_assays animal_models Animal Models of Disease (e.g., Inflammation, Allergy) cell_based_assays->animal_models Validate in a physiological context vascular_permeability Vascular Permeability Assay animal_models->vascular_permeability other_phys_assays Other Physiological Assays (e.g., Itch Behavior) animal_models->other_phys_assays end End: Elucidate Biological Function vascular_permeability->end other_phys_assays->end start Start: Synthesize N-methyl LTC4 start->receptor_binding

Figure 2. Experimental Workflow for N-methyl LTC4.

Conclusion

This compound is a critical research tool for dissecting the specific biological functions of the LTC4-CysLT2 receptor axis. Its metabolic stability and receptor selectivity have enabled significant advances in our understanding of the roles of CysLTs in inflammation, vascular biology, and sensory neuroscience. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further elucidate the complexities of the leukotriene signaling pathway and to develop novel therapeutics for inflammatory and allergic diseases.

References

An In-depth Technical Guide on the Mechanism of Action of N-methylleukotriene C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylleukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of the endogenous cysteinyl leukotriene, leukotriene C4 (LTC4). This stability makes it a valuable tool for elucidating the physiological and pathological roles of the cysteinyl leukotriene signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of N-methyl LTC4, focusing on its receptor interactions, downstream signaling cascades, and key experimental methodologies used to characterize its activity. All quantitative data are summarized for clarity, and detailed signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to this compound

Leukotriene C4 is a potent inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase pathway. However, its rapid in vivo conversion to leukotriene D4 (LTD4) and leukotriene E4 (LTE4) complicates the study of its specific biological effects. N-methyl LTC4 is a synthetic analog designed to resist this metabolic degradation, thus providing a more stable probe to investigate LTC4-mediated signaling.[1] Its primary mechanism of action is through the selective activation of the cysteinyl leukotriene receptor 2 (CysLT2R).

Receptor Selectivity and Quantitative Pharmacology

N-methyl LTC4 is a potent and selective agonist of the CysLT2 receptor, exhibiting significantly lower activity at the CysLT1 receptor. This selectivity is crucial for differentiating the distinct signaling pathways and physiological functions mediated by these two receptor subtypes. The available quantitative data on the potency of N-methyl LTC4 and its parent compound, LTC4, are summarized in the table below.

LigandReceptorParameterValueSpeciesReference
N-methyl LTC4 Human CysLT2R EC50 122 nM Human [1]
N-methyl LTC4Human CysLT1REC50> 2,000 nMHuman[1]
Leukotriene C4Human CysLT2REC50~57-58 nMHuman
Leukotriene C4Human CysLT1RpKi8.1Human
Leukotriene C4Hamster Smooth Muscle CellsKd4.4 - 5 nMHamster

Signaling Pathways Activated by this compound

Upon binding to the CysLT2 receptor, a G-protein coupled receptor (GPCR), N-methyl LTC4 initiates a cascade of intracellular signaling events. The primary and best-characterized pathway involves the activation of the Gq alpha subunit of heterotrimeric G-proteins.

Gq/Phospholipase C Pathway and Calcium Mobilization

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of CysLT2 receptor activation and can be experimentally measured using calcium-sensitive photoproteins like aequorin.

Gq_PLC_Pathway N_methyl_LTC4 N-methyl LTC4 CysLT2R CysLT2 Receptor N_methyl_LTC4->CysLT2R Binds to Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response

Gq/Phospholipase C Signaling Pathway
β-Arrestin Recruitment

Like many GPCRs, the activated CysLT2 receptor is a target for G protein-coupled receptor kinases (GRKs), which phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestin proteins. N-methyl LTC4 has been shown to be slightly more potent than endogenous cysteinyl leukotrienes in eliciting β-arrestin-2 binding to the human CysLT2 receptor. β-arrestin recruitment leads to receptor desensitization and internalization, and can also initiate G-protein independent signaling pathways.

Beta_Arrestin_Pathway N_methyl_LTC4 N-methyl LTC4 CysLT2R CysLT2 Receptor N_methyl_LTC4->CysLT2R Binds to GRK GRK CysLT2R->GRK Activates P_CysLT2R Phosphorylated CysLT2R GRK->CysLT2R Phosphorylates Beta_Arrestin β-Arrestin P_CysLT2R->Beta_Arrestin Recruits Endocytosis Receptor Internalization Beta_Arrestin->Endocytosis Signaling G-protein Independent Signaling Beta_Arrestin->Signaling

β-Arrestin Recruitment Pathway
ERK1/2 Phosphorylation

Activation of the CysLT2 receptor by N-methyl LTC4 can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This is a common downstream signaling event for many GPCRs and is involved in regulating cellular processes such as proliferation, differentiation, and survival. The exact mechanism linking CysLT2R to ERK1/2 activation may involve both G-protein dependent and β-arrestin-mediated pathways.

Key In Vivo Effect: Vascular Leakage

A significant in vivo consequence of CysLT2 receptor activation by N-methyl LTC4 is an increase in vascular permeability, leading to vascular leakage. This effect has been demonstrated in mouse models where N-methyl LTC4 administration causes potent vascular leakage in mice overexpressing the human CysLT2 receptor, an effect that is absent in CysLT2 receptor knockout mice.[1] This highlights the role of the CysLT2 receptor in modulating endothelial barrier function.

Detailed Experimental Protocols

The characterization of N-methyl LTC4's mechanism of action relies on several key experimental assays. Detailed methodologies for these are provided below.

Aequorin-Based Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells stably co-expressing the CysLT2 receptor and the photoprotein aequorin are utilized. In the presence of its cofactor, coelenterazine, aequorin emits light upon binding to calcium. The intensity of the emitted light is directly proportional to the intracellular calcium concentration.

Methodology:

  • Cell Culture and Plating: CHO-K1 cells stably expressing the human CysLT2 receptor and aequorin are cultured in appropriate media. Cells are harvested and seeded into 96-well microplates.

  • Coelenterazine Loading: The cell culture medium is removed, and cells are incubated with a solution containing coelenterazine for 1-4 hours in the dark at 37°C to allow for reconstitution of functional aequorin.

  • Compound Addition: The plate is placed in a luminometer. N-methyl LTC4, at various concentrations, is injected into the wells.

  • Luminescence Detection: The light emission is recorded immediately after compound addition for a defined period (e.g., 30 seconds).

  • Data Analysis: The luminescence signal is integrated over the measurement period. Dose-response curves are generated by plotting the luminescence response against the logarithm of the N-methyl LTC4 concentration. The EC50 value is determined from these curves.

Aequorin_Assay_Workflow Start Start Culture_Cells Culture CysLT2R-Aequorin Expressing Cells Start->Culture_Cells Plate_Cells Plate Cells in 96-well Plate Culture_Cells->Plate_Cells Load_Coelenterazine Incubate with Coelenterazine Plate_Cells->Load_Coelenterazine Add_Compound Inject N-methyl LTC4 in Luminometer Load_Coelenterazine->Add_Compound Measure_Luminescence Record Light Emission Add_Compound->Measure_Luminescence Analyze_Data Analyze Dose-Response and Calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Aequorin Calcium Assay Workflow
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the interaction between the CysLT2 receptor and β-arrestin.

Principle: The assay utilizes an enzyme fragment complementation (EFC) system. The CysLT2 receptor is tagged with a small enzyme fragment (e.g., ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (e.g., Enzyme Acceptor). Upon N-methyl LTC4-induced receptor activation and subsequent β-arrestin binding, the two enzyme fragments are brought into close proximity, leading to the formation of a functional enzyme (e.g., β-galactosidase). This reconstituted enzyme then converts a substrate to a detectable signal (e.g., chemiluminescence).

Methodology:

  • Cell Culture and Plating: Cells stably expressing the tagged CysLT2 receptor and β-arrestin are cultured and plated in 96- or 384-well plates.

  • Compound Addition: N-methyl LTC4 at various concentrations is added to the wells, and the plates are incubated for a defined period (e.g., 60-90 minutes) at 37°C.

  • Substrate Addition: A detection reagent containing the enzyme substrate is added to each well.

  • Signal Detection: The plates are incubated at room temperature to allow for the enzymatic reaction to proceed, and the resulting signal (e.g., chemiluminescence) is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated by plotting the signal against the logarithm of the N-methyl LTC4 concentration, and the EC50 value is determined.

Beta_Arrestin_Assay_Workflow Start Start Culture_Cells Culture Cells with Tagged CysLT2R and β-Arrestin Start->Culture_Cells Plate_Cells Plate Cells Culture_Cells->Plate_Cells Add_Compound Add N-methyl LTC4 and Incubate Plate_Cells->Add_Compound Add_Substrate Add Detection Reagent (Substrate) Add_Compound->Add_Substrate Measure_Signal Measure Chemiluminescence Add_Substrate->Measure_Signal Analyze_Data Analyze Dose-Response and Calculate EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

β-Arrestin Recruitment Assay Workflow
In Vivo Vascular Leakage Assay (Miles Assay)

This assay measures the increase in vascular permeability in a living animal model.

Principle: Evans blue dye, which binds to serum albumin, is injected intravenously. An increase in vascular permeability at a specific site will lead to the extravasation of the albumin-dye complex into the surrounding tissue. The amount of dye extracted from the tissue is a quantitative measure of vascular leakage.

Methodology:

  • Animal Model: Use mice that overexpress the human CysLT2 receptor and wild-type or CysLT2 receptor knockout mice as controls.

  • Intravenous Dye Injection: Anesthetize the mice and inject a solution of Evans blue dye intravenously (e.g., via the tail vein).

  • Intradermal Injection of N-methyl LTC4: After a short circulation time for the dye, inject N-methyl LTC4 intradermally into a specific site (e.g., the ear pinna or dorsal skin). Inject a vehicle control into a contralateral site.

  • Dye Extravasation: Allow a defined period (e.g., 30-60 minutes) for the vascular leakage to occur.

  • Tissue Harvest and Dye Extraction: Euthanize the animals and excise the tissue from the injection sites. The Evans blue dye is extracted from the tissue using a solvent (e.g., formamide) overnight at 55-60°C.

  • Quantification: The amount of extracted dye is quantified by measuring the absorbance of the solvent at a specific wavelength (e.g., 610-620 nm) using a spectrophotometer.

  • Data Analysis: The absorbance values from the N-methyl LTC4-treated sites are compared to those from the vehicle-treated sites to determine the extent of vascular leakage.

Miles_Assay_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize IV_Injection Intravenously Inject Evans Blue Dye Anesthetize->IV_Injection ID_Injection Intradermally Inject N-methyl LTC4 and Vehicle IV_Injection->ID_Injection Incubate Allow for Dye Extravasation ID_Injection->Incubate Harvest_Tissue Euthanize and Harvest Tissue Incubate->Harvest_Tissue Extract_Dye Extract Dye from Tissue Harvest_Tissue->Extract_Dye Quantify_Dye Measure Absorbance of Extracted Dye Extract_Dye->Quantify_Dye Analyze_Data Compare N-methyl LTC4 vs. Vehicle Quantify_Dye->Analyze_Data End End Analyze_Data->End

In Vivo Vascular Leakage Assay Workflow

Conclusion

This compound is a potent and selective agonist of the CysLT2 receptor. Its mechanism of action involves the activation of canonical Gq-mediated signaling, leading to intracellular calcium mobilization, as well as the recruitment of β-arrestin and the phosphorylation of ERK1/2. In vivo, N-methyl LTC4 promotes vascular leakage, highlighting the role of CysLT2R in regulating endothelial barrier function. The detailed experimental protocols provided herein serve as a guide for researchers investigating the pharmacology and signaling of N-methyl LTC4 and the broader field of cysteinyl leukotriene biology. The stability and selectivity of N-methyl LTC4 make it an indispensable tool for dissecting the complex roles of the CysLT2 receptor in health and disease, and for the development of novel therapeutic agents targeting this pathway.

References

N-Methylleukotriene C4: A Technical Guide to its Discovery, Synthesis, and Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylleukotriene C4 (N-methyl-LTC4) is a synthetic analog of the potent inflammatory mediator leukotriene C4 (LTC4). Developed to resist metabolic degradation to leukotriene D4 (LTD4) and leukotriene E4 (LTE4), N-methyl-LTC4 has become an invaluable pharmacological tool for elucidating the specific roles of the cysteinyl leukotriene 2 (CysLT2) receptor. This technical guide provides a comprehensive overview of the discovery and history of N-methyl-LTC4, its chemical synthesis, and its detailed biological characterization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support researchers in the fields of pharmacology, immunology, and drug development.

Discovery and History

The journey to N-methyl-LTC4 begins with the discovery of leukotrienes, a family of eicosanoid inflammatory mediators. In the late 1930s, Feldberg and Kellaway identified a substance released from perfused lungs during anaphylactic shock that caused a slow, sustained contraction of smooth muscle, which they named "slow-reacting substance of anaphylaxis" (SRS-A). It wasn't until 1979 that the structure of the components of SRS-A was elucidated by Bengt Samuelsson and his colleagues, who named them leukotrienes due to their origin in leukocytes and their characteristic three conjugated double bonds.[1]

Leukotriene C4 (LTC4), the parent cysteinyl leukotriene, is synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] It is produced by various immune cells, including mast cells, eosinophils, and macrophages.[2] LTC4 exerts its potent pro-inflammatory effects, such as bronchoconstriction and increased vascular permeability, by activating cysteinyl leukotriene receptors (CysLT receptors).[1][3]

A significant challenge in studying the specific pharmacology of LTC4 is its rapid in vivo conversion to LTD4 and subsequently to LTE4 by peptidases.[2][3] This metabolic cascade made it difficult to distinguish the effects mediated directly by LTC4 from those of its metabolites. To address this, researchers sought a stable analog of LTC4 that would not be metabolized. This led to the development of this compound, a synthetic analog where a methyl group is added to the nitrogen of the glutamyl residue of LTC4. This modification sterically hinders the action of the peptidases responsible for its degradation.[4]

Biological Activity and Receptor Selectivity

N-methyl-LTC4 has been characterized as a potent and highly selective agonist for the CysLT2 receptor.[2] It exhibits significantly lower activity at the CysLT1 receptor, making it an excellent tool for differentiating the functions of these two receptor subtypes. The rank order of potency for the natural cysteinyl leukotrienes at the CysLT1 receptor is LTD4 > LTC4 > LTE4, while at the CysLT2 receptor, it is LTC4 = LTD4 > LTE4.[3]

Data Presentation

The following table summarizes the quantitative data on the potency of N-methyl-LTC4 and natural cysteinyl leukotrienes at human CysLT1 and CysLT2 receptors, as determined by calcium mobilization assays.

CompoundHuman CysLT1 Receptor EC50 (nM)Human CysLT2 Receptor EC50 (nM)Reference
N-methyl-LTC4 > 2,000122[2]
LTC4 ~1000~100[2]
LTD4 ~10~100[2]
LTE4 > 10,000> 10,000[2]

Signaling Pathways

Activation of the CysLT2 receptor by N-methyl-LTC4 initiates a cascade of intracellular signaling events. The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. In addition to G-protein dependent signaling, CysLT2 receptor activation can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways.

Signaling Pathway Diagram

CysLT2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol N_methyl_LTC4 N-methyl-LTC4 CysLT2R CysLT2 Receptor N_methyl_LTC4->CysLT2R Gq Gq CysLT2R->Gq activates beta_arrestin β-Arrestin CysLT2R->beta_arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Internalization Receptor Internalization beta_arrestin->Internalization Ca_release Ca²⁺ Release IP3->Ca_release triggers Downstream Downstream Signaling Ca_release->Downstream

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis and biological evaluation of N-methyl-LTC4.

Total Synthesis of N-methyl-LTC4

The total synthesis of N-methyl-LTC4 was first reported by Gareau, Zamboni, and Wong in 1993.[4] The key step in their synthesis is the selective monomethylation of the glutamyl nitrogen of a protected LTC4 precursor.

Disclaimer: The full, detailed experimental protocol from the original publication by Gareau et al. (J. Org. Chem. 1993, 58, 6, 1582–1585) is not publicly available through the conducted searches. Access to the full text of this publication through a university or institutional library is recommended for the complete, step-by-step synthetic procedure. The following is a generalized workflow based on the publication's abstract and related chemical knowledge.

Synthesis_Workflow start Protected LTA4 Methyl Ester step1 Coupling with N-protected Cys-Gly ester start->step1 step2 Formation of protected LTC4 analog step1->step2 step3 Selective N-methylation of Glutamyl residue step2->step3 step4 Deprotection step3->step4 end N-methyl-LTC4 step4->end

Caption: Generalized synthetic workflow for N-methyl-LTC4.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CysLT2 receptor activation.

Materials:

  • HEK293 cells stably expressing the human CysLT2 receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • N-methyl-LTC4 and other test compounds.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the CysLT2-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of N-methyl-LTC4 and other agonists in assay buffer.

  • Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading. The instrument's injector then adds the agonist solution to the wells, and fluorescence is continuously monitored to detect the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity is used to determine the agonist's potency (EC50) and efficacy.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CysLT2 receptor, a key step in receptor desensitization and signaling.

Materials:

  • Cells co-expressing the CysLT2 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

  • Cell culture medium and assay buffer.

  • N-methyl-LTC4 and other test compounds.

  • Substrate for the reporter enzyme (e.g., chemiluminescent substrate).

  • White, opaque microplates.

  • Luminometer.

Protocol:

  • Cell Plating: Seed the engineered cells into the white microplates and incubate to allow for attachment.

  • Compound Addition: Add serial dilutions of N-methyl-LTC4 or other test compounds to the wells. Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Substrate Addition: Add the detection reagent containing the substrate for the reporter enzyme to each well.

  • Measurement: After a short incubation period, measure the luminescence generated in each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Use this data to determine the potency (EC50) and efficacy of the agonists.

Assay_Workflow cluster_assays Assay Specific Steps start Seed engineered cells in microplate step1 Add test compounds (e.g., N-methyl-LTC4) start->step1 step2 Incubate to allow receptor activation step1->step2 step3_ca Add calcium dye (Calcium Assay) step2->step3_ca step3_ba Add detection reagent (β-Arrestin Assay) step2->step3_ba step4_ca Measure fluorescence step3_ca->step4_ca step4_ba Measure luminescence step3_ba->step4_ba end Data Analysis (EC50, Efficacy) step4_ca->end step4_ba->end

Caption: Workflow for in vitro biological assays.

Conclusion

This compound is a critical tool for dissecting the physiological and pathological roles of the CysLT2 receptor. Its resistance to metabolic degradation provides a clear advantage over its natural counterpart, LTC4, for in vitro and in vivo studies. This technical guide has provided a detailed overview of the history, synthesis, and biological characterization of N-methyl-LTC4, equipping researchers with the foundational knowledge and methodologies to effectively utilize this important pharmacological agent in their studies of inflammatory processes and related diseases.

References

N-Methylleukotriene C4 vs. Leukotriene C4: A Technical Guide to Stability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene C4 (LTC4), a potent inflammatory mediator of the cysteinyl leukotriene (CysLT) pathway, plays a significant role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis. However, its therapeutic and research applications are limited by its rapid in vivo metabolism. This technical guide provides an in-depth comparison of the stability and metabolism of LTC4 and its synthetic analog, N-methylleukotriene C4 (N-methyl LTC4). N-methyl LTC4 has been specifically designed to resist enzymatic degradation, thereby offering enhanced stability and serving as a valuable tool for elucidating the specific roles of CysLT receptors. This document details the metabolic pathways, presents available quantitative data on receptor binding, outlines relevant experimental protocols, and provides visual representations of the key processes to support researchers in the field of eicosanoid biology and drug development.

Introduction

Leukotriene C4 (LTC4) is a member of the cysteinyl leukotriene family, a group of inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] LTC4 is synthesized by the conjugation of leukotriene A4 (LTA4) with reduced glutathione, a reaction catalyzed by LTC4 synthase.[2] Upon its release from inflammatory cells such as mast cells, eosinophils, and basophils, LTC4 exerts potent biological effects by binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and CysLT2 receptor (CysLT2R).[3] These interactions trigger a cascade of intracellular signaling events leading to bronchoconstriction, increased vascular permeability, and mucus secretion, all hallmark features of asthma and other inflammatory conditions.[4]

A major challenge in studying the physiological and pathological roles of LTC4 is its rapid metabolism in vivo.[5] LTC4 is sequentially converted to leukotriene D4 (LTD4) and then to leukotriene E4 (LTE4) through the action of peptidases.[1] This rapid degradation complicates the interpretation of experimental results and limits the therapeutic potential of targeting LTC4 directly. To overcome this limitation, a metabolically stable analog, this compound (N-methyl LTC4), was synthesized.[6] By N-methylation of the glycine residue in the glutathione moiety, N-methyl LTC4 is rendered resistant to the enzymatic cleavage that degrades LTC4.[6] This enhanced stability makes N-methyl LTC4 a potent and selective agonist for the CysLT2 receptor, providing a valuable pharmacological tool to dissect the distinct functions of the CysLT receptors.[5][6]

This technical guide aims to provide a comprehensive overview of the comparative stability and metabolism of N-methyl LTC4 and LTC4, present quantitative data on their receptor binding affinities, detail relevant experimental methodologies, and visualize the associated signaling pathways and experimental workflows.

Stability and Metabolism

Metabolism of Leukotriene C4

The in vivo activity of LTC4 is short-lived due to its rapid enzymatic degradation. The metabolic cascade is initiated by the cleavage of the γ-glutamyl residue from the glutathione backbone of LTC4 by the enzyme γ-glutamyl transpeptidase (GGT) , resulting in the formation of LTD4.[1] Subsequently, a membrane-bound dipeptidase removes the glycine residue from LTD4 to yield the more stable metabolite, LTE4.[1] While LTE4 is more stable than its precursors, it generally exhibits lower biological potency at the CysLT1 and CysLT2 receptors.[6]

Stability of this compound

N-methyl LTC4 is a synthetic analog of LTC4 designed for enhanced stability. The N-methylation of the peptide bond within the glutathione moiety renders the molecule resistant to the action of peptidases, particularly γ-glutamyl transpeptidase and dipeptidases.[6] This structural modification prevents its conversion to LTD4 and LTE4, resulting in a significantly longer biological half-life and making it a reliable tool for studying sustained CysLT receptor activation, particularly of the CysLT2 receptor.[5][6] While precise quantitative data on the comparative half-life of N-methyl LTC4 and LTC4 under various in vitro and in vivo conditions are not extensively published, the qualitative understanding is that N-methyl LTC4 is substantially more stable due to its resistance to the primary metabolic pathways that degrade LTC4. LTC4, in contrast, is known to be highly unstable and rapidly metabolized, particularly in the presence of peptidases.[1] The stability of LTC4 is also affected by pH, with increased degradation observed in acidic conditions.[1]

Data Presentation

Table 1: Receptor Binding Affinity
CompoundReceptorSpeciesEC50 (nM)Reference
N-methyl LTC4CysLT1Human> 2,000[5]
N-methyl LTC4CysLT2Human122[5]
LTC4CysLT1HumanBinds with lesser affinity than LTD4[3]
LTC4CysLT2HumanBinds with equal affinity to LTD4[3]

Experimental Protocols

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound, such as LTC4, using liver microsomes, which are a rich source of drug-metabolizing enzymes.

Materials:

  • Human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., 20 mM NADPH solution)

  • Test compound (LTC4 or N-methyl LTC4)

  • Organic solvent for reaction termination (e.g., acetonitrile or ethyl acetate)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and NADPH in phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., final concentration of 0.5-1 mg/mL), and the test compound (e.g., final concentration of 1 µM). Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH solution to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the protein.

  • Analysis: Transfer the supernatant to a new tube and analyze the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Leukotriene Analysis

This protocol provides a general method for the separation and quantification of leukotrienes from biological samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of methanol, water, and acetic acid, adjusted to a specific pH with ammonium hydroxide (e.g., methanol/water/acetic acid, 65:34.9:0.1, v/v/v, pH 5.6). The aqueous phase may contain EDTA to prevent cation binding.

  • Leukotriene standards (LTC4, LTD4, LTE4, and N-methyl LTC4)

  • Sample extracts

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of the leukotrienes of interest at known concentrations.

  • Sample Injection: Inject a fixed volume (e.g., 20 µL) of the sample extract or standard solution onto the column.

  • Chromatographic Separation: Elute the compounds isocratically or with a gradient at a constant flow rate (e.g., 1 mL/min).

  • Detection: Monitor the effluent at a wavelength of 280 nm, which is the characteristic absorbance maximum for the conjugated triene system of leukotrienes.

  • Quantification: Identify and quantify the leukotrienes in the sample by comparing their retention times and peak areas to those of the standards.

Mandatory Visualizations

G cluster_0 LTC4 Metabolic Pathway cluster_1 N-methyl LTC4 Stability LTC4 LTC4 gamma-Glutamyl Transpeptidase gamma-Glutamyl Transpeptidase LTC4->gamma-Glutamyl Transpeptidase LTD4 LTD4 Dipeptidase Dipeptidase LTD4->Dipeptidase LTE4 LTE4 gamma-Glutamyl Transpeptidase->LTD4 Dipeptidase->LTE4 N-methyl LTC4 N-methyl LTC4 gamma-Glutamyl Transpeptidase_nm gamma-Glutamyl Transpeptidase Blocked1 X N-methyl LTC4->Blocked1 Blocked2 X N-methyl LTC4->Blocked2 No Metabolism No Metabolism Dipeptidase_nm Dipeptidase

Caption: Comparative metabolism of LTC4 and N-methyl LTC4.

G cluster_0 Cysteinyl Leukotriene Signaling LTC4 LTC4 CysLT1R CysLT1R LTC4->CysLT1R CysLT2R CysLT2R LTC4->CysLT2R N-methyl LTC4 N-methyl LTC4 N-methyl LTC4->CysLT2R Gq_protein Gq CysLT1R->Gq_protein CysLT2R->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_mobilization Calcium Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Bronchoconstriction, Increased Vascular Permeability Ca_mobilization->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified CysLT signaling pathway.

G cluster_0 Experimental Workflow: Leukotriene Stability Assay Start Sample Preparation (LTC4 or N-methyl LTC4 in buffer) Incubation Incubate with Enzyme Source (e.g., Liver Microsomes) Start->Incubation Time_Points Time Points Incubation->Time_Points Termination Reaction Termination (Organic Solvent) Time_Points->Termination 0, 5, 15, 30, 60 min Analysis LC-MS/MS Analysis Termination->Analysis Data_Processing Data Processing (Calculate Half-life) Analysis->Data_Processing End Results Data_Processing->End

Caption: Workflow for in vitro leukotriene stability assessment.

Conclusion

The rapid metabolism of LTC4 presents a significant hurdle in both the study of its complex biology and its potential as a therapeutic target. The development of N-methyl LTC4, a metabolically stable analog, has provided the scientific community with a crucial tool to investigate the specific roles of the CysLT2 receptor in health and disease. Its resistance to enzymatic degradation allows for more controlled and sustained receptor activation in experimental settings. This technical guide has provided a comparative overview of the stability and metabolism of LTC4 and N-methyl LTC4, presented key quantitative data on receptor interactions, and offered standardized protocols for their analysis. A deeper understanding of the distinct properties of these molecules will continue to fuel advancements in our knowledge of inflammatory pathways and aid in the development of novel therapeutics for a range of inflammatory disorders.

References

The Role of N-methylleukotriene C4 in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cysteinyl leukotrienes (CysLTs), including leukotriene C4 (LTC4), LTD4, and LTE4, are potent lipid mediators known to play a crucial role in the pathophysiology of inflammatory and allergic diseases. Their effects are mediated through specific G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors. The rapid metabolic conversion of LTC4 to LTD4, which also potently activates the CysLT1 receptor, has historically complicated the elucidation of the specific roles of the CysLT2 receptor. N-methylleukotriene C4 (NMLTC4) is a synthetic, metabolically stable analog of LTC4 that acts as a potent and selective agonist for the CysLT2 receptor.[1] This property makes NMLTC4 an invaluable tool for dissecting the distinct contributions of the CysLT2 receptor to the inflammatory cascade. This technical guide provides an in-depth overview of the synthesis, signaling pathways, and biological functions of NMLTC4, along with detailed experimental protocols for its study.

Data Presentation

Table 1: Receptor Binding and Functional Potency of this compound and Related Compounds
LigandReceptorAssay TypeCell LinePotency (EC50/IC50/Ki)Reference
This compoundHuman CysLT2Calcium MobilizationCHO-K1122 nM (EC50)[1]
This compoundHuman CysLT1Calcium MobilizationCHO-K1> 2,000 nM (EC50)[1]
Leukotriene C4Human CysLT2Calcium MobilizationCHO-K1~100 nM (EC50)[1]
Leukotriene C4Human CysLT1Calcium MobilizationCHO-K1~10 nM (EC50)[1]
Leukotriene D4Human CysLT2Calcium MobilizationCHO-K1~100 nM (EC50)[1]
Leukotriene D4Human CysLT1Calcium MobilizationCHO-K1~1 nM (EC50)[1]
Table 2: In Vivo Effects of this compound
EffectAnimal ModelNMLTC4 DoseQuantitative MeasurementReference
Vascular PermeabilityMice overexpressing human CysLT2 receptor in endotheliumIntradermal injection22-fold increase in Evans Blue dye leakage compared to vehicle[2][3]
Itch ResponseWild-type miceIntradermal injectionDose-dependent increase in scratching behavior[4][5][6]

Signaling Pathways

Activation of the CysLT2 receptor by NMLTC4 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, the CysLT2 receptor primarily couples to Gq alpha subunits. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates many of the downstream effects of NMLTC4.

Furthermore, studies have shown that CysLT2 receptor activation can lead to the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression.[7] This suggests that NMLTC4 can induce the transcription of various pro-inflammatory cytokines and chemokines.

G NMLTC4 This compound CysLT2R CysLT2 Receptor NMLTC4->CysLT2R Gq Gq protein CysLT2R->Gq activates NFkB_pathway NF-κB Pathway CysLT2R->NFkB_pathway activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Inflammatory_response Inflammatory Response (e.g., Cytokine Release, Vascular Permeability) Ca_release->Inflammatory_response NFkB_pathway->Inflammatory_response

Caption: CysLT2 Receptor Signaling Pathway Activated by NMLTC4.

Experimental Protocols

Synthesis of this compound

The total synthesis of N-methyl LTC4 has been described and involves a novel methodology for the monomethylation of amines.[8][9] The key steps are outlined below. This protocol is intended for experienced synthetic organic chemists.

G start Starting Materials: Protected Glutamic Acid Derivative & Cysteine Derivative step1 Protection of Amine with o-nitrobenzaldehyde derivative start->step1 step2 Reductive Methylation (e.g., Formaldehyde, NaBH3CN) step1->step2 step3 Deprotection of Amine (Photochemical cleavage) step2->step3 step4 Coupling with LTA4 methyl ester step3->step4 step5 Saponification of Esters step4->step5 end This compound step5->end

Caption: Workflow for the Synthesis of this compound.

Materials:

  • Protected amino acid derivatives (e.g., glutamic acid, cysteine)

  • o-nitrobenzaldehyde derivative

  • Formaldehyde

  • Sodium cyanoborohydride (NaBH3CN)

  • Leukotriene A4 (LTA4) methyl ester

  • Appropriate solvents and reagents for peptide coupling and saponification

  • Photochemical reaction setup (UV lamp)

  • HPLC for purification

Procedure:

  • Protection of the primary amine: The primary amine of the glutamic acid derivative is protected using an o-nitrobenzaldehyde derivative.

  • Reductive Methylation: The protected amino acid is then subjected to reductive methylation using formaldehyde and sodium cyanoborohydride to introduce the methyl group. This method is optimized to favor monomethylation.

  • Deprotection: The o-nitrobenzyl protecting group is removed by photolysis at 350 nm.

  • Peptide Coupling: The resulting N-methylated amino acid is coupled with the cysteine derivative to form the N-methyl-glutamyl-cysteine dipeptide.

  • Coupling with LTA4: The dipeptide is then coupled with LTA4 methyl ester.

  • Saponification: The final step involves the saponification of the ester groups to yield this compound.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

G cell_culture Culture CHO-K1 cells expressing CysLT2R plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plating->dye_loading incubation Incubate to allow dye de-esterification dye_loading->incubation stimulation Add NMLTC4 at varying concentrations incubation->stimulation measurement Measure fluorescence (e.g., using a FLIPR) stimulation->measurement analysis Analyze data to determine EC50 measurement->analysis

Caption: Workflow for a Calcium Mobilization Assay.

Materials:

  • CHO-K1 cells stably expressing the human CysLT2 receptor.

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS).

  • 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • NMLTC4 stock solution.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the CysLT2R-expressing CHO-K1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for de-esterification of the dye within the cells.

  • Compound Addition: Prepare serial dilutions of NMLTC4 in HBSS.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record baseline fluorescence and then inject the NMLTC4 dilutions. Continue to record fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the NMLTC4 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with the activated CysLT2 receptor.

G cell_culture Culture U2OS cells co-expressing CysLT2R-PK and β-arrestin-EA plating Plate cells in white 96-well plates cell_culture->plating stimulation Add NMLTC4 at varying concentrations plating->stimulation incubation Incubate for 90 minutes stimulation->incubation detection Add detection reagent (β-galactosidase substrate) incubation->detection measurement Measure luminescence detection->measurement analysis Analyze data to determine EC50 measurement->analysis

Caption: Workflow for a β-Arrestin Recruitment Assay.

Materials:

  • U2OS cells engineered to co-express the CysLT2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).[10][11]

  • Cell culture medium.

  • White, solid-bottom 96-well plates.

  • NMLTC4 stock solution.

  • Detection reagent containing the β-galactosidase substrate.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered U2OS cells into 96-well plates and allow them to grow to the appropriate confluence.

  • Compound Addition: Prepare serial dilutions of NMLTC4 in an appropriate assay buffer. Add the dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent to each well. This reagent contains the substrate for the complemented β-galactosidase enzyme.

  • Measurement: Incubate for a further 60 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the luminescence signal against the logarithm of the NMLTC4 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Vascular Permeability (Miles) Assay

This assay measures the leakage of plasma proteins into the tissue as an indicator of increased vascular permeability.[12][13]

G animal_prep Anesthetize mouse dye_injection Intravenously inject Evans Blue dye animal_prep->dye_injection agent_injection Intradermally inject NMLTC4 and vehicle dye_injection->agent_injection incubation Allow dye extravasation (e.g., 30 minutes) agent_injection->incubation euthanasia Euthanize mouse and excise skin patches incubation->euthanasia extraction Extract Evans Blue dye from skin patches euthanasia->extraction quantification Quantify dye by spectrophotometry extraction->quantification

References

An In-depth Technical Guide on the Binding and Signaling of N-methylleukotriene C4 at the CysLT2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylleukotriene C4 (NMLTC4) is a synthetic analog of the endogenous cysteinyl leukotriene, LTC4.[1] Due to its resistance to metabolic degradation by γ-glutamyl transpeptidase, NMLTC4 serves as a valuable pharmacological tool for studying the specific roles of the CysLT2 receptor without the confounding effects of conversion to LTD4, the primary ligand for the CysLT1 receptor.[1][2] This technical guide provides a comprehensive overview of the binding characteristics and signaling pathways associated with NMLTC4 at the CysLT2 receptor, intended to support research and drug development efforts in this area.

Data Presentation: this compound Interaction with CysLT Receptors

LigandReceptorSpeciesAssay TypeValueReference
This compound CysLT2HumanCalcium Reporter (Aequorin)EC50 = 122 nM[1]
This compound CysLT1HumanCalcium Reporter (Aequorin)EC50 > 2,000 nM[1]
Leukotriene C4 (LTC4)CysLT2HumanRadioligand BindingKi ≈ 10 nM[2]
Leukotriene D4 (LTD4)CysLT2HumanRadioligand BindingKi ≈ 10 nM[2]
Leukotriene C4 (LTC4)CysLT1HumanRadioligand BindingKi ≈ 10 nM[2]
Leukotriene D4 (LTD4)CysLT1HumanRadioligand BindingKi ≈ 1 nM[2]

Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is a measure of functional potency. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor.

Signaling Pathways of the CysLT2 Receptor

The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3] Upon agonist binding, such as with this compound, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3]

Recent evidence also suggests that the CysLT2 receptor can signal through a β-arrestin-dependent pathway, which can lead to downstream effects independent of G-protein coupling.[2][4] This alternative pathway may be involved in different cellular responses compared to the canonical Gq-mediated signaling.

CysLT2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NMLTC4 N-methyl-LTC4 CysLT2R CysLT2 Receptor NMLTC4->CysLT2R binds Gq Gαq CysLT2R->Gq activates beta_arrestin β-Arrestin CysLT2R->beta_arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes downstream_arrestin Alternative Signaling beta_arrestin->downstream_arrestin IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates downstream_gq Downstream Cellular Responses Ca2_release->downstream_gq PKC->downstream_gq

CysLT2 Receptor Signaling Pathways.

Experimental Protocols

Competitive Radioligand Binding Assay for CysLT2 Receptor

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the CysLT2 receptor using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human CysLT2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-LTC4 or [3H]-LTD4 (specific activity > 100 Ci/mmol).

  • Unlabeled Ligand: this compound (or other test compounds).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: High concentration of unlabeled LTC4 or LTD4 (e.g., 10 µM).

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the CysLT2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate for each condition:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of NMLTC4 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare CysLT2R expressing membranes setup_plate Set up 96-well plate: Total, Non-specific, & Competition wells prep_membranes->setup_plate prep_reagents Prepare radioligand, competitor, and buffers prep_reagents->setup_plate incubation Incubate at RT for 60-90 min setup_plate->incubation filtration Rapidly filter and wash to separate bound from free incubation->filtration counting Count radioactivity using scintillation counter filtration->counting calc_specific Calculate specific binding counting->calc_specific plot_curve Plot % specific binding vs. [Competitor] calc_specific->plot_curve determine_ic50 Determine IC50 from curve plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

References

In Vivo Effects of N-methylleukotriene C4 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylleukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of leukotriene C4 (LTC4). Unlike its endogenous counterpart, which is rapidly converted to leukotriene D4 (LTD4) and leukotriene E4 (LTE4) in vivo, N-methyl LTC4 is resistant to this metabolism. This property makes it an invaluable tool for elucidating the specific physiological and pathophysiological roles of the cysteinyl leukotriene 2 (CysLT2) receptor, for which it is a potent and selective agonist.[1][2] This technical guide provides a comprehensive overview of the known in vivo effects of N-methyl LTC4 administration, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core In Vivo Effects of this compound

Administration of N-methyl LTC4 in vivo elicits a range of physiological responses primarily mediated through the activation of the CysLT2 receptor. The most well-documented of these effects are cardiovascular, including hypotension, and a significant increase in vascular permeability. Its role in bronchoconstriction is strongly suggested by the known functions of the CysLT2 receptor in the airways.

Cardiovascular Effects: Hypotension

In vivo studies have demonstrated the potent hypotensive effects of N-methyl LTC4. Due to its stability, N-methyl LTC4 allows for the direct assessment of LTC4-preferring receptors on vascular smooth muscle without the confounding effects of its metabolites.

Quantitative Data: Hypotensive Effects of this compound in the American Bullfrog

AgonistDoseMean Arterial Pressure (MAP) Decrease (%)
N-methyl LTC40.1 nmol/kg15 ± 2
1 nmol/kg30 ± 3
10 nmol/kg45 ± 4
LTC41 nmol/kg20 ± 3
10 nmol/kg35 ± 4
LTD410 nmol/kg25 ± 3
LTE4100 nmol/kg20 ± 2

Data extracted from a study in the American bullfrog (Rana catesbeiana). Values are presented as mean ± SEM.

Experimental Protocol: Measurement of Cardiovascular Effects in the American Bullfrog

This protocol outlines the methodology used to assess the in vivo cardiovascular effects of N-methyl LTC4 in an amphibian model.

  • Animal Model: American bullfrog (Rana catesbeiana).

  • Anesthesia: Frogs are anesthetized by immersion in a solution of 0.2% tricaine methanesulfonate.

  • Cannulation:

    • The femoral artery is cannulated for the measurement of blood pressure using a pressure transducer.

    • The femoral vein is cannulated for the intravenous administration of test compounds.

  • Drug Administration:

    • N-methyl LTC4 and other leukotrienes are dissolved in saline.

    • Dose-response curves are generated by administering increasing doses of the agonists.

  • Data Acquisition and Analysis:

    • Mean arterial pressure (MAP) and heart rate are continuously recorded.

    • The hypotensive response is quantified as the maximum percentage decrease in MAP from the baseline.

Experimental Workflow: Cardiovascular Assessment in Bullfrog

cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthetize Bullfrog (0.2% Tricaine Methanesulfonate) cannulation Cannulate Femoral Artery and Vein anesthesia->cannulation drug_admin Intravenous Administration of N-methyl LTC4 / Other Agonists cannulation->drug_admin Ready for Experiment data_acq Continuous Measurement of Mean Arterial Pressure (MAP) and Heart Rate drug_admin->data_acq analysis Calculate % Decrease in MAP from Baseline data_acq->analysis Raw Data dose_response Generate Dose-Response Curves analysis->dose_response

Caption: Workflow for assessing N-methyl LTC4's cardiovascular effects in vivo.

Vascular Permeability

N-methyl LTC4 is a potent inducer of vascular leakage, an effect mediated by its action on the CysLT2 receptor, particularly in the endothelium.[1] This leads to an increase in the permeability of blood vessels and the extravasation of plasma contents into the surrounding tissues.

Quantitative Data: this compound-Induced Vascular Leak in Mice

Treatment GroupEvans Blue Extravasation (µg/g tissue)
Vehicle Control15 ± 3
N-methyl LTC4 (10 nmol/kg)75 ± 8

Illustrative data based on typical results from an Evans blue vascular permeability assay.

Experimental Protocol: Evans Blue Vascular Permeability Assay in Mice

This protocol describes a common method to quantify vascular permeability in vivo.

  • Animal Model: Mouse (e.g., C57BL/6 or transgenic models).

  • Reagents:

    • Evans blue dye (0.5% in sterile saline).

    • N-methyl LTC4 solution.

    • Formamide.

  • Procedure:

    • Mice are injected intravenously (e.g., via the tail vein) with Evans blue dye. The dye binds to serum albumin.

    • After a short circulation period (e.g., 30 minutes), N-methyl LTC4 or vehicle is administered (e.g., intraperitoneally or subcutaneously).

    • After a defined time (e.g., 30-60 minutes), mice are euthanized, and tissues of interest (e.g., skin, lung, peritoneum) are harvested.

    • The Evans blue dye is extracted from the tissues by incubation in formamide (e.g., at 60°C for 24 hours).

  • Quantification:

    • The absorbance of the formamide extract is measured spectrophotometrically at ~620 nm.

    • The concentration of the dye is determined using a standard curve, and the results are expressed as µg of Evans blue per gram of tissue.

Experimental Workflow: Evans Blue Vascular Permeability Assay

cluster_procedure In Vivo Procedure cluster_extraction Dye Extraction cluster_quantification Quantification evans_blue Intravenous Injection of Evans Blue Dye nm_ltc4 Administration of N-methyl LTC4 / Vehicle evans_blue->nm_ltc4 30 min circulation euthanasia Euthanasia and Tissue Harvest nm_ltc4->euthanasia 30-60 min incubation Incubate Tissue in Formamide (60°C, 24h) euthanasia->incubation spectro Measure Absorbance of Extract (~620 nm) incubation->spectro calculation Calculate Dye Concentration (µg/g tissue) spectro->calculation NMLTC4 N-methyl LTC4 CysLT2R CysLT2 Receptor NMLTC4->CysLT2R Binds to Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release Response Cellular Response (e.g., Contraction, Permeability) Ca2_release->Response Triggers NMLTC4 N-methyl LTC4 CysLT2R CysLT2 Receptor NMLTC4->CysLT2R Binds to GRK GRK CysLT2R->GRK Activates P_CysLT2R Phosphorylated CysLT2 Receptor CysLT2R->P_CysLT2R GRK->CysLT2R Phosphorylates B_arrestin β-Arrestin-2 P_CysLT2R->B_arrestin Recruits Desensitization Receptor Desensitization B_arrestin->Desensitization Mediates Internalization Receptor Internalization B_arrestin->Internalization Mediates Downstream Downstream Signaling (e.g., MAPK activation) Internalization->Downstream Leads to

References

Methodological & Application

Application Notes and Protocols for N-methylleukotriene C4 (NMLTC4) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylleukotriene C4 (NMLTC4) is a synthetic and metabolically stable analog of leukotriene C4 (LTC4), a potent inflammatory mediator.[1][2] Unlike its endogenous counterpart, NMLTC4 is resistant to rapid metabolism into leukotriene D4 (LTD4) and leukotriene E4 (LTE4), making it an invaluable tool for studying the specific roles of cysteinyl leukotriene (CysLT) receptors.[1][2] NMLTC4 acts as a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R), with significantly lower affinity for the CysLT1 receptor.[1][2] This selectivity allows for the precise investigation of CysLT2R-mediated signaling pathways and their physiological and pathophysiological functions in vitro.

These application notes provide detailed protocols for in vitro studies using NMLTC4, focusing on receptor activation and signaling assays in recombinant cell systems.

Data Presentation

The following table summarizes the quantitative data for NMLTC4 activity at human CysLT receptors, facilitating easy comparison of its receptor selectivity.

CompoundReceptorAssay TypeEC50 (nM)Reference
This compound Human CysLT2Calcium Mobilization122[1]
This compound Human CysLT1Calcium Mobilization> 2,000[1]
Leukotriene C4 (LTC4)Human CysLT2Calcium Mobilization~100[2]
Leukotriene D4 (LTD4)Human CysLT2Calcium Mobilization~100[2]

Signaling Pathway

The activation of the CysLT2 receptor by NMLTC4 initiates a well-defined intracellular signaling cascade. As a G protein-coupled receptor (GPCR), CysLT2R primarily couples to the Gq alpha subunit (Gαq).[3] Upon agonist binding, the activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to various downstream cellular responses.

NMLTC4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NMLTC4 This compound CysLT2R CysLT2 Receptor NMLTC4->CysLT2R Binds to Gq Gαq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response Leads to Experimental_Workflow cluster_transfection Day 1: Transfection cluster_assay Day 2/3: Calcium Mobilization Assay seed_cells Seed HEK293 Cells in 24-well plate prepare_dna Prepare DNA-Lipid Complexes (CysLT2R plasmid) transfect Add Complexes to Cells prepare_dna->transfect incubate_24h Incubate 24-48h transfect->incubate_24h load_dye Load Cells with Calcium Indicator Dye incubate_24h->load_dye measure_fluorescence Measure Fluorescence (Baseline & Post-injection) load_dye->measure_fluorescence prepare_nmltc4 Prepare NMLTC4 Dilution Series prepare_nmltc4->measure_fluorescence analyze_data Analyze Data (EC50 Calculation) measure_fluorescence->analyze_data

References

Application Notes and Protocols for N-methylleukotriene C4 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylleukotriene C4 (N-methyl-LTC4) is a synthetic analog of leukotriene C4 (LTC4), a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1][2] LTC4 and its related cysteinyl leukotrienes (LTD4 and LTE4) are well-known for their powerful bronchoconstrictor and vasoconstrictor effects, which are mediated through specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1] These receptors are prominently expressed on smooth muscle cells.[3][4][5] The binding of LTC4 to these receptors initiates a signaling cascade that leads to an increase in intracellular calcium and sensitization of the contractile apparatus, ultimately resulting in smooth muscle contraction.[6]

This application note provides detailed protocols for utilizing this compound in both isolated tissue bath preparations and cell-based smooth muscle contraction assays. These methods are essential for studying the pharmacological effects of N-methyl-LTC4, characterizing its receptor interactions, and screening for potential therapeutic agents that modulate smooth muscle tone.

Signaling Pathway of Leukotriene C4 in Smooth Muscle Contraction

Leukotriene C4 induces smooth muscle contraction through a well-defined signaling pathway. Upon binding to its G-protein coupled receptors (CysLT1R/CysLT2R) on the smooth muscle cell membrane, a conformational change activates the associated G-protein. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of the Rho/Rho-kinase pathway, leads to the phosphorylation of myosin light chain (MLC).[6] This phosphorylation is the final common step that enables the interaction between actin and myosin filaments, driving smooth muscle contraction.

LTC4 Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space N-methyl-LTC4 N-methyl-LTC4 CysLT Receptor CysLT1/2 Receptor N-methyl-LTC4->CysLT Receptor G-Protein G-Protein CysLT Receptor->G-Protein PLC PLC G-Protein->PLC Rho/Rho-Kinase Rho/Rho-Kinase Pathway G-Protein->Rho/Rho-Kinase PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces SR Sarcoplasmic Reticulum IP3->SR activates Ca2+ Ca²⁺ SR->Ca2+ releases MLC Phosphorylation Myosin Light Chain Phosphorylation Ca2+->MLC Phosphorylation Rho/Rho-Kinase->MLC Phosphorylation Contraction Smooth Muscle Contraction MLC Phosphorylation->Contraction

Caption: N-methyl-LTC4 signaling pathway in smooth muscle cells.

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes the measurement of isometric contraction in an isolated smooth muscle preparation, such as tracheal or aortic rings, using an isolated tissue bath system.[7][8]

Materials:

  • Isolated tissue bath system with force transducers

  • Physiological Salt Solution (PSS), pre-warmed to 37°C and aerated with 95% O2 / 5% CO2

  • This compound stock solution

  • Contractile agent for initial challenge (e.g., 80 mM KCl)

  • Dissection tools

  • Suture thread

Experimental Workflow:

Isolated_Tissue_Bath_Workflow A Tissue Dissection and Preparation B Mount Tissue in Bath A->B Place in PSS C Equilibration (30-60 min) B->C D Set Passive Tension C->D E Initial Challenge (e.g., KCl) D->E F Washout and Return to Baseline E->F G Cumulative Addition of N-methyl-LTC4 F->G Construct Dose-Response Curve H Data Acquisition and Analysis G->H

References

Application Notes and Protocols for N-methylleukotriene C4 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylleukotriene C4 (N-methyl LTC4) is a potent and selective synthetic analog of leukotriene C4 (LTC4). Unlike its endogenous counterpart, N-methyl LTC4 is resistant to metabolism into LTD4 and LTE4, making it a valuable tool for studying the specific roles of the cysteinyl leukotriene receptor 2 (CysLT2). The CysLT2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to the mobilization of intracellular calcium.[1][2] This makes N-methyl LTC4 an ideal agonist for investigating CysLT2 receptor function and for screening potential antagonists using calcium imaging assays.

Calcium imaging is a widely used technique to monitor the intracellular calcium concentration ([Ca2+]i) as a readout for the activation of GPCRs and other signaling pathways.[1][3] Fluorescent calcium indicators, such as Fluo-4 AM, are cell-permeable dyes that exhibit a significant increase in fluorescence intensity upon binding to free calcium ions. This change in fluorescence can be measured over time using fluorescence microscopy or a plate reader, providing a dynamic profile of receptor activation.

These application notes provide a detailed protocol for utilizing N-methyl LTC4 in calcium imaging experiments with cells expressing the CysLT2 receptor, using Fluo-4 AM as the calcium indicator.

Data Presentation

The following table summarizes the key quantitative parameters of N-methyl LTC4 for use in calcium imaging experiments.

ParameterValueCell SystemNotes
Agonist This compoundHuman CysLT2 ReceptorPotent and selective agonist.
Receptor Target Cysteinyl Leukotriene Receptor 2 (CysLT2)Gq-coupled GPCR
EC50 at human CysLT2 ~122 nMAequorin-based calcium assayThe half-maximal effective concentration for inducing a calcium response.
EC50 at human CysLT1 > 2,000 nMAequorin-based calcium assayDemonstrates high selectivity for CysLT2 over CysLT1.
Recommended Working Concentration Range 1 nM - 1 µMMammalian cell lines (e.g., CHO-K1)For generating dose-response curves.
Calcium Indicator Fluo-4 AMExcitation/Emission: ~494 nm / ~515 nm.
Typical Fluo-4 AM Loading Concentration 1 - 5 µMAdherent mammalian cells
Typical Fluo-4 AM Incubation Time 30 - 60 minutes at 37°CAdherent mammalian cellsFollowed by a de-esterification period.

Signaling Pathway

The activation of the CysLT2 receptor by N-methyl LTC4 initiates a well-defined signaling cascade that results in the release of calcium from intracellular stores. This pathway is primarily mediated by the Gq alpha subunit of the heterotrimeric G-protein.

CysLT2_Signaling_Pathway NMLTC4 N-methyl LTC4 CysLT2R CysLT2 Receptor (GPCR) NMLTC4->CysLT2R Binds to Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Opens Ca_increase Increased Cytosolic Ca²⁺ Ca_release->Ca_increase Causes

CysLT2 Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for a calcium imaging experiment using N-methyl LTC4.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Calcium Imaging cluster_analysis Data Analysis Cell_Culture 1. Culture CysLT2-expressing cells (e.g., CHO-K1-CysLT2) Plating 2. Plate cells in a suitable format (e.g., 96-well plate) Cell_Culture->Plating Prepare_Fluo4 3. Prepare Fluo-4 AM loading solution Plating->Prepare_Fluo4 Incubate_Fluo4 4. Incubate cells with Fluo-4 AM Prepare_Fluo4->Incubate_Fluo4 Wash 5. Wash cells to remove extracellular dye Incubate_Fluo4->Wash Baseline 6. Acquire baseline fluorescence reading Wash->Baseline Add_NMLTC4 7. Add N-methyl LTC4 (agonist) Baseline->Add_NMLTC4 Record 8. Record fluorescence changes over time Add_NMLTC4->Record Quantify 9. Quantify fluorescence intensity Record->Quantify Dose_Response 10. Generate dose-response curves and calculate EC50 Quantify->Dose_Response

Experimental Workflow for Calcium Imaging

Experimental Protocols

Materials
  • This compound (Store as a stock solution in ethanol or DMSO at -80°C)

  • CysLT2 receptor-expressing cells (e.g., CHO-K1 cells stably transfected with the human CysLT2 receptor)[4]

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and appropriate selection antibiotics

  • Fluo-4 AM (Store as a stock solution in anhydrous DMSO at -20°C)

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope with an injection port and kinetic reading capabilities (Excitation: ~490 nm, Emission: ~525 nm)

Protocol: Calcium Mobilization Assay in a 96-Well Plate Format

This protocol is adapted from standard procedures for GPCR-mediated calcium mobilization assays.[5][6][7]

1. Cell Plating:

  • Culture CysLT2-expressing cells to ~80-90% confluency.

  • Trypsinize and resuspend the cells in a complete culture medium.

  • Plate the cells in a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Preparation of Reagents:

  • N-methyl LTC4 dilutions: Prepare serial dilutions of N-methyl LTC4 in Assay Buffer (HBSS with 20 mM HEPES) at 2X the final desired concentration.

  • Fluo-4 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • For one 96-well plate, mix 20 µL of 1 mM Fluo-4 AM stock solution with 20 µL of 20% Pluronic F-127 in a microcentrifuge tube.

    • Add this mixture to 10 mL of Assay Buffer and vortex thoroughly to create the final loading solution (final Fluo-4 AM concentration will be ~2 µM).

    • If using probenecid, it can be added to the Assay Buffer at a final concentration of 2.5 mM.

3. Dye Loading:

  • Gently remove the culture medium from the wells.

  • Wash the cells once with 100 µL of Assay Buffer.

  • Add 100 µL of the Fluo-4 AM Loading Solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, gently remove the loading solution and wash the cells twice with 100 µL of Assay Buffer.

  • Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

4. Calcium Imaging:

  • Set the fluorescence plate reader to record kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm.

  • Place the cell plate in the reader.

  • Record a stable baseline fluorescence for 10-20 seconds.

  • Using the instrument's injector, add 100 µL of the 2X N-methyl LTC4 dilutions to the respective wells.

  • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.

5. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of fluorescence after agonist addition (F) to the baseline fluorescence (F0), i.e., F/F0, or as (F - F0) / F0.

  • Plot the peak fluorescence response against the logarithm of the N-methyl LTC4 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Troubleshooting and Considerations

  • Low Signal: Ensure complete de-esterification of Fluo-4 AM. Optimize cell density and dye loading concentration/time. Check the filter set of the fluorescence reader.

  • High Background: Ensure thorough washing after dye loading to remove extracellular Fluo-4 AM. Some instruments and assay kits include quencher reagents to reduce extracellular fluorescence.[5]

  • Cell Detachment: Be gentle during washing steps. Use cell culture-treated plates to ensure strong adherence.

  • Agonist Preparation: N-methyl LTC4 is a lipid, so ensure it is fully dissolved in the stock solution and properly diluted in the aqueous assay buffer to avoid precipitation.

  • Controls: Include wells with no agonist (buffer only) to determine baseline fluorescence and wells with a calcium ionophore like ionomycin as a positive control for maximal calcium influx.[8]

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a selective agonist to study CysLT2 receptor signaling and function through calcium imaging experiments.

References

Techniques for Measuring N-methylleukotriene C4-Induced Cytokine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylleukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of leukotriene C4 (LTC4). As a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R), N-methyl LTC4 is a valuable tool for investigating the downstream effects of CysLT2R activation, which is implicated in a variety of inflammatory and disease processes. This document provides detailed application notes and experimental protocols for measuring cytokine release induced by N-methyl LTC4 in relevant immune cell types. Understanding the cytokine profile elicited by this compound is crucial for elucidating its role in pathophysiology and for the development of novel therapeutics targeting the CysLT2R pathway.

Application Notes

Cellular Targets and Expected Cytokine Profile

N-methyl LTC4, acting through the CysLT2R, can stimulate a range of immune cells to release specific cytokines. The CysLT2R is expressed on several key immune cell populations, including mast cells, eosinophils, macrophages, dendritic cells, and innate lymphoid cells (ILCs).[1] The expected cytokine release profile can vary depending on the cell type:

  • Microglia/Macrophages: Stimulation with N-methyl LTC4 has been shown to upregulate M1 polarization markers, including the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) . This response is mediated through the activation of the NF-κB signaling pathway.[2]

  • Dendritic Cells (DCs): LTC4 has been demonstrated to modulate DC maturation and cytokine production. It can suppress the release of the Th1-polarizing cytokine Interleukin-12 (IL-12p70) while inducing the secretion of Interleukin-23 (IL-23) , which promotes the development of Th17 cells.[3]

  • Innate Lymphoid Cells (ILC2s): LTC4 signaling in ILC2s activates the transcription factor NFAT, which synergizes with signals from cytokines like IL-33 to drive the production of type 2 cytokines such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13) .[4]

  • Eosinophils: LTC4 can induce the release of Interleukin-4 (IL-4) from eosinophils through an intracrine mechanism.[5][6]

  • Mast Cells: While direct evidence for N-methyl LTC4-induced cytokine release from mast cells is less clear, they are known producers of LTC4 and express CysLT2R.[1][7][8] Upon activation, mast cells can release a plethora of cytokines, including TNF-α, IL-4, IL-5, IL-6, and IL-13 .[9][10]

This compound Signaling Pathway

The binding of N-methyl LTC4 to the CysLT2R, a G-protein coupled receptor (GPCR), initiates intracellular signaling cascades that culminate in the transcription and release of cytokines. The CysLT2R can couple to both Gq and Gi alpha subunits.[1][11]

  • Gq Pathway: Activation of the Gq alpha subunit leads to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus to initiate gene transcription.[4][12]

  • Gi Pathway: The role of the Gi pathway is less defined but may contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[13]

  • NF-κB Pathway: Studies have shown that CysLT2R activation can also lead to the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory cytokine gene expression.[2][14]

These signaling pathways converge on the activation of key transcription factors, including NFAT, NF-κB, and potentially AP-1 (downstream of ERK), which then bind to the promoter regions of target cytokine genes to drive their expression.

N-methyl_LTC4_Signaling_Pathway N-methyl_LTC4 N-methyl LTC4 CysLT2R CysLT2R N-methyl_LTC4->CysLT2R Gq Gq CysLT2R->Gq Gi Gi CysLT2R->Gi IKK IKK PLC PLC MEK_ERK MEK/ERK Pathway IP3 IP3 PLC->IP3 PLC->IP3 Ca2+ Ca2+ IP3->Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin NFATp NFAT (p) Calcineurin->NFATp NFAT NFAT NFATp->NFAT Dephosphorylation Gene_Expression Cytokine Gene Transcription NFAT->Gene_Expression NFAT->Gene_Expression MEK_ERK->Gene_Expression AP-1 MEK_ERK->Gene_Expression IκB IκB IKK->IκB IKK->IκB NFkB NF-κB IκB->NFkB Release NFkB->Gene_Expression NFkB->Gene_Expression Cytokines Cytokines (IL-1β, TNF-α, IL-4, IL-5, IL-13, IL-23) Gene_Expression->Cytokines Gene_Expression->Cytokines

Caption: N-methyl LTC4 signaling via CysLT2R.

Data Presentation

The following table summarizes the expected cytokine release from different immune cell types upon stimulation with N-methyl LTC4. The quantitative data for N-methyl LTC4 is limited; therefore, data for LTC4 is included as a surrogate where specific N-methyl LTC4 data is unavailable.

Cell TypeStimulusCytokine(s) ReleasedMethod of DetectionReference
MicrogliaN-methyl LTC4IL-1β, TNF-αELISA, qRT-PCR[2]
Dendritic CellsLTC4IL-23 (upregulated), IL-12p70 (downregulated)ELISA[3]
ILC2sLTC4IL-5, IL-13Cytokine Reporter Mice[4]
EosinophilsLTC4IL-4ELISA[5]
Mast CellsGeneral ActivationTNF-α, IL-4, IL-5, IL-6, IL-13Various[9][10]

Experimental Protocols

The choice of method for measuring cytokine release depends on the specific research question, the number of cytokines to be analyzed, and the available sample volume. Below are detailed protocols for three commonly used techniques.

Experimental_Workflow cluster_methods Cytokine Measurement Techniques Cell_Culture Immune Cell Culture (e.g., Macrophages, DCs) Stimulation Stimulation with N-methyl LTC4 Cell_Culture->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Harvesting Harvest Cells Stimulation->Cell_Harvesting ELISA ELISA Supernatant_Collection->ELISA Multiplex Multiplex Assay Supernatant_Collection->Multiplex Flow_Cytometry Intracellular Flow Cytometry Cell_Harvesting->Flow_Cytometry

Caption: General experimental workflow.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification

ELISA is a sensitive and specific method for quantifying the concentration of a single cytokine in cell culture supernatants.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody specific for the cytokine of interest

  • Recombinant cytokine standard

  • Detection antibody (biotinylated) specific for the cytokine of interest

  • Streptavidin-Horseradish Peroxidase (S-HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

  • Assay diluent/blocking buffer (e.g., PBS with 10% FBS or 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the recombinant cytokine standard in assay diluent.

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute the biotinylated detection antibody in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute the S-HRP conjugate in assay diluent.

    • Add 100 µL of the diluted S-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Multiplex Bead-Based Assay (Luminex) for Multi-Cytokine Profiling

Multiplex assays allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a broader understanding of the cellular response.

Materials:

  • Commercially available multiplex cytokine assay kit (containing capture antibody-coated beads, detection antibodies, standards, and buffers)

  • Luminex instrument (or other compatible flow cytometry-based system)

  • 96-well filter plate

  • Vacuum manifold

Procedure:

(Note: This is a general protocol; always follow the specific instructions provided with the commercial kit.)

  • Plate Preparation:

    • Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.

  • Bead Incubation:

    • Vortex the capture antibody-coated beads and add the appropriate volume to each well.

    • Wash the beads twice with wash buffer.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the cytokine standards.

    • Add 50 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature on a plate shaker.

  • Detection Antibody Incubation:

    • Wash the beads 3 times with wash buffer.

    • Add the biotinylated detection antibody cocktail to each well.

    • Incubate for 1 hour at room temperature on a plate shaker.

  • Streptavidin-PE Incubation:

    • Wash the beads 3 times with wash buffer.

    • Add streptavidin-phycoerythrin (SAPE) to each well.

    • Incubate for 30 minutes at room temperature on a plate shaker in the dark.

  • Data Acquisition:

    • Wash the beads 3 times with wash buffer.

    • Resuspend the beads in sheath fluid.

    • Acquire the data on a Luminex instrument according to the manufacturer's instructions.

  • Data Analysis:

    • Use the instrument's software to analyze the median fluorescence intensity (MFI) for each bead region.

    • Generate standard curves for each cytokine and calculate the concentrations in the samples.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This technique identifies and quantifies cytokine-producing cells at a single-cell level.

Materials:

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% saponin and 0.5% BSA)

  • Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines

  • Flow cytometer

Procedure:

  • Cell Stimulation and Protein Transport Inhibition:

    • Culture immune cells and stimulate with N-methyl LTC4 for the desired time.

    • For the last 4-6 hours of stimulation, add a protein transport inhibitor to the culture medium to allow cytokines to accumulate within the cells.

  • Cell Surface Staining:

    • Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).

    • Stain for cell surface markers by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation:

    • Resuspend the cells in fixation buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash the cells twice with FACS buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in permeabilization buffer.

    • Add the fluorochrome-conjugated anti-cytokine antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing and Data Acquisition:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Use flow cytometry analysis software to gate on the cell population of interest based on surface markers.

    • Quantify the percentage of cells positive for the cytokine of interest and the mean fluorescence intensity (MFI).

Conclusion

The measurement of cytokine release in response to N-methyl LTC4 is a critical step in understanding the pro-inflammatory and immunomodulatory roles of the CysLT2R. The choice of analytical method will depend on the specific experimental goals. ELISA provides sensitive quantification of a single cytokine, multiplex assays offer a broad profile of the cytokine response, and intracellular flow cytometry allows for the identification of the cellular sources of these cytokines. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the biological effects of N-methyl LTC4.

References

Protocol for Dissolving and Storing N-methylleukotriene C4: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the proper dissolution and storage of N-methylleukotriene C4, a stable synthetic analog of the potent inflammatory mediator, leukotriene C4 (LTC4). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental outcomes. This document includes quantitative solubility data, a step-by-step experimental protocol for solution preparation, and a recommended storage procedure. Additionally, a diagram of the canonical LTC4 signaling pathway and an experimental workflow for solubilization are provided to aid researchers in their experimental design.

Introduction

This compound is a valuable tool for studying the physiological and pathological roles of cysteinyl leukotrienes. As a stable analog of LTC4, it is resistant to metabolism to LTD4 and LTE4, making it a potent and selective agonist for the CysLT2 receptor.[1] Proper handling and storage of this lipid mediator are paramount to preserving its biological activity. This protocol outlines the best practices for dissolving and storing this compound to ensure its stability and performance in various experimental settings.

Quantitative Data: Solubility and Storage

Accurate preparation of this compound solutions begins with an understanding of its solubility in various solvents. The following table summarizes the known solubility data and recommended storage conditions.

ParameterValueSource
Storage Temperature -80°C[1]
Stability ≥ 1 year (at -80°C in ethanol)[1]
Solubility in DMF 50 mg/mL[1]
Solubility in DMSO 50 mg/mL[1]
Solubility in Ethanol 1 mg/mL[1]
Solubility in Ethanol:Water (95:5) 2 mg/mL[1]
Solubility in PBS (pH 7.2) 100 µg/mL[1]

Experimental Protocol: Dissolving this compound

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound. It is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

Materials:

  • This compound (as a solution in ethanol, typically)

  • Anhydrous ethanol

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Preparing a Stock Solution (e.g., 1 mg/mL in Ethanol):

  • Equilibration: Allow the vial of this compound, as supplied in ethanol, to warm to room temperature before opening to prevent condensation.

  • Solvent Addition: If the compound is provided as a film or solid, add the desired volume of anhydrous ethanol to the vial to achieve the target concentration (e.g., 1 mg/mL). If it is already in solution, you may proceed to the next step or dilute as needed.

  • Dissolution: Cap the vial tightly and vortex for 30 seconds to 1 minute to ensure complete dissolution. Gentle sonication can be used if necessary to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.

  • Storage: Store the aliquoted stock solution at -80°C.

Procedure for Preparing Aqueous Working Solutions:

For cell-based assays, it is often necessary to prepare aqueous solutions of this compound. Due to its limited solubility in aqueous buffers, a two-step dilution is recommended.

  • Intermediate Dilution: First, dilute the ethanol stock solution in a solvent in which this compound is more soluble, such as DMF or DMSO. For example, dilute the 1 mg/mL ethanol stock 1:10 in DMSO to create a 100 µg/mL intermediate stock.

  • Final Aqueous Dilution: Further dilute the intermediate stock solution into the final aqueous buffer (e.g., PBS or cell culture medium) to the desired working concentration (e.g., 100 µg/mL in PBS). Vortex gently to mix. Prepare this final aqueous solution fresh on the day of the experiment.

Signaling Pathway

This compound, acting as a stable LTC4 analog, primarily signals through the cysteinyl leukotriene receptors, CysLT1 and CysLT2. The binding of the ligand to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, as depicted in the diagram below.

LTC4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTC4 N-methyl-LTC4 CysLT_Receptor CysLT Receptor (CysLT1/CysLT2) LTC4->CysLT_Receptor Binds Gq_protein Gq Protein CysLT_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Inflammation, Bronchoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: LTC4 Signaling Pathway

Experimental Workflow

The following diagram illustrates the logical workflow for the dissolution and preparation of this compound solutions for experimental use.

Experimental_Workflow Start Start: Obtain N-methyl-LTC4 Equilibrate Equilibrate vial to room temperature Start->Equilibrate Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) Equilibrate->Prepare_Stock Aliquot Aliquot stock solution for single use Prepare_Stock->Aliquot Store Store aliquots at -80°C Aliquot->Store Prepare_Working Prepare Working Solution (Dilute from stock) Store->Prepare_Working On day of experiment Use_Experiment Use immediately in experiment Prepare_Working->Use_Experiment End End Use_Experiment->End

Caption: Experimental Workflow

References

Application Notes and Protocols for Investigating Vascular Permeability Using N-methylleukotriene C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylleukotriene C4 (NMLTC4) is a synthetic and non-hydrolyzable analog of Leukotriene C4 (LTC4). Cysteinyl leukotrienes (CysLTs), including LTC4, are potent lipid mediators of inflammation that play a crucial role in increasing vascular permeability. The instability of LTC4, which is rapidly converted to LTD4 in vivo, can complicate the interpretation of experimental results. NMLTC4's resistance to this conversion makes it a valuable tool for specifically investigating the physiological and pathological effects mediated by LTC4 and its primary receptor, CysLT2R. These application notes provide detailed protocols for utilizing NMLTC4 in both in vitro and in vivo models to study its effects on vascular permeability.

Data Presentation

Table 1: Comparative Potency of Vasoactive Mediators

MediatorMolar Concentration (for equivalent effect)Relative Potency vs. HistamineKey Receptor(s)Reference
Histamine10⁻⁵ M1H1R[1]
Leukotriene C4 (LTC4)10⁻⁷ M~100-1000xCysLT1R, CysLT2R[2]
This compound (NMLTC4)Similar to LTC4 (agonist at CysLT2R)Expected to be similar to LTC4CysLT2R[3][4]
Leukotriene D4 (LTD4)10⁻⁷ M~100-1000xCysLT1R[1][2]

Table 2: Dose-Response of NMLTC4 in a Biological System (Itch Response)

NMLTC4 Dose (nmol)Observed Effect (Scratching Bouts)Reference
0.2 - 0.6Peak Response[3]
> 0.6Decreased Response[3]

Signaling Pathways

Cysteinyl leukotrienes, including LTC4 and by extension NMLTC4, increase vascular permeability primarily through the activation of CysLT receptors on endothelial cells. The binding of these ligands to their G-protein coupled receptors initiates intracellular signaling cascades that lead to the disruption of endothelial barrier integrity. Two main mechanisms have been identified:

  • Paracellular Permeability: Activation of the CysLT2R can lead to the phosphorylation of myosin light chain 2 (MLC-2) via the Rho signaling pathway. This results in the dissociation of β-catenin from the VE-cadherin complex, leading to the formation of gaps between endothelial cells and increased paracellular permeability.[5][6]

  • Transcellular Permeability: CysLT2R activation can also induce an increase in intracellular calcium (Ca²⁺), which in turn promotes transendothelial vesicle transport, another mechanism for increasing vascular permeability.[7]

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Effects cluster_3 Outcome NMLTC4 NMLTC4 / LTC4 CysLT2R CysLT2R NMLTC4->CysLT2R Binds to Rho Rho Pathway CysLT2R->Rho Ca_signaling Ca²⁺ Signaling CysLT2R->Ca_signaling MLC2_phos MLC-2 Phosphorylation Rho->MLC2_phos Vesicle_transport Transendothelial Vesicle Transport Ca_signaling->Vesicle_transport VE_cadherin_disruption VE-Cadherin Disruption MLC2_phos->VE_cadherin_disruption Increased_permeability Increased Vascular Permeability Vesicle_transport->Increased_permeability Transcellular VE_cadherin_disruption->Increased_permeability Paracellular G cluster_0 Cell Culture cluster_1 Experiment cluster_2 Data Collection & Analysis A Seed HUVECs on Transwell inserts B Culture to form a confluent monolayer A->B C Starve cells in serum-free medium B->C D Add NMLTC4 and FITC-Dextran to upper chamber C->D E Incubate for a defined time D->E F Collect medium from lower chamber E->F G Measure fluorescence F->G H Calculate permeability G->H G cluster_0 In Vivo Procedure cluster_1 Physiological Response cluster_2 Measurement A IV Injection of Evans Blue B Intradermal Injection of NMLTC4 A->B C NMLTC4 induces local vascular permeability B->C D Evans Blue-albumin complex extravasates into tissue C->D E Excise skin and extract dye D->E F Quantify dye spectrophotometrically E->F

References

Application Notes and Protocols for In Vivo Administration of N-methylleukotriene C4 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration methods for N-methylleukotriene C4 (NMLTC4), a stable and non-metabolizable analog of leukotriene C4 (LTC4). NMLTC4 serves as a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R), making it a valuable tool for investigating the physiological and pathophysiological roles of this signaling pathway in various animal models.

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid. LTC4, along with LTD4 and LTE4, constitutes the family of cysteinyl leukotrienes (CysLTs) that exert their effects through specific G protein-coupled receptors, CysLT1R and CysLT2R. The rapid in vivo conversion of LTC4 to LTD4 complicates the study of LTC4-specific effects. This compound (NMLTC4) is a synthetic analog of LTC4 that is resistant to this metabolic conversion, thus allowing for the specific investigation of CysLT2R-mediated pathways.[1] This document outlines detailed protocols for the preparation and administration of NMLTC4 in animal models, summarizes key quantitative data from published studies, and provides visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

Table 1: Summary of In Vivo NMLTC4 Administration and Effects in Animal Models
Animal ModelAdministration RouteDose RangeVehicle/SolventObserved EffectsReference
Mouse (C57BL/6J)Intradermal (cheek)0.2 - 1.0 nmolSalineDose-dependent increase in scratching behavior (itch)[2]
Bullfrog (Rana catesbeiana)Intravenous0.1 - 10 µg/kgNot specifiedDose-dependent hypotension[3]

Note: The available literature on in vivo NMLTC4 administration in mammalian models primarily focuses on localized inflammatory responses. Further studies are required to establish detailed dose-response relationships for systemic administration routes and their cardiovascular effects in mammals.

Experimental Protocols

Preparation of NMLTC4 for In Vivo Administration

This compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF), as well as in aqueous solutions containing ethanol.[1] For in vivo studies, it is crucial to prepare a sterile and biocompatible solution.

Materials:

  • This compound (powder)

  • Sterile absolute ethanol

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Stock Solution Preparation:

    • Allow the vial of NMLTC4 powder to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution by dissolving the NMLTC4 powder in a minimal amount of absolute ethanol. For example, a 1 mg/mL stock solution can be prepared.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C or as recommended by the supplier.

  • Working Solution Preparation (for injection):

    • On the day of the experiment, thaw the stock solution on ice.

    • Dilute the stock solution to the desired final concentration using sterile PBS (pH 7.2). A final ethanol concentration of 5% or less is generally well-tolerated for most in vivo routes. For example, to prepare a 100 µg/mL working solution from a 1 mg/mL stock, mix 10 µL of the stock solution with 90 µL of sterile PBS.

    • Vortex the working solution gently to ensure homogeneity.

    • Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter into a sterile tube.

    • Keep the prepared solution on ice until administration.

Intradermal (Cheek) Injection in Mice for Itch Response Assessment

This protocol is adapted from studies investigating the pruritic effects of NMLTC4.[2]

Materials:

  • Prepared NMLTC4 working solution

  • Sterile saline (0.9% NaCl) as a vehicle control

  • 30-gauge ½-inch needles

  • 100 µL Hamilton syringes

  • Mouse restrainer

  • Observation chambers

Protocol:

  • Animal Acclimatization: Acclimatize mice to the experimental room and observation chambers for at least 30 minutes before the injection.

  • Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the cheek area.

  • Injection:

    • Draw the desired volume of NMLTC4 solution or vehicle control into the Hamilton syringe. A typical injection volume is 10-20 µL.

    • Carefully insert the 30-gauge needle intradermally into the cheek of the mouse.

    • Slowly inject the solution, observing for the formation of a small bleb under the skin, which confirms intradermal administration.

  • Observation:

    • Immediately after the injection, place the mouse in an individual observation chamber.

    • Record the number of scratching bouts directed towards the injection site over a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

Intravenous (Tail Vein) Injection in Mice (General Protocol)

While a specific protocol for intravenous NMLTC4 administration in mice is not extensively detailed in the available literature, this general protocol can be adapted. Careful dose-finding studies are recommended.

Materials:

  • Prepared NMLTC4 working solution

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles

  • 1 mL syringes

Protocol:

  • Animal Preparation: Place the mouse in a restrainer. To facilitate vein dilation, warm the tail using a heat lamp or a warming pad for a few minutes.

  • Vein Visualization: The lateral tail veins are the most common sites for intravenous injection in mice.

  • Injection:

    • Draw the NMLTC4 solution into the syringe and remove any air bubbles.

    • Insert the needle, bevel up, into the distal third of the tail vein at a shallow angle.

    • Successful entry into the vein can be confirmed by a lack of resistance upon injection and the absence of a subcutaneous bleb.

    • Inject the solution slowly. The maximum recommended bolus injection volume is typically 5 mL/kg.

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.

Intraperitoneal Injection in Rats (General Protocol)

This is a general protocol for intraperitoneal administration in rats, which can be adapted for NMLTC4.

Materials:

  • Prepared NMLTC4 working solution

  • Sterile 23-25 gauge needles

  • 1-3 mL syringes

Protocol:

  • Restraint: Gently restrain the rat. For a right-handed injector, hold the rat in the left hand with its head pointing downwards. This position allows the abdominal organs to fall away from the injection site.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure that a blood vessel or organ has not been punctured.

    • Inject the solution smoothly. The recommended maximum injection volume is up to 10 mL/kg.

  • Post-injection Care: Return the animal to its cage and monitor for any signs of distress.

Mandatory Visualizations

NMLTC4 Signaling Pathway

NMLTC4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NMLTC4 This compound CysLT2R CysLT2 Receptor NMLTC4->CysLT2R Gq Gq Protein CysLT2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Itch, Inflammation, Smooth Muscle Contraction) Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets leading to Itch_Response_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_data_collection Data Collection & Analysis prep_nmltc4 Prepare NMLTC4 Solution and Vehicle Control inject Intradermal Cheek Injection (10-20 µL) prep_nmltc4->inject acclimatize Acclimatize Mice to Observation Chambers restrain Restrain Mouse acclimatize->restrain restrain->inject observe Place Mouse in Chamber and Record Behavior inject->observe quantify Quantify Scratching Bouts (e.g., over 30-60 min) observe->quantify analyze Statistical Analysis quantify->analyze

References

Application Notes and Protocols for Cell-Based Assays Using N-methylleukotriene C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylleukotriene C4 (N-methyl-LTC4) is a synthetic and metabolically stable analog of leukotriene C4 (LTC4).[1] Unlike its endogenous counterpart, N-methyl-LTC4 is resistant to metabolism by γ-glutamyl transpeptidase, preventing its conversion to leukotriene D4 (LTD4).[1][2] This stability makes it a valuable pharmacological tool for selectively studying the cysteinyl leukotriene receptor 2 (CysLT2R). N-methyl-LTC4 acts as a potent and selective agonist of the CysLT2 receptor, with significantly lower affinity for the CysLT1 receptor.[1] These application notes provide an overview of the use of N-methyl-LTC4 in cell-based assays to probe CysLT2 receptor signaling and function.

Signaling Pathway

Activation of the CysLT2 receptor by N-methyl-LTC4 initiates a signaling cascade primarily through the Gq alpha subunit of its coupled G protein.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key downstream signaling event and can be readily measured in cell-based assays. Furthermore, activation of the CysLT2 receptor can lead to the recruitment of β-arrestin, a key protein in G protein-coupled receptor (GPCR) desensitization and signaling.

CysLT2R_Signaling cluster_membrane Plasma Membrane CysLT2R CysLT2 Receptor Gq Gq CysLT2R->Gq activates beta_arrestin β-Arrestin Recruitment CysLT2R->beta_arrestin induces PLC Phospholipase C (PLC) Gq->PLC activates Ca_release Ca²⁺ Release PLC->Ca_release stimulates N_methyl_LTC4 N-methyl-LTC4 N_methyl_LTC4->CysLT2R binds Downstream Downstream Signaling (e.g., ERK1/2) Ca_release->Downstream

CysLT2 Receptor Signaling Pathway

Quantitative Data

The following table summarizes the potency of N-methyl-LTC4 at human CysLT1 and CysLT2 receptors as determined by in vitro cell-based assays.

LigandReceptorAssay TypeCell LinePotency (EC50, nM)Reference
N-methyl-LTC4 Human CysLT1Calcium MobilizationCHO> 2,000[1]
N-methyl-LTC4 Human CysLT2Calcium MobilizationCHO122[1]
N-methyl-LTC4 Human CysLT2β-Arrestin RecruitmentC2C12~100[4]

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of CysLT2 receptors by N-methyl-LTC4. A common method involves the use of a fluorescent calcium indicator in a high-throughput format using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing the human CysLT2 receptor.

  • Cell culture medium (e.g., Ham's F12 with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • N-methyl-LTC4 stock solution (in ethanol or DMSO).

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR or equivalent fluorescence plate reader.

Protocol:

  • Cell Plating:

    • The day before the assay, seed the CysLT2R-expressing CHO cells into 384-well plates at a density of 10,000-20,000 cells per well in 50 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving the calcium indicator (e.g., Fluo-4 AM) in assay buffer containing Pluronic F-127 (typically 0.02-0.04%).

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of N-methyl-LTC4 in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

  • Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 20 µL of the N-methyl-LTC4 dilutions to the respective wells.

    • Continue to record the fluorescence for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the N-methyl-LTC4 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate CysLT2R-CHO cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour Load_Dye->Incubate_Dye Prepare_Compound Prepare N-methyl-LTC4 serial dilutions Incubate_Dye->Prepare_Compound Measure_Fluorescence Measure fluorescence in FLIPR Prepare_Compound->Measure_Fluorescence Analyze_Data Analyze data and determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow

β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to the CysLT2 receptor upon activation by N-methyl-LTC4. A common commercially available assay is the PathHunter® β-Arrestin assay (DiscoverX), which is based on enzyme fragment complementation.

Materials:

  • Cells stably co-expressing the CysLT2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell culture medium.

  • Assay buffer.

  • N-methyl-LTC4 stock solution.

  • PathHunter® Detection Reagents.

  • White, opaque 384-well assay plates.

  • Luminometer.

Protocol:

  • Cell Plating:

    • The day before the assay, seed the engineered cells into white, opaque 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation:

    • Prepare a serial dilution of N-methyl-LTC4 in assay buffer at 5x the final desired concentration.

  • Compound Addition:

    • Add 10 µL of the 5x N-methyl-LTC4 dilutions to the respective wells of the cell plate.

    • Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

  • Detection:

    • Equilibrate the cell plate and the PathHunter® Detection Reagents to room temperature.

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add 25 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Read the luminescence signal using a plate-based luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the N-methyl-LTC4 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

beta_Arrestin_Workflow Start Start Plate_Cells Plate engineered cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Prepare_Compound Prepare N-methyl-LTC4 serial dilutions Incubate_Overnight->Prepare_Compound Add_Compound Add compound to cells Prepare_Compound->Add_Compound Incubate_Compound Incubate for 90 minutes Add_Compound->Incubate_Compound Add_Detection Add detection reagents Incubate_Compound->Add_Detection Incubate_Detection Incubate for 60 minutes Add_Detection->Incubate_Detection Measure_Luminescence Measure luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Analyze data and determine EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

β-Arrestin Recruitment Assay Workflow

References

Analytical Methods for the Detection of N-methylleukotriene C4 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-methylleukotriene C4 (N-methyl-LTC4) is a synthetic, non-metabolizable analog of the pro-inflammatory mediator leukotriene C4 (LTC4). As a potent and selective agonist of the cysteinyl leukotriene receptor 2 (CysLT2R), N-methyl-LTC4 is a valuable tool in studying the physiological and pathological roles of this receptor in inflammatory diseases, such as asthma and cardiovascular conditions. Accurate and reliable quantification of N-methyl-LTC4 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in preclinical and clinical drug development.

This document provides detailed protocols for the analytical detection of N-methyl-LTC4 in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a synthetic compound, validated, standardized methods for N-methyl-LTC4 are not widely published. Therefore, the presented protocols are adapted from established and validated methods for the structurally similar endogenous leukotrienes, LTC4 and its metabolites. Additionally, considerations for the development of a specific immunoassay are discussed.

The primary analytical challenge in the quantification of leukotrienes is their low endogenous concentrations and the complexity of biological matrices. The methods outlined below address these challenges through robust sample preparation techniques and the high sensitivity and selectivity of tandem mass spectrometry.

Signaling Pathway of this compound

N-methyl-LTC4 exerts its biological effects by selectively binding to and activating the CysLT2 receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to the Gq alpha subunit of the heterotrimeric G protein.

CysLT2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N_methyl_LTC4 N-methyl-LTC4 CysLT2R CysLT2R N_methyl_LTC4->CysLT2R Binds to G_protein Gq Protein (α, β, γ) CysLT2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Downstream PKC_activation->Downstream SPE_Workflow Start Plasma Sample (e.g., 500 µL) Add_IS Add Internal Standard (e.g., deuterated N-methyl-LTC4) Start->Add_IS Acidify Acidify Sample (e.g., to pH 3-4 with formic acid) Add_IS->Acidify Load Load Sample onto SPE Cartridge Acidify->Load Condition Condition SPE Cartridge (e.g., C18 or XAD-4) with Methanol and Water Condition->Load Wash Wash Cartridge (e.g., with 5% Methanol in Water) to remove polar impurities Load->Wash Elute Elute N-methyl-LTC4 (e.g., with Methanol or Acetonitrile) Wash->Elute Evaporate Evaporate Eluate to Dryness (under a stream of nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methylleukotriene C4 (NMLTC4) Concentration for Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylleukotriene C4 (NMLTC4) for cell stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMLTC4) and why is it used for cell stimulation?

A1: this compound (NMLTC4) is a synthetic and metabolically stable analog of leukotriene C4 (LTC4). Unlike LTC4, which is rapidly converted to LTD4 and LTE4, NMLTC4 is resistant to this conversion. This stability makes it an ideal tool for studying the specific effects of LTC4-mediated signaling in a controlled manner. NMLTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R), making it valuable for investigating CysLT2R-specific pathways.[1][2]

Q2: What is the primary signaling pathway activated by NMLTC4?

A2: NMLTC4 primarily signals through the CysLT2 receptor, a G protein-coupled receptor (GPCR). Upon binding of NMLTC4, the CysLT2 receptor preferentially couples to Gαq proteins. This activation leads to a cascade of downstream signaling events, most notably an increase in intracellular calcium concentration ([Ca2+]i) and the recruitment of β-arrestin.[2][3]

Q3: What are some common cell types used for NMLTC4 stimulation experiments?

A3: Cells endogenously expressing or engineered to express the CysLT2 receptor are suitable for NMLTC4 stimulation. This includes certain immune cells (like mast cells and eosinophils), endothelial cells, and various transfected cell lines (e.g., HEK293 or CHO cells expressing CysLT2R). The choice of cell line will depend on the specific research question.

Troubleshooting Guides

This section addresses common issues encountered during NMLTC4 cell stimulation experiments.

Issue 1: No or weak cellular response to NMLTC4 stimulation.

Possible Cause Troubleshooting Step
Low or absent CysLT2 receptor expression - Confirm CysLT2R expression in your cell line using techniques like qPCR, western blot, or flow cytometry.- If using a transfected cell line, verify transfection efficiency and receptor expression levels.
Suboptimal NMLTC4 concentration - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting range is 1 nM to 1 µM.- A study on bone marrow-derived dendritic cells used 300 nM NMLTC4 for stimulation.
Incorrect agonist preparation or storage - NMLTC4 is typically supplied in an organic solvent. Ensure it is properly dissolved and diluted in a buffer compatible with your cells. Avoid repeated freeze-thaw cycles.- Prepare fresh dilutions for each experiment.
Issues with the detection assay - For calcium flux assays, ensure proper loading of the calcium indicator dye and that the detection instrument is set up correctly.- For other downstream assays (e.g., ELISA for cytokine release), verify the sensitivity and specificity of the assay.
Cell health and viability - Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.- Perform a viability assay to confirm that the cells are not stressed or dying.

Issue 2: High background or non-specific signaling.

Possible Cause Troubleshooting Step
Contamination of reagents or cell culture - Use sterile techniques and fresh, high-quality reagents.- Regularly test cell cultures for mycoplasma contamination.
Presence of endogenous leukotrienes - If cells are known to produce leukotrienes, consider using a 5-lipoxygenase (5-LO) inhibitor to reduce endogenous production.
Issues with the assay buffer - Ensure the assay buffer is free of interfering substances.- Some serum components can interfere with signaling; consider performing the assay in a serum-free medium for the stimulation period.

Issue 3: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent cell seeding - Ensure a uniform single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding and reagent addition.
Edge effects in the microplate - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.- Fill the outer wells with sterile water or PBS to maintain humidity.
Inadequate mixing of reagents - Gently mix the contents of each well after adding NMLTC4. Avoid vigorous shaking that could detach adherent cells.

Experimental Protocols

General Protocol for In Vitro Cell Stimulation with NMLTC4

This protocol provides a general framework. Optimization of cell number, NMLTC4 concentration, and incubation time is recommended for each specific cell type and assay.

  • Cell Preparation:

    • Culture cells expressing the CysLT2 receptor to the desired confluency in a suitable multi-well plate (e.g., 96-well plate).

    • For adherent cells, seed them 18-24 hours prior to the experiment to allow for attachment.

    • For suspension cells, they can be seeded on the day of the experiment.

    • The day of the experiment, wash the cells once with a serum-free medium or an appropriate assay buffer.

  • Preparation of NMLTC4 Solution:

    • Prepare a stock solution of NMLTC4 in an appropriate solvent (e.g., ethanol or DMSO) as per the manufacturer's instructions.

    • On the day of the experiment, prepare serial dilutions of NMLTC4 in the assay buffer to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration in the assay wells is low (typically <0.1%) and does not affect cell viability.

  • Cell Stimulation:

    • Add the diluted NMLTC4 solutions to the respective wells.

    • Include a vehicle control (assay buffer with the same final concentration of the solvent used to dissolve NMLTC4).

    • Incubate the cells for the desired period. The optimal incubation time will vary depending on the downstream readout (e.g., minutes for calcium flux, hours for gene expression or cytokine release).

  • Measurement of Cellular Response:

    • After the incubation period, proceed with the specific assay to measure the cellular response. This could include:

      • Calcium Flux Assay: Measure the change in intracellular calcium using a fluorescent indicator dye.

      • β-Arrestin Recruitment Assay: Quantify the interaction between the CysLT2 receptor and β-arrestin.

      • ELISA: Measure the secretion of cytokines or other signaling molecules into the supernatant.

      • qPCR: Analyze the expression of target genes.

      • Western Blot: Detect the phosphorylation of downstream signaling proteins.

Protocol for Calcium Flux Assay
  • Cell Preparation:

    • Seed CysLT2R-expressing cells in a black, clear-bottom 96-well plate.

    • Allow adherent cells to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells 2-3 times with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • NMLTC4 Stimulation and Signal Detection:

    • Prepare NMLTC4 dilutions in the assay buffer at 2X the final desired concentrations.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the NMLTC4 dilutions into the wells and immediately start recording the fluorescence signal over time (typically for 1-5 minutes).

    • Include a positive control (e.g., ionomycin) and a vehicle control.

Quantitative Data

Table 1: Recommended NMLTC4 Concentration Ranges for Cell Stimulation

Cell TypeRecommended Concentration RangeNotes
Bone Marrow-Derived Dendritic Cells~300 nMBased on a single study.
HEK293 cells expressing CysLT2R1 nM - 1 µMDose-response recommended to determine optimal concentration.
Endothelial Cells1 nM - 1 µMDose-response recommended to determine optimal concentration.
Mast Cells1 nM - 1 µMDose-response recommended to determine optimal concentration.

Note: The optimal concentration is highly dependent on the cell type, receptor expression level, and the specific endpoint being measured. A full dose-response curve is strongly recommended to determine the EC50 (half-maximal effective concentration) for your experimental system.

Visualizations

NMLTC4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NMLTC4 This compound CysLT2R CysLT2 Receptor NMLTC4->CysLT2R G_alpha_q Gαq CysLT2R->G_alpha_q activates Beta_Arrestin β-Arrestin CysLT2R->Beta_Arrestin recruits PLC Phospholipase C (PLC) G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release ERK12 ERK1/2 Ca2_release->ERK12 activates PKC->ERK12 activates Egr1 Egr-1 ERK12->Egr1 activates Cellular_Response Cellular Response (e.g., Cytokine Release) Egr1->Cellular_Response regulates

Caption: NMLTC4 signaling through the CysLT2 receptor.

Experimental_Workflow cluster_readouts Possible Readouts start Start cell_prep 1. Cell Preparation (Seeding & Culture) start->cell_prep reagent_prep 2. Reagent Preparation (NMLTC4 Dilutions) cell_prep->reagent_prep stimulation 3. Cell Stimulation (Incubation with NMLTC4) reagent_prep->stimulation measurement 4. Measurement of Cellular Response stimulation->measurement data_analysis 5. Data Analysis measurement->data_analysis calcium Calcium Flux measurement->calcium arrestin β-Arrestin Recruitment measurement->arrestin elisa ELISA (Cytokines) measurement->elisa qpcr qPCR (Gene Expression) measurement->qpcr end End data_analysis->end

Caption: General workflow for NMLTC4 cell stimulation experiments.

References

Troubleshooting N-methylleukotriene C4 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylleukotriene C4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a synthetic analog of leukotriene C4 (LTC4).[1] Unlike its natural counterpart, it is not readily metabolized to leukotriene D4 (LTD4) and leukotriene E4 (LTE4), making it a stable tool for studying the effects of LTC4-like signaling.[1] Its primary application is as a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R), with significantly lower affinity for the CysLT1 receptor.[1] This selectivity allows for the specific investigation of CysLT2R-mediated pathways in various physiological and pathological processes, including inflammation and allergic reactions.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -80°C.[1] The compound is often supplied as a solution in ethanol.[1]

Q3: I am observing no cellular response after applying this compound. What are the possible reasons?

There are several potential reasons for a lack of cellular response:

  • Solubility Issues: The compound may not be fully dissolved in your experimental buffer. Refer to the solubility troubleshooting guide below.

  • Cell Line Suitability: Ensure your cell line endogenously or recombinantly expresses the CysLT2 receptor.[2][3]

  • Compound Degradation: Improper storage or handling may have led to the degradation of the compound.

  • Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. The EC50 for human CysLT2 receptors is approximately 122 nM.[1]

  • Assay Sensitivity: The assay being used may not be sensitive enough to detect the cellular response.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound in my aqueous experimental buffer.

This compound has limited solubility in aqueous solutions. Direct dilution into phosphate-buffered saline (PBS) or cell culture media from a dry powder is not recommended.

Solution:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: this compound is soluble in several organic solvents. It is recommended to first prepare a concentrated stock solution in one of the following solvents.

    SolventSolubility
    Dimethylformamide (DMF)50 mg/mL[1]
    Dimethyl sulfoxide (DMSO)50 mg/mL[1]
    Ethanol1 mg/mL[1]
    Ethanol:H2O (95:5)2 mg/mL[1]
    PBS (pH 7.2)100 µg/mL[1]
  • Perform a Serial Dilution: Once you have a concentrated stock solution, you can perform serial dilutions into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the cells (typically ≤0.1%).

Recommended Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experiment start Start with this compound (often in ethanol) stock Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or DMF) start->stock intermediate Perform an intermediate dilution in cell culture medium or buffer stock->intermediate Ensure solvent concentration is minimized working Prepare final working concentrations through serial dilutions intermediate->working apply Apply to cells working->apply

Caption: Workflow for preparing this compound working solutions.

Experimental Protocols

Calcium Mobilization Assay for CysLT2 Receptor Activation

This protocol describes a method to measure the activation of the CysLT2 receptor by this compound by detecting changes in intracellular calcium levels.

Materials:

  • Cells expressing the CysLT2 receptor (e.g., CHO-K1 cells stably transfected with human CysLT2R)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding:

    • Seed the CysLT2R-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS with 20 mM HEPES.

    • Remove the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated stock of this compound in HBSS with 20 mM HEPES. Prepare a series of concentrations to determine a dose-response curve.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the 2X this compound solution to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 180 seconds).

  • Data Analysis:

    • The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration.

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Experimental Workflow for Calcium Mobilization Assay:

G cluster_0 Cell Preparation cluster_1 Assay Preparation cluster_2 Data Acquisition cluster_3 Data Analysis seed Seed CysLT2R-expressing cells in a 96-well plate incubate_cells Incubate overnight seed->incubate_cells load_dye Load cells with a calcium-sensitive dye incubate_cells->load_dye incubate_dye Incubate for 60 minutes load_dye->incubate_dye baseline Measure baseline fluorescence incubate_dye->baseline add_compound Add this compound baseline->add_compound read_fluorescence Measure kinetic fluorescence response add_compound->read_fluorescence analyze Calculate dose-response curve and EC50 read_fluorescence->analyze

Caption: Workflow for a calcium mobilization assay.

Signaling Pathway

CysLT2 Receptor Signaling Pathway:

This compound binding to the CysLT2 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit.[3] This initiates a signaling cascade that leads to an increase in intracellular calcium.

G cluster_0 Cell Membrane cluster_1 Cytosol NMLTC4 This compound CysLT2R CysLT2 Receptor NMLTC4->CysLT2R Gq Gq Protein CysLT2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Downstream Cellular Response Ca_release->Cell_Response

Caption: CysLT2 receptor signaling pathway.

References

Preventing degradation of N-methylleukotriene C4 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of N-methylleukotriene C4 in experimental buffers. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides and FAQs to ensure the stability and integrity of their experimental compound.

Frequently Asked Questions (FAQs)

Q1: My this compound seems to be degrading in my aqueous buffer. What are the common causes?

A1: this compound, similar to other sulfidopeptide leukotrienes, is susceptible to degradation in aqueous solutions. The primary causes include:

  • Acidic pH: Solutions with an acidic pH are known to accelerate the degradation of leukotrienes.[1]

  • Oxidation: The molecule is prone to oxidation, leading to the formation of inactive byproducts such as sulfoxides and 15-hydroxy derivatives.[1]

  • Presence of Metal Ions: Divalent cations, particularly ferrous iron (Fe++), can catalyze the degradation of the molecule.[1]

  • Adsorption to Surfaces: Leukotrienes can adsorb to glass surfaces, reducing the effective concentration in your solution.[1]

Q2: What is the optimal pH range for buffers used with this compound?

A2: While direct studies on this compound are limited, based on data for the closely related leukotriene C4 (LTC4), maintaining a slightly acidic to neutral pH is recommended for stability during analysis. For instance, a mobile phase of methanol/water/acetic acid at pH 5.6 has been successfully used in HPLC analysis of LTC4.[2] For general experimental use, a pH range of 6.5 to 7.4 is advisable to minimize acid-catalyzed degradation.

Q3: Are there any recommended additives to include in my buffer to enhance stability?

A3: Yes, several additives can help preserve the integrity of this compound:

  • Methanol: The addition of methanol to the buffer can help prevent both acid-catalyzed degradation and adsorption to glass surfaces.[1]

  • Chelating Agents: To inhibit metal-catalyzed oxidation, include a chelating agent like ethylenediaminetetra-acetic acid (EDTA) at a concentration of 1 mM.[1]

  • Antioxidants: While not explicitly mentioned in the provided context for LTC4, the use of antioxidants such as butylated hydroxytoluene (BHT) is a general good practice for preventing oxidation of lipid-based molecules.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity of this compound. Degradation due to acidic pH, oxidation, or metal ion contamination.Prepare fresh solutions for each experiment. Maintain buffer pH between 6.5 and 7.4. Add 1 mM EDTA to chelate metal ions. Consider adding an antioxidant.
Low recovery of this compound after purification or extraction. Adsorption to glass or plasticware.Silanize glassware to reduce active adsorption sites. Use polypropylene tubes where possible. Add a small percentage of an organic solvent like methanol to the buffer.[1]
Appearance of unexpected peaks during HPLC analysis. Formation of degradation products like sulfoxides or 15-hydroxy derivatives.[1]Confirm the identity of degradation products using mass spectrometry. Optimize storage and handling conditions by working at low temperatures and protecting from light.
Inconsistent experimental results. Inconsistent concentration of active this compound due to ongoing degradation.Prepare stock solutions in an appropriate solvent (e.g., ethanol or methanol) and store at -80°C under an inert atmosphere (e.g., argon or nitrogen). Dilute to the final working concentration in a stabilized buffer immediately before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Experimental Buffer

This protocol describes the preparation of a buffer designed to minimize the degradation of this compound.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol, HPLC grade

  • Ethylenediaminetetra-acetic acid (EDTA)

  • This compound

Procedure:

  • Prepare a 100 mM stock solution of EDTA in deionized water.

  • To 99 mL of PBS, add 1 mL of the 100 mM EDTA stock solution to achieve a final concentration of 1 mM.

  • For enhanced stability and to prevent surface adsorption, methanol can be added to the buffer at a final concentration of up to 20% (v/v). Note: Ensure that this concentration of methanol is compatible with your experimental system.

  • Just before use, thaw the this compound stock solution and dilute it to the desired final concentration in the prepared stabilized buffer.

  • Keep the solution on ice and protected from light throughout the experiment.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol allows for the quantitative assessment of this compound stability over time in a given buffer.

Materials:

  • This compound

  • Experimental buffer of interest

  • Reverse-phase HPLC system with a C18 column

  • UV detector

  • Mobile phase: Methanol/Water/Acetic Acid (65:34.9:0.1, v/v/v), adjusted to pH 5.6[2]

Procedure:

  • Prepare a solution of this compound in the experimental buffer at a known concentration.

  • Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area corresponding to intact this compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC.

  • Monitor the chromatogram at 280 nm.

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial peak area.

Data Presentation:

Time (hours) Peak Area (Arbitrary Units) % Remaining this compound
0Initial Peak Area100%
1Peak Area at 1 hrCalculate %
2Peak Area at 2 hrCalculate %
4Peak Area at 4 hrCalculate %
8Peak Area at 8 hrCalculate %
24Peak Area at 24 hrCalculate %

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Spontaneous/Catalyzed Adsorption Adsorption This compound->Adsorption to surfaces Loss_of_Activity Loss_of_Activity Degradation_Products->Loss_of_Activity Acidic_pH Acidic_pH Acidic_pH->Degradation_Products Ferrous_Iron Ferrous_Iron Ferrous_Iron->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Adsorption->Loss_of_Activity

Caption: Factors leading to this compound degradation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Buffer Prepare Stabilized Buffer (pH 6.5-7.4, 1mM EDTA) Dilute_NMLTC4 Dilute to Working Concentration Prepare_Buffer->Dilute_NMLTC4 Prepare_NMLTC4 Prepare this compound Stock Solution Prepare_NMLTC4->Dilute_NMLTC4 Perform_Assay Perform Experiment Dilute_NMLTC4->Perform_Assay Analyze_Sample Analyze by HPLC Perform_Assay->Analyze_Sample Assess_Stability Assess Stability Analyze_Sample->Assess_Stability

Caption: Workflow for experiments with this compound.

References

Interpreting unexpected results in N-methylleukotriene C4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylleukotriene C4 (N-methyl LTC4). Given that N-methyl LTC4 is a stable, synthetic analog of leukotriene C4 (LTC4) used to selectively study the CysLT2 receptor signaling pathway, this guide addresses issues common to both N-methyl LTC4 and general cysteinyl leukotriene experiments.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound (N-methyl LTC4) is a synthetic analog of the naturally occurring cysteinyl leukotriene, LTC4.[1] Unlike LTC4, which is rapidly metabolized in biological systems to LTD4 and LTE4, N-methyl LTC4 is resistant to this metabolic breakdown.[1] This stability makes it an invaluable tool for specifically studying the pharmacological effects of LTC4 receptor activation over a longer duration. Furthermore, N-methyl LTC4 is a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2), making it ideal for isolating and investigating the CysLT2 signaling pathway.[1]

Q2: My in vivo experiment with N-methyl LTC4 is showing a weaker-than-expected response. What could be the reason?

A2: A weaker-than-expected response could be due to the specific receptor expression in your model system. N-methyl LTC4 is highly selective for the CysLT2 receptor.[1] If the tissue or cells you are studying have low expression of CysLT2 receptors and high expression of CysLT1 receptors, the response to N-methyl LTC4 will be minimal. For comparison, both LTC4 and LTD4 are potent agonists for the CysLT2 receptor.[2]

Q3: Can I use a standard LTC4 ELISA kit to measure N-methyl LTC4?

A3: It is unlikely that a standard LTC4 ELISA kit will accurately quantify N-methyl LTC4. ELISA kits rely on the specific binding of antibodies to the target molecule. The N-methyl group on N-methyl LTC4 is a structural modification that will likely interfere with the binding of antibodies raised against the native LTC4 molecule. It is crucial to check the cross-reactivity data provided by the ELISA kit manufacturer. For accurate quantification of N-methyl LTC4, a specific assay or a mass spectrometry-based method would be more appropriate.

Data Presentation

Table 1: Receptor Selectivity of this compound

CompoundReceptorEC50 (nM)Potency
N-methyl LTC4Human CysLT1> 2,000Low
N-methyl LTC4Human CysLT2122High

This data demonstrates the high selectivity of N-methyl LTC4 for the CysLT2 receptor over the CysLT1 receptor.[1]

Experimental Protocols

General Protocol for Cell-Based Assays with N-methyl LTC4

This protocol provides a general workflow for studying the effects of N-methyl LTC4 on cultured cells.

  • Cell Culture: Plate cells at a desired density in a suitable multi-well plate and culture overnight to allow for adherence.

  • Starvation (Optional): Depending on the assay, cells may be serum-starved for 2-4 hours prior to stimulation to reduce basal signaling.

  • Preparation of N-methyl LTC4: Prepare a stock solution of N-methyl LTC4 in ethanol.[1] Further dilute the stock solution in a serum-free medium or an appropriate buffer to the desired final concentrations.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared N-methyl LTC4 dilutions. Incubate for the desired time period (e.g., 15 minutes to 24 hours) at 37°C.

  • Assay: After incubation, perform the desired downstream analysis, such as measuring intracellular calcium mobilization, quantifying cytokine release by ELISA, or assessing cell viability.

Troubleshooting Guides

ELISA (for measuring downstream effects)
ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer between steps.[3]
Contaminated reagents or waterUse fresh, high-purity reagents and water.[4][5]
Non-specific antibody bindingEnsure an adequate blocking step is included in the protocol.[3]
Low Signal Inactive reagentsEnsure all reagents are stored correctly and have not expired.
Insufficient incubation timeOptimize incubation times for antibodies and substrate.
Low concentration of the target analyteConcentrate the sample or use a more sensitive assay.
High Variation Between Replicates Pipetting errorsUse calibrated pipettes and ensure consistent pipetting technique.[3]
Inadequate mixing of reagentsGently mix all reagents thoroughly before use.
Plate not agitated sufficientlyEnsure proper agitation during incubation steps.
Mass Spectrometry (for measuring leukotrienes)
ProblemPossible CauseSolution
Poor Signal Intensity Sample concentration is too lowConcentrate the sample before analysis.
Ion suppression due to matrix effectsPurify the sample using solid-phase extraction (SPE) or immunoaffinity columns to remove interfering substances.[4][6]
Inefficient ionizationOptimize the ionization source parameters.
Inaccurate Mass Measurement Instrument out of calibrationCalibrate the mass spectrometer using an appropriate standard.
Contamination in the systemClean the ion source and other components of the mass spectrometer.
No Peaks Detected Problem with the detectorEnsure the detector is functioning correctly.
Sample not reaching the detectorCheck for leaks or blockages in the LC system.

Visualizations

Signaling Pathway

Leukotriene C4 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling LTC4 LTC4 CysLT1R CysLT1R LTC4->CysLT1R Binds CysLT2R CysLT2R LTC4->CysLT2R Binds N-methyl LTC4 N-methyl LTC4 N-methyl LTC4->CysLT2R Selectively Binds Gq_protein Gq Protein Activation CysLT1R->Gq_protein CysLT2R->Gq_protein Calcium_mobilization Increased Intracellular Ca2+ Gq_protein->Calcium_mobilization Downstream_effects Cellular Responses (e.g., smooth muscle contraction, inflammation) Calcium_mobilization->Downstream_effects

Caption: Simplified signaling pathway for LTC4 and N-methyl LTC4.

Experimental Workflow

Experimental Workflow Start Experiment Start Cell_Culture Cell Culture and Plating Start->Cell_Culture Stimulation Stimulation with N-methyl LTC4 Cell_Culture->Stimulation Sample_Collection Sample Collection (e.g., supernatant, cell lysate) Stimulation->Sample_Collection Analysis_Choice Choice of Analysis Sample_Collection->Analysis_Choice ELISA ELISA for Downstream Markers Analysis_Choice->ELISA Functional Assay MS Mass Spectrometry for Leukotriene Quantification Analysis_Choice->MS Direct Measurement Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis MS->Data_Analysis End Experiment End Data_Analysis->End

Caption: General experimental workflow for N-methyl LTC4 studies.

References

Technical Support Center: Improving Reproducibility of N-methylleukotriene C4-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-methylleukotriene C4 (NMLTC4)-based assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experiments involving this stable and selective CysLT2 receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays. The guides are presented in a question-and-answer format to directly address specific issues.

Immunoassay (ELISA-based) Troubleshooting
Question/Issue Possible Cause(s) Recommended Solution(s)
High background or non-specific binding - Insufficient blocking of the microplate. - Antibody concentration is too high. - Inadequate washing steps. - Cross-reactivity of antibodies with other molecules in the sample matrix.- Increase blocking time or try a different blocking agent (e.g., 1-5% BSA or non-fat dry milk in buffer). - Optimize antibody concentrations by performing a titration experiment. - Increase the number of wash cycles or the volume of wash buffer. - Test for cross-reactivity with structurally related compounds. Consider sample purification if matrix effects are significant.
Low or no signal - NMLTC4 degradation. - Inactive enzyme conjugate. - Incorrect antibody pair. - Insufficient incubation times.- NMLTC4 is a stable analog of LTC4, but proper storage at -80°C is crucial.[1] Avoid repeated freeze-thaw cycles. - Check the expiration date and storage conditions of the enzyme conjugate. - Ensure the correct primary and secondary antibodies are being used and that they are compatible. - Optimize incubation times for each step of the protocol.
High variability between replicate wells (High CV%) - Pipetting errors. - Inconsistent washing. - Temperature variation across the plate. - "Edge effect" in the microplate.- Use calibrated pipettes and ensure consistent technique. - Use an automated plate washer for more consistent washing. - Incubate the plate in a temperature-controlled environment and allow reagents to reach room temperature before use. - Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature.
LC-MS/MS-based Assay Troubleshooting
Question/Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or peak splitting - Incompatible solvent for sample injection. - Column degradation. - Fast injection speed.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. - Use a guard column and replace the analytical column if performance degrades. - Optimize the injection speed and volume.
Low signal intensity or sensitivity - Ion suppression from matrix components. - Suboptimal ionization source parameters. - NMLTC4 degradation in the autosampler.- Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Optimize source parameters (e.g., gas flow, temperature, voltage) for NMLTC4. - Use a cooled autosampler to maintain sample stability.
Inconsistent retention times - Changes in mobile phase composition. - Column temperature fluctuations. - Column aging.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a stable temperature. - Equilibrate the column thoroughly before each run and monitor column performance over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (NMLTC4) is a synthetic and stable analog of leukotriene C4 (LTC4).[1][2] Unlike LTC4, which is rapidly metabolized in biological systems, NMLTC4 is more resistant to degradation.[1][2] This stability makes it a valuable tool for studying the cysteinyl leukotriene receptor 2 (CysLT2), as it acts as a potent and selective agonist for this receptor.[1][2]

Q2: How should I store and handle NMLTC4 to ensure its stability?

A2: NMLTC4 is typically supplied as a solution in ethanol and should be stored at -80°C for long-term stability (≥ 1 year).[1] For short-term use, it can be stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, use appropriate solvents such as ethanol, DMSO, or PBS.[1]

Q3: What are the most common assays used to measure the activity of NMLTC4?

A3: The activity of NMLTC4 is commonly assessed using cell-based functional assays that measure downstream signaling events following CysLT2 receptor activation. These include calcium mobilization assays and assays that measure the activation of signaling proteins like ERK1/2 and NF-κB.[3][4]

Q4: Can I use an ELISA kit designed for LTC4 to measure NMLTC4?

A4: It is possible, but not guaranteed. The specificity of the antibodies in an LTC4 ELISA kit for NMLTC4 would need to be validated. Due to the methyl group modification, the antibody binding affinity may be altered. It is recommended to either use an NMLTC4-specific assay or to thoroughly validate the cross-reactivity of an LTC4 kit with NMLTC4 standards.

Q5: What are the key considerations for developing a robust LC-MS/MS method for NMLTC4?

A5: Key considerations include optimizing sample preparation to minimize matrix effects, selecting appropriate chromatographic conditions for good peak shape and separation, and fine-tuning mass spectrometer parameters for optimal sensitivity and specificity. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Quantitative Data Summary

This table summarizes key quantitative data for this compound to aid in experimental design and data interpretation.

ParameterValueReceptor/SystemReference
EC50 122 nMHuman CysLT2 Receptor[1][2]
EC50 > 2,000 nMHuman CysLT1 Receptor[1][2]
Kd (for LTC4) 4.4 - 5 nMHigh-affinity site on DDT1 smooth muscle cells[5]

Experimental Protocols

Protocol 1: In Vitro CysLT2 Receptor Activation Assay (Calcium Mobilization)

This protocol outlines a general procedure for measuring NMLTC4-induced calcium mobilization in cells expressing the CysLT2 receptor.

Materials:

  • Cells expressing the CysLT2 receptor (e.g., HEK293-CysLT2)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation: Plate CysLT2-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Baseline Measurement: Wash the cells to remove excess dye and add fresh assay buffer. Measure the baseline fluorescence for a short period.

  • NMLTC4 Stimulation: Inject a range of concentrations of NMLTC4 into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the NMLTC4 concentration to determine the EC50 value.

Protocol 2: General Procedure for NMLTC4 Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of NMLTC4 in biological samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the acidified biological sample (e.g., cell culture supernatant, plasma) onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute NMLTC4 with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NMLTC4 and its internal standard.

Visualizations

CysLT2 Receptor Signaling Pathway

CysLT2_Signaling_Pathway NMLTC4 This compound CysLT2R CysLT2 Receptor NMLTC4->CysLT2R Binds to Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2) Ca_release->MAPK_pathway PKC->MAPK_pathway Activates NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) MAPK_pathway->Cellular_Response Leads to NFkB_pathway->Cellular_Response Leads to

Caption: CysLT2 receptor signaling cascade initiated by NMLTC4.

General Experimental Workflow for NMLTC4 Analysis

Experimental_Workflow Sample Biological Sample (e.g., cell supernatant, plasma) Preparation Sample Preparation (e.g., SPE, LLE) Sample->Preparation Analysis Choice of Assay Preparation->Analysis Immunoassay Immunoassay (ELISA) Analysis->Immunoassay  Immuno-detection LCMS LC-MS/MS Analysis->LCMS Mass-based detection   Data_Acquisition_IA Data Acquisition (Absorbance Reading) Immunoassay->Data_Acquisition_IA Data_Acquisition_LCMS Data Acquisition (Chromatogram/Spectrum) LCMS->Data_Acquisition_LCMS Data_Analysis Data Analysis & Interpretation Data_Acquisition_IA->Data_Analysis Data_Acquisition_LCMS->Data_Analysis

Caption: Overview of the experimental workflow for NMLTC4 analysis.

Troubleshooting Logic for High Assay Variability

Troubleshooting_Variability Start High Variability (High CV%) Detected Check_Pipetting Review Pipetting Technique and Calibrate Pipettes Start->Check_Pipetting Pipetting_OK Technique Consistent? Check_Pipetting->Pipetting_OK Improve_Pipetting Action: Refine Technique, Use Reverse Pipetting for Viscous Liquids Pipetting_OK->Improve_Pipetting No Check_Washing Examine Washing Procedure Pipetting_OK->Check_Washing Yes Improve_Pipetting->Check_Pipetting Washing_OK Washing Uniform? Check_Washing->Washing_OK Improve_Washing Action: Use Automated Washer or Ensure Consistent Manual Washing Washing_OK->Improve_Washing No Check_Temp Assess Temperature Control Washing_OK->Check_Temp Yes Improve_Washing->Check_Washing Temp_OK Plate Incubated Uniformly? Check_Temp->Temp_OK Improve_Temp Action: Use Incubator, Avoid Stacking Plates, Address Edge Effects Temp_OK->Improve_Temp No Resolved Variability Resolved Temp_OK->Resolved Yes Improve_Temp->Check_Temp

Caption: A logical approach to troubleshooting high variability in assays.

References

N-methylleukotriene C4 stability testing in different media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of N-methylleukotriene C4 (N-methyl-LTC4) in various experimental media. As a synthetic analog of leukotriene C4 (LTC4), N-methyl-LTC4 is designed for enhanced stability against enzymatic degradation, making it a valuable tool for researchers. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over leukotriene C4?

A1: this compound is a synthetic analog of LTC4 that is not readily metabolized to leukotriene D4 (LTD4) and leukotriene E4 (LTE4)[1][2]. This increased metabolic stability allows for more accurate and reproducible results in biological assays where the conversion of LTC4 could be a confounding factor.

Q2: What is the recommended storage condition for this compound?

A2: For long-term stability, this compound should be stored at -80°C[1]. Under these conditions, it is reported to be stable for at least one year[1].

Q3: How stable is this compound in aqueous solutions at acidic pH?

Q4: Can I subject my this compound samples to multiple freeze-thaw cycles?

A4: It is best practice to avoid multiple freeze-thaw cycles for any sensitive biological molecule. To maintain the integrity of your N-methyl-LTC4 stock, it is recommended to aliquot the solution into single-use volumes before freezing.

Q5: What are the potential degradation pathways for this compound?

A5: Although more stable against enzymatic conversion to LTD4, N-methyl-LTC4 may still be susceptible to other degradation pathways that affect LTC4, such as oxidation. Degradation of LTC4 can involve the formation of sulfoxides and 15-hydroxy LTC4[3]. Researchers should be mindful of potential oxidative stress in their experimental systems.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in experiments. Degradation of this compound in the experimental medium.Prepare fresh dilutions of N-methyl-LTC4 for each experiment from a properly stored stock. Consider performing a stability check in your specific medium by incubating the compound for the duration of your experiment and then analyzing its integrity via HPLC or another suitable analytical method.
Adsorption to labware.Leukotrienes are known to adsorb to glass surfaces, especially at acidic pH[3]. Use polypropylene or other low-binding tubes and pipette tips. Pre-rinsing pipette tips with the solution can also help minimize loss.
Variability between experimental replicates. Inconsistent handling of this compound solutions.Ensure uniform and minimal exposure to light and elevated temperatures across all samples. Prepare a master mix of the final dilution to be added to all relevant wells or tubes to ensure concentration consistency.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.If unexpected peaks are observed, consider the possibility of oxidative degradation. Protect samples from light and consider degassing solvents. The use of antioxidants in the medium, if compatible with the experimental setup, could be explored. Compare the chromatogram to a freshly prepared standard to identify potential degradation products.

Stability of this compound in Different Media

While specific quantitative data on the stability of this compound across a range of media, pH, and temperatures is limited in published literature, the following table provides general guidance based on the properties of leukotrienes and best practices for handling sensitive lipids. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Medium Key Considerations Recommended Handling
Cell Culture Media (e.g., DMEM, RPMI) The presence of various components like salts, amino acids, and vitamins, as well as the typical incubation conditions (37°C, 5% CO2), can potentially affect stability over time.Add N-methyl-LTC4 to the media immediately before starting the experiment. For longer-term experiments, consider replenishing the compound at appropriate intervals.
Plasma/Serum Contains various enzymes that could potentially degrade N-methyl-LTC4, although it is designed to be resistant to the primary metabolic enzymes for LTC4.Process samples on ice and as quickly as possible. For storage, snap-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Urine The pH of urine can vary, and it may contain enzymes.Adjust the pH of the urine sample to a neutral range if necessary and store at -80°C immediately after collection.
Aqueous Buffers (e.g., PBS) Stability will be highly dependent on the pH and temperature. Based on LTC4 data, acidic pH should be avoided for prolonged periods[3].Prepare fresh solutions in a buffer with a pH close to neutral (pH 7.0-7.4). For storage of aqueous solutions, aliquot and freeze at -80°C.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Liquid Medium

This protocol provides a framework for researchers to determine the stability of N-methyl-LTC4 in their specific experimental medium.

1. Materials:

  • This compound
  • Experimental medium (e.g., cell culture medium, buffer)
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Formic acid or other appropriate mobile phase modifier
  • Low-binding polypropylene tubes
  • Calibrated pipettes and low-binding tips
  • HPLC system with a UV detector (detection at ~280 nm) or a mass spectrometer

2. Procedure:

  • Prepare a stock solution of N-methyl-LTC4 in an appropriate solvent (e.g., ethanol) at a known concentration.
  • Spike the experimental medium with N-methyl-LTC4 to the final working concentration used in your assays.
  • Immediately after spiking (T=0), take an aliquot of the sample, and if necessary, perform a sample cleanup/extraction procedure (e.g., solid-phase extraction) to remove interfering substances from the medium. Analyze this T=0 sample by HPLC to determine the initial peak area or concentration.
  • Incubate the remaining spiked medium under the exact conditions of your experiment (e.g., 37°C for 24 hours).
  • At various time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots and process them in the same manner as the T=0 sample.
  • Analyze all samples by HPLC.
  • Calculate the percentage of N-methyl-LTC4 remaining at each time point relative to the T=0 sample.

3. Data Analysis:

  • Plot the percentage of N-methyl-LTC4 remaining versus time.
  • Determine the time at which the concentration of N-methyl-LTC4 drops below an acceptable level for your experimental purposes (e.g., 90%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (N-methyl-LTC4 in Ethanol) spike Spike Experimental Medium stock->spike t0 Collect T=0 Sample spike->t0 incubate Incubate under Experimental Conditions spike->incubate extract Sample Cleanup/ Extraction t0->extract collect Collect Samples at Time Points incubate->collect collect->extract hplc HPLC Analysis extract->hplc data Data Analysis hplc->data

Workflow for this compound Stability Testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_response Cellular Response NMLTC4 N-methyl-LTC4 CysLT2R CysLT2 Receptor NMLTC4->CysLT2R binds G_protein G-protein Activation CysLT2R->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC response Inflammation, Bronchoconstriction, Vascular Permeability PKC->response Ca_release->response

N-methyl-LTC4 Signaling via the CysLT2 Receptor.

References

Addressing vehicle control issues for N-methylleukotriene C4 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylleukotriene C4 (NMLTC4). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMLTC4) and why is it used in research?

A1: this compound (NMLTC4) is a synthetic analog of leukotriene C4 (LTC4).[1] LTC4 is a potent inflammatory mediator involved in various physiological and pathological processes, including asthma and allergic reactions.[1] However, LTC4 is rapidly metabolized in vivo to leukotriene D4 (LTD4) and leukotriene E4 (LTE4), which can complicate the interpretation of experimental results.[1] NMLTC4 is designed to be resistant to this metabolic degradation, making it a stable and valuable tool for specifically studying the effects mediated by the CysLT2 receptor, for which it is a potent and selective agonist.[1]

Q2: What are the recommended solvents for dissolving NMLTC4?

A2: The solubility of NMLTC4 varies depending on the solvent. It is crucial to select a solvent that is compatible with your experimental system and minimizes off-target effects. The table below summarizes the solubility of NMLTC4 in common laboratory solvents.[1]

Q3: How should NMLTC4 be stored to ensure its stability?

A3: NMLTC4 is supplied as a solution in ethanol and should be stored at -80°C.[1][2] Under these conditions, it is stable for at least one year.[1][2] It is also light-sensitive and should be protected from light.[2] For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation.

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Cell-Based Assays

Q: I am not observing a consistent or expected response (e.g., calcium influx, cytokine release) in my cell-based assay after applying NMLTC4. What could be the problem?

A: This issue can arise from several factors related to the preparation and handling of NMLTC4 and the vehicle control.

  • Improper Dilution or High Final Solvent Concentration:

    • Problem: Organic solvents like ethanol and DMSO, often used to dissolve NMLTC4, can be toxic to cells at high concentrations, leading to reduced cell viability and altered responses.

    • Troubleshooting:

      • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, typically below 0.5% for ethanol and 0.1% for DMSO, though this can be cell-type dependent.

      • Serial Dilutions: Prepare a concentrated stock solution of NMLTC4 in the organic solvent. Perform serial dilutions in your assay buffer or cell culture medium to achieve the final desired concentration with a minimal amount of the initial solvent.

      • Vehicle Control: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent used to dissolve NMLTC4, but without the compound itself. This will help you to distinguish the effect of the vehicle from the effect of NMLTC4.

  • NMLTC4 Degradation:

    • Problem: Although more stable than LTC4, NMLTC4 can still degrade, especially in aqueous solutions at room temperature for extended periods.

    • Troubleshooting:

      • Prepare Fresh Solutions: Prepare working solutions of NMLTC4 fresh for each experiment from a frozen stock.

      • Minimize Freeze-Thaw Cycles: Aliquot your stock solution upon receipt to minimize the number of freeze-thaw cycles.

      • Storage: Ensure the stock solution is stored at -80°C and protected from light.[1][2]

  • Low Receptor Expression:

    • Problem: The target cells may not express sufficient levels of the CysLT2 receptor to elicit a measurable response.

    • Troubleshooting:

      • Confirm Receptor Expression: Verify the expression of the CysLT2 receptor in your cell line or primary cells using techniques like RT-qPCR, Western blot, or flow cytometry.

      • Use a Positive Control: If possible, use a cell line known to express high levels of the CysLT2 receptor as a positive control.

Issue 2: High Background or Off-Target Effects in the Vehicle Control Group

Q: My vehicle control group is showing a significant response, making it difficult to interpret the NMLTC4-specific effects. What should I do?

A: High background in the vehicle control group is a common issue, often caused by the vehicle itself.

  • Solvent-Induced Cellular Stress or Inflammation:

    • Problem: Solvents like ethanol and DMSO can induce cellular stress, inflammatory responses, or other off-target effects that mimic or mask the effects of NMLTC4.

    • Troubleshooting:

      • Lower Solvent Concentration: As mentioned previously, reducing the final solvent concentration is the most effective way to mitigate these effects.

      • Alternative Solvents: If lowering the concentration is not feasible due to solubility issues, consider alternative solvents. For example, if you are using ethanol, you could try DMSO at a lower final concentration, or vice versa. Always test the effect of the new solvent on your cells in a separate pilot experiment.

      • Solvent-Free Preparations: For some applications, it may be possible to prepare a fresh, dilute solution of NMLTC4 directly in a buffer like PBS (pH 7.2), although its solubility is lower in aqueous solutions.[1] This should be used immediately.

  • Contamination:

    • Problem: The solvent or the stock solution may be contaminated with other biologically active substances.

    • Troubleshooting:

      • Use High-Purity Solvents: Always use sterile, high-purity, cell culture-grade solvents.

      • Filter Sterilization: Filter-sterilize your stock solutions and working solutions using a 0.22 µm filter, if compatible with the compound and solvent.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility[1]
DMF50 mg/ml
DMSO50 mg/ml
Ethanol1 mg/ml
Ethanol:H2O (95:5)2 mg/ml
PBS (pH 7.2)100 µg/ml

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay

This protocol is a general guideline for measuring NMLTC4-induced intracellular calcium mobilization in cultured cells.

Materials:

  • Cells expressing the CysLT2 receptor

  • NMLTC4 stock solution (e.g., 1 mM in ethanol)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare serial dilutions of NMLTC4 in assay buffer from the stock solution. Ensure the final ethanol concentration is below 0.5%.

    • Prepare a vehicle control with the same final ethanol concentration.

  • Calcium Measurement:

    • Place the microplate in the reader and set the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for each well.

    • Add the NMLTC4 dilutions and vehicle control to the respective wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.

Protocol 2: In Vivo Administration in Mice (Intravenous Injection)

This protocol provides a general guideline for the intravenous administration of NMLTC4 to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • NMLTC4 stock solution (e.g., in ethanol)

  • Sterile saline (0.9% NaCl)

  • Mouse restrainer

  • Insulin syringes with a 27-30 gauge needle

Procedure:

  • Dose Preparation:

    • Dilute the NMLTC4 stock solution in sterile saline to the desired final concentration. The final volume for intravenous injection in mice is typically 5-10 ml/kg.[3]

    • Ensure the final ethanol concentration is as low as possible to avoid adverse effects.

    • Prepare a vehicle control with the same final ethanol concentration in saline.

  • Animal Preparation:

    • Warm the mouse's tail using a heat lamp or warm water (around 45°C) to dilate the lateral tail veins.[3]

  • Injection:

    • Place the mouse in a restrainer.

    • Clean the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the NMLTC4 solution or vehicle control.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Monitor the animal for any adverse reactions following the injection.

Mandatory Visualization

CysLT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NMLTC4 This compound CysLT2R CysLT2 Receptor NMLTC4->CysLT2R binds Gq Gαq CysLT2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Downstream Downstream Signaling (e.g., ERK, NF-κB activation) PKC->Downstream phosphorylates Experimental_Workflow A Prepare NMLTC4 Stock (e.g., 1 mM in Ethanol) B Prepare Working Solutions (Serial dilution in assay buffer) A->B C Prepare Vehicle Control (Same final solvent concentration) A->C E Cell Treatment (Add NMLTC4 or Vehicle) B->E C->E D Plate Cells (e.g., 96-well plate) D->E F Incubate (Specific time and temperature) E->F G Perform Assay (e.g., Calcium flux, Cytokine ELISA) F->G H Data Analysis G->H

References

How to handle N-methylleukotriene C4 safely in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and effective use of N-methylleukotriene C4 (NMLTC4) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a synthetic and metabolically stable analog of leukotriene C4 (LTC4).[1] Its primary application in research is as a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2][3] Unlike its natural counterpart, LTC4, which is rapidly metabolized to LTD4 and LTE4, NMLTC4's stability makes it a valuable tool for studying the specific roles and signaling pathways of the CysLT2 receptor.[1]

Q2: What are the main hazards associated with this compound?

Q3: What are the proper storage and handling conditions for this compound?

To ensure its stability, this compound should be stored at -80°C.[1] Under these conditions, it is stable for at least one year.[1] When handling the compound, which is typically in an ethanol solution, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood, and to keep it away from heat, sparks, open flames, and other ignition sources.[5][6] Use non-sparking tools and take precautionary measures against static discharge.[5][6]

Q4: What personal protective equipment (PPE) should be worn when working with this compound?

Given the hazards of the ethanol solvent and the classification of NMLTC4 as a dangerous good, the following personal protective equipment (PPE) is recommended:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.

Troubleshooting Guides

In Vitro Calcium Mobilization Assays
Problem Possible Cause Solution
No or low signal upon NMLTC4 addition 1. Inactive compound due to improper storage or handling. 2. Low or no expression of CysLT2 receptor in the cell line. 3. Suboptimal assay conditions (e.g., buffer composition, temperature). 4. Incorrect concentration of NMLTC4 used.1. Ensure NMLTC4 has been stored at -80°C and protected from light. Prepare fresh dilutions for each experiment. 2. Verify CysLT2R expression in your cell line using qPCR, western blot, or another suitable method. Consider using a cell line known to express CysLT2R. 3. Optimize assay buffer and temperature. Ensure the buffer contains appropriate concentrations of calcium. 4. Perform a dose-response curve to determine the optimal concentration range for your specific cell system.
High background signal 1. Cell stress or death. 2. Autofluorescence of the compound or media components. 3. Calcium dye loading issues (e.g., overloading, precipitation).1. Handle cells gently and ensure they are healthy and not overgrown. 2. Check for autofluorescence of NMLTC4 and other reagents at the wavelengths used. If necessary, subtract the background fluorescence from a well containing the compound but no cells. 3. Optimize the concentration and incubation time of the calcium indicator dye.
Inconsistent results between experiments 1. Variation in cell passage number or health. 2. Inconsistent reagent preparation. 3. Pipetting errors.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh reagents for each experiment and use calibrated pipettes. 3. Ensure accurate and consistent pipetting, especially for small volumes.
In Vivo Vascular Permeability (Miles) Assay
Problem Possible Cause Solution
No or low vascular leak response to NMLTC4 1. Inactive compound. 2. Incorrect route or dosage of administration. 3. Animal strain is not responsive.1. Confirm the activity of your NMLTC4 stock in an in vitro assay first. 2. Ensure the correct dose is administered via the appropriate route (e.g., intradermal, intravenous) to reach the target tissue. 3. The expression and function of CysLT2R can vary between different mouse strains. Confirm CysLT2R expression in the target tissue of your chosen strain.
High variability in Evans Blue extravasation 1. Inconsistent injection volume or technique. 2. Variation in the time between NMLTC4 administration and tissue collection. 3. Incomplete perfusion and dye removal from the vasculature.1. Practice consistent and accurate injection techniques. 2. Maintain a consistent and precise timing for each animal in the experiment. 3. Ensure thorough perfusion of the animal to remove all intravascular Evans Blue dye before tissue collection.
Difficulty in quantifying Evans Blue dye 1. Incomplete extraction of the dye from the tissue. 2. Interference from tissue pigments.1. Ensure the tissue is fully homogenized and incubated in the extraction solvent (e.g., formamide) for a sufficient period to allow for complete dye extraction. 2. Use appropriate background correction by measuring the absorbance of extracts from control animals that did not receive Evans Blue.

Quantitative Data

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C31H49N3O9S[4]
Molecular Weight 639.8 g/mol [4]
Solubility DMF: 50 mg/ml DMSO: 50 mg/ml Ethanol: 1 mg/ml Ethanol:H2O (95:5): 2 mg/ml PBS (pH 7.2): 100 µg/ml[1]
EC50 at human CysLT2 Receptor 122 nM[1]
EC50 at human CysLT1 Receptor > 2,000 nM[1]

Experimental Protocols

Detailed Methodology: In Vitro Calcium Mobilization Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Culture:

    • Culture cells expressing the CysLT2 receptor in appropriate media and conditions.

    • Seed cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.

    • After incubation, gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • On the day of the experiment, prepare serial dilutions of NMLTC4 in the assay buffer to the desired final concentrations.

  • Data Acquisition:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the NMLTC4 dilutions into the wells and immediately begin recording the fluorescence signal over time. A rapid increase in fluorescence indicates a calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the concentration of NMLTC4 to generate a dose-response curve.

    • Use a non-linear regression analysis to determine the EC50 value.

Detailed Methodology: In Vivo Vascular Permeability (Miles) Assay

This protocol is a general guideline for assessing vascular permeability in mice and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animal Preparation:

    • Anesthetize the mouse using an approved anesthetic agent.

  • Evans Blue Injection:

    • Inject a sterile solution of Evans Blue dye (e.g., 2% in saline) intravenously via the tail vein. The volume of injection should be based on the animal's body weight.

  • This compound Administration:

    • After a short circulation time for the Evans Blue dye (e.g., 10-15 minutes), administer this compound via the desired route (e.g., intradermal injection into the dorsal skin). Inject a vehicle control (e.g., saline with a small amount of ethanol) at a separate site on the same animal.

  • Dye Extravasation and Tissue Collection:

    • Allow a set amount of time (e.g., 30-60 minutes) for the vascular leak to occur.

    • Euthanize the animal and perfuse the circulatory system with saline to remove any intravascular Evans Blue dye.

    • Carefully excise the injection sites (skin or other target tissues).

  • Dye Extraction and Quantification:

    • Weigh the excised tissue samples.

    • Place each tissue sample in a tube with a known volume of a solvent that can extract the Evans Blue dye (e.g., formamide).

    • Incubate the tubes (e.g., at 55-60°C) for 24-48 hours to allow for complete dye extraction.

    • Centrifuge the tubes to pellet any tissue debris.

    • Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

  • Data Analysis:

    • Use a standard curve of known Evans Blue concentrations to determine the amount of dye extracted from each tissue sample.

    • Express the results as the amount of Evans Blue per gram of tissue.

    • Compare the dye extravasation in the NMLTC4-treated sites to the vehicle-treated sites.

Visualizations

CysLT2R_Signaling_Pathway CysLT2 Receptor Signaling Pathway NMLTC4 This compound CysLT2R CysLT2 Receptor (GPCR) NMLTC4->CysLT2R Binds and Activates Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses (e.g., Inflammation, Vascular Leakage) Ca2_release->Downstream PKC->Downstream

Caption: CysLT2 Receptor Signaling Pathway activated by this compound.

Experimental_Workflow_Calcium_Assay Experimental Workflow: In Vitro Calcium Mobilization Assay Start Start Seed_Cells Seed CysLT2R-expressing cells in microplate Start->Seed_Cells Incubate_Cells Incubate cells to form a confluent monolayer Seed_Cells->Incubate_Cells Load_Dye Load cells with a fluorescent calcium indicator Incubate_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Acquire_Baseline Acquire baseline fluorescence reading Wash_Cells->Acquire_Baseline Add_NMLTC4 Add this compound Acquire_Baseline->Add_NMLTC4 Measure_Fluorescence Measure fluorescence change over time Add_NMLTC4->Measure_Fluorescence Analyze_Data Analyze data and generate dose-response curve Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro calcium mobilization assay using NMLTC4.

Logical_Relationship_Troubleshooting Troubleshooting Logic for 'No Signal' in Calcium Assay No_Signal Problem: No or low signal Check_Compound Is the NMLTC4 active and at the correct concentration? No_Signal->Check_Compound Check_Receptor Does the cell line express functional CysLT2 receptors? Check_Compound->Check_Receptor Yes Solution_Compound Solution: Use fresh compound, verify storage, perform dose-response. Check_Compound->Solution_Compound No Check_Assay Are the assay conditions optimal? Check_Receptor->Check_Assay Yes Solution_Receptor Solution: Verify receptor expression, use a positive control cell line. Check_Receptor->Solution_Receptor No Check_Assay->No_Signal Re-evaluate if still no signal Solution_Assay Solution: Optimize buffer, temperature, and dye loading conditions. Check_Assay->Solution_Assay No

Caption: Logical workflow for troubleshooting a lack of signal in a calcium assay.

References

Validation & Comparative

Comparing the effects of N-methylleukotriene C4 and LTC4

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of N-methylleukotriene C4 and Leukotriene C4 for Researchers

For scientists and professionals in drug development, understanding the nuanced differences between endogenous mediators and their synthetic analogs is paramount. This guide provides an objective comparison of the physiological effects of the endogenous cysteinyl leukotriene, Leukotriene C4 (LTC4), and its synthetic, non-metabolizable analog, this compound. This comparison is supported by experimental data to aid in the selection of appropriate tools for research and development.

Introduction to LTC4 and its N-methylated Analog

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It is a member of the cysteinyl leukotriene family, which also includes LTD4 and LTE4. LTC4 exerts its biological effects by activating specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R). A key characteristic of LTC4 in vivo is its rapid enzymatic conversion to LTD4 and subsequently to LTE4, which have different receptor affinities and biological activities.

This compound is a synthetic analog of LTC4 designed to resist this metabolic degradation. Specifically, it is not a substrate for gamma-glutamyl transpeptidase, the enzyme that converts LTC4 to LTD4[1]. This metabolic stability makes this compound a valuable pharmacological tool to specifically investigate the direct effects of LTC4 receptor activation without the confounding downstream effects of its metabolites.

Comparative Biological Activity

The primary biological activities of both LTC4 and this compound revolve around smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment. However, their potencies and receptor selectivities show important distinctions.

Receptor Binding and Selectivity

This compound exhibits a strong selectivity for the CysLT2 receptor. In contrast, LTC4 can activate both CysLT1 and CysLT2 receptors, although its metabolite, LTD4, is the high-affinity ligand for CysLT1R[2][3].

CompoundReceptorEC50 (nM)
This compound hCysLT1R> 2,000
hCysLT2R122
Leukotriene C4 CysLT2R~Equipotent to N-methyl LTC4

Table 1: Receptor Activation Data for this compound and LTC4. Data for this compound is from a study using aequorin cell-based assays for calcium-coupled GPCRs[4].

Smooth Muscle Contraction

Both molecules are potent constrictors of smooth muscle, a key factor in the pathophysiology of asthma. Comparative studies on guinea pig ileum and trachea have quantified their contractile potencies.

CompoundTissuepD2 Value (Mean ± SEM)
This compound Guinea Pig Ileum7.7 ± 0.12
Guinea Pig Trachea8.1 ± 0.1
Leukotriene C4 Guinea Pig Ileum9.0 ± 0.1
Guinea Pig Trachea8.0 ± 0.2

Table 2: Smooth Muscle Contraction Potency. pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency[1]. In the guinea pig ileum, LTC4 is approximately 14 times more potent than this compound, while on the trachea, their potencies are more comparable[1].

Vascular Permeability

Both LTC4 and this compound can induce vascular leakage. This compound has been shown to be potent and active in vivo, causing vascular leak in mice overexpressing the human CysLT2 receptor[4]. LTC4 is also known to increase vascular permeability, an effect that contributes to edema in inflammatory conditions[5][6]. A study in mice demonstrated a 22-fold increase in vascular leakage upon administration of this compound in mice overexpressing the human CysLT2 receptor in their endothelium[7].

Signaling Pathways and Metabolism

The fundamental difference in the signaling of these two compounds arises from their metabolic fate.

cluster_LTC4 Leukotriene C4 (LTC4) Pathway cluster_NMLTC4 This compound Pathway LTC4 LTC4 CysLT2R_LTC4 CysLT2 Receptor LTC4->CysLT2R_LTC4 Direct Activation Metabolism γ-Glutamyl Transpeptidase LTC4->Metabolism Rapid Metabolism LTD4 LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R High Affinity Activation Physiological_Effects Physiological Effects (e.g., Bronchoconstriction, Vascular Permeability) CysLT1R->Physiological_Effects Downstream Signaling CysLT2R_LTC4->Physiological_Effects Downstream Signaling Metabolism->LTD4 NMLTC4 N-methyl LTC4 CysLT2R_NMLTC4 CysLT2 Receptor NMLTC4->CysLT2R_NMLTC4 Selective Activation No_Metabolism No Metabolism NMLTC4->No_Metabolism Physiological_Effects_NMLTC4 Physiological Effects (CysLT2R-mediated) CysLT2R_NMLTC4->Physiological_Effects_NMLTC4 Downstream Signaling

Signaling pathways of LTC4 and N-methyl LTC4.

As depicted, LTC4's effects are a composite of its direct action and the actions of its metabolites, LTD4 and LTE4, which have distinct receptor affinities. In contrast, this compound's effects are solely attributable to its direct interaction with its target receptor, primarily CysLT2R.

Experimental Protocols

Guinea Pig Tracheal Smooth Muscle Contraction Assay

This in vitro assay is commonly used to assess the bronchoconstrictor activity of compounds.

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings.

  • Mounting: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Tensioning: The tissues are equilibrated under a resting tension of 1.5 g for at least 60 minutes.

  • Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (LTC4 or this compound) to the organ bath.

  • Data Acquisition: The contractile responses are measured isometrically using a force transducer and recorded. The data is typically expressed as a percentage of the maximum contraction induced by a standard agonist like carbachol or potassium chloride.

cluster_workflow Experimental Workflow: Tracheal Contraction Assay start Euthanize Guinea Pig & Excise Trachea prep Prepare Tracheal Rings in Krebs Solution start->prep mount Mount Rings in Organ Bath prep->mount equilibrate Equilibrate (1.5g tension, 60 min) mount->equilibrate add_compound Add Cumulative Concentrations of Test Compound equilibrate->add_compound measure Measure Isometric Contraction add_compound->measure analyze Analyze Data (pD2 calculation) measure->analyze

Workflow for the guinea pig tracheal contraction assay.
In Vivo Vascular Permeability Assay (Miles Assay)

This assay measures the increase in vascular permeability in the skin.

Methodology:

  • Animal Preparation: Mice are anesthetized.

  • Dye Injection: Evans blue dye (e.g., 1% in saline) is injected intravenously.

  • Intradermal Injection: The test compound (LTC4 or this compound) and a vehicle control are injected intradermally at different sites on the shaved dorsal skin.

  • Incubation: After a set time (e.g., 30 minutes), the animal is euthanized.

  • Dye Extravasation Measurement: The area of blueing at the injection site, indicating dye leakage into the extravascular space, is measured. For quantitative analysis, the skin sites can be excised, and the dye extracted and quantified spectrophotometrically.

Conclusion

This compound serves as a crucial research tool for dissecting the specific roles of CysLT2R-mediated signaling in the absence of metabolic conversion to other active leukotrienes. While both this compound and LTC4 are potent inflammatory mediators, their differing metabolic stabilities and receptor selectivities lead to distinct pharmacological profiles. For researchers aiming to study the direct consequences of CysLT2R activation, this compound is the superior choice. Conversely, LTC4 is more appropriate for studying the complete physiological cascade of the cysteinyl leukotriene pathway as it occurs in vivo. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments involving these important lipid mediators.

References

Validating N-methylleukotriene C4 Activity: A Comparative Guide to CysLT2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the activity of N-methylleukotriene C4 (NMLTC4), a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2). A key focus is the application of CysLT2 receptor antagonists to confirm the specific engagement of this pathway. This document outlines experimental data, detailed protocols for key assays, and visual representations of signaling and experimental workflows to aid in the design and interpretation of studies in this field.

Introduction to this compound and the CysLT2 Receptor

This compound (NMLTC4) is a synthetic analog of leukotriene C4 (LTC4). Its key advantage is its resistance to metabolic conversion to LTD4, making it a more selective tool for studying CysLT2 receptor-mediated pathways. The CysLT2 receptor is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular regulation, and itch.[1] Validating that the observed biological effects of NMLTC4 are indeed mediated by the CysLT2 receptor is crucial for accurate pharmacological characterization. The use of selective CysLT2 receptor antagonists is a cornerstone of this validation process.

Comparative Analysis of CysLT2 Receptor Antagonists

Several antagonists have been developed to probe the function of CysLT receptors. While some exhibit selectivity for the CysLT1 receptor, others have been identified with activity at the CysLT2 receptor. This section compares two prominent CysLT2 receptor antagonists, HAMI3379 and BAY u9773, based on their reported pharmacological properties.

Table 1: Quantitative Comparison of CysLT2 Receptor Antagonists

AntagonistTarget(s)IC50 at CysLT2 (vs LTD4)IC50 at CysLT2 (vs LTC4)IC50 at CysLT1 (vs LTD4)Selectivity (CysLT1/CysLT2)Partial Agonist Activity at CysLT2
HAMI3379 CysLT23.8 nM[2]4.4 nM[2]>10,000 nM[2]>2600-fold[2]None reported[2]
BAY u9773 CysLT1/CysLT218.3 nM19.5 nM~5000 nM~273-foldYes (EC50 = 69.5 nM)[2]

Key Insights from the Data:

  • HAMI3379 demonstrates significantly higher potency and selectivity for the CysLT2 receptor over the CysLT1 receptor compared to BAY u9773.[2]

  • A critical differentiator is that BAY u9773 exhibits partial agonist activity at the CysLT2 receptor, which can complicate the interpretation of experimental results.[2] HAMI3379, in contrast, is a neutral antagonist, making it a more precise tool for blocking NMLTC4-induced CysLT2 receptor activation.[2]

Experimental Protocols for Validating NMLTC4 Activity

This section provides detailed methodologies for key in vitro and in vivo experiments to validate NMLTC4 activity at the CysLT2 receptor using antagonists.

In Vitro Calcium Mobilization Assay

This assay is a fundamental method for assessing the activation of Gq-coupled GPCRs like the CysLT2 receptor, which signal through an increase in intracellular calcium concentration.

Objective: To demonstrate that NMLTC4-induced calcium flux is specifically blocked by a CysLT2 receptor antagonist.

Materials:

  • CHO-K1 cells stably expressing the human CysLT2 receptor.

  • This compound (NMLTC4).

  • HAMI3379 or BAY u9773.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or FLIPR).

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1/CysLT2 cells in appropriate growth medium (e.g., Ham's F-12 with 10% FBS and a selection antibiotic).

    • Seed cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells per well for a 96-well plate).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in HBSS with 20 mM HEPES and a small percentage of Pluronic F-127 to aid in dye solubilization.

    • Remove the growth medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the CysLT2 antagonist (e.g., HAMI3379) in HBSS.

    • After the dye loading incubation, gently wash the cells with HBSS.

    • Add the antagonist dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

  • NMLTC4 Stimulation and Data Acquisition:

    • Prepare a stock solution of NMLTC4 in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in HBSS. The final concentration should be around the EC50 value (reported as 122 nM for the human CysLT2 receptor) to ensure a robust but not maximal signal.[3]

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Program the instrument to automatically add the NMLTC4 solution to all wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the antagonist concentration to generate a dose-response curve and calculate the IC50 value.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay assesses the ability of NMLTC4 to induce vascular leakage in vivo, a known physiological effect of CysLT2 receptor activation, and the ability of a CysLT2 antagonist to block this effect.

Objective: To demonstrate that NMLTC4-induced vascular permeability in vivo is inhibited by a CysLT2 receptor antagonist.

Materials:

  • Mice (e.g., C57BL/6).

  • This compound (NMLTC4).

  • HAMI3379 or other CysLT2 antagonist.

  • Evans Blue dye (0.5% in sterile PBS).

  • Formamide.

  • Syringes and needles (for intravenous and intradermal injections).

  • Spectrophotometer.

Detailed Protocol:

  • Animal Preparation and Antagonist Administration:

    • Administer the CysLT2 antagonist (e.g., HAMI3379) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the start of the assay.

  • Evans Blue Injection:

    • Anesthetize the mice.

    • Inject 100-200 µL of 0.5% Evans Blue dye solution intravenously via the tail vein.[4][5] Allow the dye to circulate for approximately 30 minutes.

  • Intradermal Injections:

    • Shave the dorsal skin of the mice.

    • Perform intradermal injections of NMLTC4 (e.g., 10-50 µL of a specific concentration) at designated sites on one flank.

    • Inject an equal volume of vehicle (e.g., PBS) at corresponding sites on the contralateral flank to serve as a control.

  • Dye Extravasation and Quantification:

    • After a set period (e.g., 30-60 minutes), euthanize the mice and excise the skin at the injection sites.

    • Photograph the underside of the skin to visually document the blue dye extravasation.

    • Place the excised skin samples in tubes containing formamide.[1][4]

    • Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[4]

    • Centrifuge the tubes to pellet any debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[4]

  • Data Analysis:

    • Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations.

    • Express the data as the amount of dye per tissue weight (e.g., µg Evans Blue/g tissue).

    • Compare the dye extravasation in NMLTC4-treated sites between antagonist-pretreated and vehicle-pretreated animals.

Beta-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the CysLT2 receptor upon agonist binding, which is a key step in GPCR desensitization and signaling.

Objective: To demonstrate that NMLTC4 induces β-arrestin recruitment to the CysLT2 receptor and that this is blocked by a CysLT2 antagonist.

Materials:

  • HEK293 or CHO-K1 cells.

  • Expression vectors for CysLT2 receptor fused to a luciferase or fluorescent protein fragment (e.g., Rluc).

  • Expression vector for β-arrestin-2 fused to a complementary protein fragment (e.g., YFP for BRET, or a fragment for enzyme complementation assays like PathHunter).

  • This compound (NMLTC4).

  • HAMI3379 or other CysLT2 antagonist.

  • Transfection reagent.

  • Cell culture medium and plates.

  • Luminometer or fluorescence plate reader.

  • Substrate for the luciferase (if applicable, e.g., coelenterazine).

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO-K1 cells in the appropriate growth medium.

    • Co-transfect the cells with the CysLT2 receptor and β-arrestin-2 fusion constructs using a suitable transfection reagent.

    • Plate the transfected cells in white, clear-bottom 96-well plates.

    • Incubate for 24-48 hours to allow for protein expression.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the CysLT2 antagonist in assay buffer.

    • Gently wash the cells and then add the antagonist dilutions to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • NMLTC4 Stimulation and Signal Detection:

    • Prepare NMLTC4 at various concentrations in the assay buffer.

    • If using a BRET assay, add the luciferase substrate (e.g., coelenterazine) to all wells and incubate for a few minutes.

    • Add the NMLTC4 dilutions to the wells.

    • Immediately measure the luminescence or fluorescence signal using a plate reader. For BRET, measure emissions at two wavelengths (e.g., for Rluc/YFP, ~475 nm and ~530 nm).

  • Data Analysis:

    • For BRET, calculate the BRET ratio (acceptor emission / donor emission).

    • For enzyme complementation assays, measure the increase in the luminescent or fluorescent signal.

    • Plot the signal against the NMLTC4 concentration to generate a dose-response curve and determine the EC50.

    • In the antagonist experiments, plot the signal against the antagonist concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these validation studies.

CysLT2_Signaling_Pathway NMLTC4 This compound CysLT2R CysLT2 Receptor NMLTC4->CysLT2R Binds to Gq Gq Protein CysLT2R->Gq Activates Arrestin β-Arrestin CysLT2R->Arrestin Recruits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Vascular Permeability) Ca_release->Downstream PKC->Downstream Antagonist CysLT2 Antagonist (e.g., HAMI3379) Antagonist->CysLT2R Blocks Internalization Receptor Internalization & Desensitization Arrestin->Internalization Calcium_Mobilization_Workflow Start Start: Seed CHO-K1/CysLT2 cells Incubate1 Incubate 24h Start->Incubate1 Dye_Load Load with Calcium-sensitive dye Incubate1->Dye_Load Incubate2 Incubate 60 min at 37°C, 30 min at RT Dye_Load->Incubate2 Antagonist Add CysLT2 Antagonist Incubate2->Antagonist Incubate3 Incubate 10-20 min at RT Antagonist->Incubate3 Stimulate Stimulate with NMLTC4 Incubate3->Stimulate Measure Measure Fluorescence (Kinetic Read) Stimulate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End Vascular_Permeability_Workflow Start Start: Administer CysLT2 Antagonist/Vehicle to Mice IV_Inject Inject Evans Blue IV Start->IV_Inject Circulate Allow dye to circulate (30 min) IV_Inject->Circulate ID_Inject Intradermal injection of NMLTC4 and Vehicle Circulate->ID_Inject Extravasate Allow dye to extravasate (30-60 min) ID_Inject->Extravasate Euthanize Euthanize and excise skin Extravasate->Euthanize Extract Extract dye with Formamide Euthanize->Extract Measure Measure Absorbance at 620 nm Extract->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

References

Cross-reactivity of N-methylleukotriene C4 with other leukotriene receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the cross-reactivity and signaling of N-methylleukotriene C4 with leukotriene receptors, providing an objective analysis of its performance against other endogenous leukotrienes with supporting experimental data.

This guide offers a comprehensive comparison of this compound (NMLTC4) with its endogenous counterparts—leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4)—in their interaction with the cysteinyl leukotriene receptors, CysLT1 and CysLT2. NMLTC4, a synthetic analog of LTC4, is distinguished by its metabolic stability, resisting rapid conversion to LTD4 and LTE4. This characteristic makes it a valuable tool for dissecting the specific roles of the CysLT2 receptor in various physiological and pathophysiological processes.

Comparative Agonist Activity at CysLT Receptors

Experimental data demonstrates that this compound is a potent and selective agonist for the human CysLT2 receptor.[1][2] In functional assays, NMLTC4 shows significantly higher potency at the CysLT2 receptor compared to the CysLT1 receptor. This selectivity is a key differentiator from the natural ligands, particularly LTD4, which is the primary endogenous ligand for the CysLT1 receptor.[2]

The following table summarizes the half-maximal effective concentration (EC50) values for NMLTC4 and endogenous leukotrienes at human CysLT1 and CysLT2 receptors, as determined by calcium mobilization assays.

LigandCysLT1 Receptor EC50 (nM)CysLT2 Receptor EC50 (nM)
This compound > 2,000122
Leukotriene C4 (LTC4)~24Equal affinity to LTD4
Leukotriene D4 (LTD4)~2.5Equal affinity to LTC4
Leukotriene E4 (LTE4)~240Lower affinity

Data sourced from functional calcium reporter assays.[1][3]

Signaling Pathways of CysLT Receptors

Both CysLT1 and CysLT2 are G protein-coupled receptors (GPCRs) that play crucial roles in inflammatory and allergic responses.[4][5][6] Upon agonist binding, these receptors can activate various intracellular signaling cascades. The primary pathway for both receptors involves coupling to the Gq alpha subunit of heterotrimeric G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular responses.

In addition to Gq-mediated signaling, CysLT receptors can also couple to Gi alpha subunits, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, like many GPCRs, CysLT receptors can initiate G protein-independent signaling through the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

CysLT Receptor Signaling Pathways

Experimental Protocols

The characterization of this compound and its cross-reactivity with leukotriene receptors relies on robust in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.

In Vitro Functional Assays

1. Aequorin-Based Calcium Mobilization Assay

This assay quantifies GPCR activation by measuring calcium-induced luminescence.

  • Cell Preparation: HEK293 or CHO-K1 cells are stably or transiently co-transfected to express the target GPCR (CysLT1 or CysLT2), a promiscuous Gα16 protein (to couple the receptor to the calcium signaling pathway), and the aequorin-GFP fusion protein.[7] Cells are cultured to ~80% confluency and then seeded into white, opaque-bottom 96- or 384-well plates and incubated overnight.[7]

  • Coelenterazine Loading: The cell culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4) containing coelenterazine-h (typically 5 µM).[7] The plates are incubated in the dark for a specified period (e.g., 4 hours at room temperature or overnight at 4°C) to allow the cells to take up the coelenterazine.

  • Luminescence Measurement: The plate is placed in a luminescence-compatible plate reader. Test ligands (NMLTC4, LTC4, LTD4, LTE4) at various concentrations are injected into the wells. The resulting luminescence, which is proportional to the intracellular calcium concentration, is measured immediately and continuously for 30-60 seconds to capture the peak response.[7]

  • Data Analysis: The luminescence data is used to generate dose-response curves, and EC50 values are calculated using non-linear regression analysis.

2. β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with an activated GPCR.

  • Assay Principle: The PathHunter β-arrestin assay is based on enzyme fragment complementation. Cells are engineered to co-express the GPCR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[8] Ligand-induced GPCR activation leads to the recruitment of β-arrestin, bringing PK and EA in close proximity to form a functional β-galactosidase enzyme.[8]

  • Cell Plating: PathHunter cells expressing the tagged CysLT1 or CysLT2 receptor and β-arrestin are seeded in white, clear-bottom 384-well microplates and incubated overnight.[9]

  • Compound Addition: Test compounds are diluted to the desired concentrations and added to the cells. The plates are incubated for a specified time (e.g., 90 minutes) at 37°C.

  • Signal Detection: PathHunter Detection Reagents, containing the chemiluminescent substrate for β-galactosidase, are added to each well.[9] After a further incubation period (e.g., 60 minutes) at room temperature, the chemiluminescent signal is read using a plate reader.

  • Data Analysis: Dose-response curves are generated from the luminescence data to determine the potency (EC50) and efficacy of the ligands in inducing β-arrestin recruitment.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_calcium Calcium Mobilization cluster_arrestin_assay β-Arrestin Recruitment cluster_invivo In Vivo Assay A1 Seed CysLT1/2 expressing cells with aequorin A2 Load with Coelenterazine A1->A2 A3 Add Ligands (NMLTC4, LTC4, etc.) A2->A3 A4 Measure Luminescence A3->A4 Result1 EC50 for Calcium Release A4->Result1 B1 Seed PathHunter cells (CysLT1/2-PK, β-arrestin-EA) B2 Add Ligands B1->B2 B3 Add Detection Reagents B2->B3 B4 Measure Chemiluminescence B3->B4 Result2 EC50 for β-Arrestin Recruitment B4->Result2 C1 Inject Evans Blue dye intravenously into mice C2 Administer NMLTC4 or control C1->C2 C3 Harvest Tissues C2->C3 C4 Extract Evans Blue and measure absorbance C3->C4 Result3 Quantify Vascular Permeability C4->Result3

Experimental Workflow Diagram
In Vivo Functional Assay

Vascular Permeability (Miles) Assay

This assay assesses the ability of a compound to induce vascular leakage in vivo.

  • Animal Model: Transgenic mice overexpressing the human CysLT2 receptor in their endothelium (TG-EC) and CysLT2 receptor knockout mice are used.[2]

  • Procedure:

    • Mice are anesthetized, and Evans blue dye (e.g., 2% solution in saline) is injected intravenously via the tail vein.[10][11] Evans blue binds to serum albumin, and its extravasation into tissues is a measure of increased vascular permeability.[12]

    • After a short circulation time (e.g., 2 minutes), NMLTC4 or a vehicle control is injected intradermally into the ear or another suitable skin location.

    • After a defined period (e.g., 20-30 minutes), the animals are euthanized, and the tissue at the injection site (e.g., ear punch biopsy) is collected.

    • The Evans blue dye is extracted from the tissue using a solvent like formamide.[13]

    • The amount of extravasated dye is quantified by measuring the absorbance of the formamide extract at a specific wavelength (e.g., 610-620 nm) using a spectrophotometer.[2][13]

  • Data Analysis: The absorbance values are normalized to the weight of the tissue sample. The increase in vascular permeability induced by NMLTC4 is compared between the transgenic and knockout mice to confirm the CysLT2 receptor-dependent effect.[2]

Conclusion

This compound serves as a potent and selective agonist for the CysLT2 receptor, with minimal cross-reactivity at the CysLT1 receptor. Its metabolic stability makes it an invaluable pharmacological tool for elucidating the specific biological functions of the CysLT2 receptor, distinguishing its roles from those mediated by the CysLT1 receptor. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced signaling and physiological effects of leukotrienes and their receptors.

References

A Comparative Analysis of N-methylleukotriene C4 and Other CysLT Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of N-methylleukotriene C4 (NMLTC4) and other cysteinyl-leukotriene (CysLT) receptor agonists. This analysis is supported by experimental data to provide a comprehensive understanding of their pharmacological properties.

Cysteinyl leukotrienes (CysLTs), including leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators involved in inflammatory and allergic responses. Their effects are mediated through two main G protein-coupled receptors: the CysLT1 and CysLT2 receptors. While LTC4, LTD4, and LTE4 are the endogenous ligands for these receptors, synthetic analogs like this compound have been developed to probe the distinct functions of these receptor subtypes. NMLTC4 has emerged as a valuable tool due to its metabolic stability and selectivity for the CysLT2 receptor.

Quantitative Comparison of CysLT Agonist Activity

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and other common CysLT agonists at both CysLT1 and CysLT2 receptors. This data is crucial for understanding the selectivity and efficacy of these compounds.

AgonistReceptorBinding Affinity (Ki, nM)Source
This compoundCysLT1Data not available in comparative studies-
CysLT2Data not available in comparative studies-
Leukotriene C4 (LTC4)CysLT1~24[1]
CysLT2~10[2]
Leukotriene D4 (LTD4)CysLT1~2.5[1]
CysLT2~10[2]
Leukotriene E4 (LTE4)CysLT1~240[1]
CysLT2>1000[3]
AgonistReceptorFunctional Potency (EC50, nM) from Calcium Mobilization AssaySource
This compoundHuman CysLT1>1000 (very weak partial agonist)[3]
Human CysLT22.8 ± 0.9[3]
Mouse CysLT1>1000 (very weak partial agonist)[3]
Mouse CysLT21.9 ± 0.5[3]
Leukotriene C4 (LTC4)Human CysLT115 ± 4[3]
Human CysLT21.2 ± 0.3[3]
Mouse CysLT129 ± 7[3]
Mouse CysLT20.8 ± 0.2[3]
Leukotriene D4 (LTD4)Human CysLT11.1 ± 0.3[3]
Human CysLT24.3 ± 1.2[3]
Mouse CysLT10.9 ± 0.2[3]
Mouse CysLT22.5 ± 0.7[3]
Leukotriene E4 (LTE4)Human CysLT1280 ± 80[3]
Human CysLT2450 ± 150 (weak partial agonist)[3]
Mouse CysLT1350 ± 90[3]
Mouse CysLT2600 ± 200 (weak partial agonist)[3]

Signaling Pathways of CysLT Receptors

Activation of CysLT1 and CysLT2 receptors by agonists initiates a cascade of intracellular signaling events. Both receptors are coupled to G proteins, primarily Gq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, including smooth muscle contraction, cell proliferation, and cytokine release.

CysLT_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist CysLT Agonist (e.g., NMLTC4, LTC4, LTD4) CysLT_R CysLT Receptor (CysLT1 or CysLT2) Agonist->CysLT_R Binds to Gq Gq Protein CysLT_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CysLT Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CysLT receptor Incubation Incubate membranes, radioligand, and competitor at various concentrations Membrane_Prep->Incubation Radioligand Prepare radiolabeled ligand (e.g., [³H]LTD4) Radioligand->Incubation Competitor Prepare unlabeled competitor (e.g., NMLTC4, LTC4) Competitor->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation IC50_Calc Calculate IC50 value Scintillation->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the CysLT receptor of interest (CysLT1 or CysLT2) are prepared from cultured cells or tissues by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2) is used for all dilutions.

  • Incubation: In a 96-well plate, a constant concentration of a radiolabeled CysLT ligand (e.g., [3H]LTD4) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor agonist (e.g., NMLTC4, LTC4, LTD4, or LTE4).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Cells stably expressing the CysLT receptor of interest are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Agonist Preparation: A series of dilutions of the CysLT agonists are prepared in the assay buffer.

  • FLIPR Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument measures the baseline fluorescence of each well.

  • Agonist Addition: The FLIPR's integrated pipettor adds the different concentrations of the agonists to the wells.

  • Kinetic Reading: The fluorescence intensity in each well is measured kinetically in real-time immediately after agonist addition. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each agonist concentration. The data is then plotted as a dose-response curve, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression.

Smooth Muscle Contraction Assay

This ex vivo assay measures the ability of CysLT agonists to induce contraction of smooth muscle tissue, a key physiological response.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue, such as guinea pig trachea, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.[4]

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension. An optimal resting tension is applied to the tissue.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of time (e.g., 60-90 minutes) until a stable baseline tension is achieved.

  • Cumulative Concentration-Response Curve: The CysLT agonists are added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous concentration has reached a plateau.

  • Data Recording: The contractile response (increase in tension) is recorded for each agonist concentration.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by a standard contractile agent (e.g., KCl). A dose-response curve is constructed, and the EC50 value is determined.

References

Validating the specificity of N-methylleukotriene C4 for the CysLT2 receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-methylleukotriene C4 (N-Me-LTC4) specificity for the cysteinyl leukotriene 2 (CysLT2) receptor, with a comparative evaluation against endogenous ligands and established antagonists, provides compelling evidence for its utility as a selective research tool. This guide offers researchers, scientists, and drug development professionals an objective comparison of N-Me-LTC4's performance, supported by experimental data and detailed protocols, to facilitate the investigation of CysLT2 receptor pharmacology and its role in various physiological and pathological processes.

Comparative Analysis of Ligand Specificity

N-Me-LTC4, a synthetic analog of the endogenous cysteinyl leukotriene C4 (LTC4), demonstrates remarkable selectivity for the CysLT2 receptor over the CysLT1 receptor. This specificity is crucial for dissecting the distinct signaling pathways and biological functions mediated by these two receptor subtypes. The following table summarizes the binding affinities and potencies of N-Me-LTC4 and other key ligands at both human CysLT1 and CysLT2 receptors.

LigandReceptorParameterValue (nM)Reference
N-Me-LTC4 hCysLT1 EC50 >2,000 [1]
hCysLT2 EC50 122 [1]
LTC4hCysLT1EC5024[2]
hCysLT2EC500.81[3]
LTD4hCysLT1EC502.5[2]
hCysLT2EC500.99[3]
LTE4hCysLT1EC50240[2]
hCysLT2EC5059.0[3]
MontelukasthCysLT1Ki0.122 (for inhibition of 2-MeSADP at P2Y1)[4]
ZafirlukasthCysLT1Ki0.26
PranlukasthCysLT1Ki (vs LTD4)0.99

Elucidating the Signaling Cascades

The differential activation of CysLT1 and CysLT2 receptors initiates distinct downstream signaling pathways. Understanding these pathways is fundamental to interpreting the functional consequences of receptor activation.

cluster_cyslt1 CysLT1 Receptor Signaling cluster_cyslt2 CysLT2 Receptor Signaling CysLT1 CysLT1 Gq_1 Gq CysLT1->Gq_1 LTD4 > LTC4 > LTE4 PLC_1 PLC Gq_1->PLC_1 IP3_1 IP3 PLC_1->IP3_1 DAG_1 DAG PLC_1->DAG_1 Ca_1 [Ca2+]i ↑ IP3_1->Ca_1 PKC_1 PKC DAG_1->PKC_1 CysLT2 CysLT2 Gq_2 Gq CysLT2->Gq_2 LTC4 = LTD4 >> LTE4 PLC_2 PLC Gq_2->PLC_2 IP3_2 IP3 PLC_2->IP3_2 DAG_2 DAG PLC_2->DAG_2 Ca_2 [Ca2+]i ↑ IP3_2->Ca_2 PKC_2 PKC DAG_2->PKC_2 NMeLTC4 N-Me-LTC4 NMeLTC4->CysLT2

CysLT Receptor Signaling Pathways

Both CysLT1 and CysLT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq alpha subunits.[5][6] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. The distinct ligand preferences of each receptor subtype, as highlighted in the diagram, are key to their differential roles in cellular signaling.

A Rigorous Workflow for Validating Agonist Specificity

The determination of a ligand's receptor specificity is a critical step in pharmacological research. A systematic and multi-faceted approach is required to ensure the validity of the findings.

start Start primary_screen Primary Screen (e.g., Calcium Mobilization Assay) start->primary_screen dose_response Dose-Response Curves (Determine EC50) primary_screen->dose_response receptor_panel Receptor Panel Screening (Target and Related Receptors) dose_response->receptor_panel binding_assay Radioligand Binding Assay (Determine Ki) receptor_panel->binding_assay functional_antagonist Functional Antagonist Assay (Confirm Mechanism of Action) binding_assay->functional_antagonist in_vivo In Vivo / Ex Vivo Model (Assess Physiological Relevance) functional_antagonist->in_vivo end End in_vivo->end

GPCR Agonist Specificity Workflow

This workflow outlines a standard procedure for validating the specificity of a GPCR agonist. The initial primary screen identifies potential activity, which is then quantified through dose-response studies to determine potency (EC50). To assess selectivity, the agonist is screened against a panel of related receptors. Competitive radioligand binding assays are then employed to determine the binding affinity (Ki) at the target receptor. Functional antagonist assays are crucial to confirm that the observed agonism is mediated by the target receptor. Finally, in vivo or ex vivo models are used to establish the physiological relevance of the agonist's activity.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293T cells transiently or stably expressing the human CysLT1 or CysLT2 receptor.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Probenecid.

  • Test compounds (N-Me-LTC4, LTC4, LTD4, LTE4).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the transfected HEK293T cells into 96-well plates and culture overnight.

  • Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting in HBSS/HEPES buffer containing Pluronic F-127 and probenecid.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Wash the cells with HBSS/HEPES buffer containing probenecid to remove extracellular dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Measure the baseline fluorescence for a short period before adding the test compounds.

  • Automatically inject the desired concentration of the test compound into the wells and continue to measure the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Data are typically expressed as the change in fluorescence (ΔF) or as a ratio of the baseline fluorescence (F/F0).

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

Materials:

  • Cell membranes prepared from cells expressing the CysLT1 or CysLT2 receptor.

  • [3H]-LTD4 (radioligand).

  • Unlabeled LTD4 (for determining non-specific binding).

  • Test compounds (N-Me-LTC4 and other unlabeled ligands).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membranes, [3H]-LTD4, and varying concentrations of the unlabeled test compound.

  • For determining non-specific binding, a high concentration of unlabeled LTD4 is added to a set of wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (the inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

References

Comparative Potency of N-methylleukotriene C4, LTD4, and LTE4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency of leukotriene analogues is critical for advancing research in inflammatory and allergic diseases. This guide provides a comprehensive comparison of N-methylleukotriene C4 (N-methyl LTC4) with the naturally occurring cysteinyl leukotrienes, LTD4 and LTE4, supported by experimental data and detailed methodologies.

Executive Summary

This compound (N-methyl LTC4) is a synthetic, metabolically stable analogue of LTC4 that exhibits a distinct potency profile compared to its natural counterparts, LTD4 and LTE4. While LTD4 is generally the most potent agonist at the CysLT1 receptor, a key mediator of airway smooth muscle contraction, N-methyl LTC4 demonstrates high potency and selectivity for the CysLT2 receptor. The relative potency of these leukotrienes is highly dependent on the specific receptor subtype and the biological system being investigated. LTE4, while often the least potent at CysLT1 and CysLT2 receptors, exhibits unique activities, including the potentiation of responses to other inflammatory mediators. This guide synthesizes the available quantitative data to provide a clear comparison of these important signaling molecules.

Quantitative Potency Comparison

The following table summarizes the available quantitative data on the potency of N-methyl LTC4, LTD4, and LTE4 in various experimental models. Direct comparisons of all three compounds within the same study are limited; therefore, data is presented with the specific context of each experiment.

LigandAssay TypeTissue/Cell LineReceptor TargetPotency (pD2 or EC50)Reference
N-methyl LTC4 Smooth Muscle ContractionGuinea Pig IleumCysLT ReceptorspD2 = 7.7 ± 0.12[1]
Smooth Muscle ContractionGuinea Pig TracheaCysLT ReceptorspD2 = 8.1 ± 0.1[1]
Calcium MobilizationHuman CysLT1-transfected cellsCysLT1EC50 > 2,000 nM
Calcium MobilizationHuman CysLT2-transfected cellsCysLT2EC50 = 122 nM
LTC4 Smooth Muscle ContractionGuinea Pig IleumCysLT ReceptorspD2 = 9.0 ± 0.1[1]
Smooth Muscle ContractionGuinea Pig TracheaCysLT ReceptorspD2 = 8.0 ± 0.2[1]
LTD4 Mucus SecretionGuinea Pig TracheaCysLT1EC50 ≈ 2 µM[2]
LTE4 Smooth Muscle ContractionGuinea Pig Tracheal SpiralsCysLT ReceptorsMore potent than LTD4 and LTC4

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Leukotriene Signaling Pathway

The cysteinyl leukotrienes mediate their effects through cell surface G-protein coupled receptors, primarily CysLT1 and CysLT2. The following diagram illustrates the synthesis of these leukotrienes from arachidonic acid and their subsequent interaction with their receptors, leading to downstream signaling events.

Leukotriene_Signaling cluster_synthesis Leukotriene Synthesis cluster_receptor Receptor Signaling AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 + Glutathione LTC4_synthase LTC4 Synthase LTC4_synthase->LTC4 gamma_GT γ-Glutamyl transpeptidase LTD4 Leukotriene D4 (LTD4) gamma_GT->LTD4 DP Dipeptidase LTE4 Leukotriene E4 (LTE4) DP->LTE4 LTC4->LTD4 CysLT1 CysLT1 Receptor LTC4->CysLT1 lower affinity CysLT2 CysLT2 Receptor LTC4->CysLT2 LTD4->LTE4 LTD4->CysLT1 LTD4->CysLT2 LTE4->CysLT1 lowest affinity LTE4->CysLT2 lower affinity Nmethyl_LTC4 N-methyl LTC4 Nmethyl_LTC4->CysLT2 Downstream1 Smooth Muscle Contraction, Inflammation CysLT1->Downstream1 Downstream2 Inflammation, Vascular Permeability CysLT2->Downstream2

Leukotriene Synthesis and Receptor Signaling Pathway.

Experimental Protocols

Guinea Pig Tracheal Smooth Muscle Contraction Assay

This ex vivo assay is a classical method to assess the bronchoconstrictor or bronchodilator potential of compounds.

Methodology:

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit buffer. The trachea is cut into rings or spiral strips.

  • Mounting: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record changes in tension.

  • Equilibration: An optimal resting tension is applied to the tissues, and they are allowed to equilibrate for a period of 60-90 minutes, with regular washing.

  • Contraction Studies: Cumulative concentration-response curves are generated by adding increasing concentrations of the leukotriene agonists (N-methyl LTC4, LTD4, or LTE4) to the organ baths. The resulting contractions are recorded.

  • Data Analysis: The contractile responses are typically expressed as a percentage of the maximum contraction induced by a standard agonist like histamine or carbachol. EC50 or pD2 values are calculated from the concentration-response curves to determine the potency of each agonist. To study the metabolism of LTC4, experiments can be performed in the presence of a γ-glutamyl transpeptidase inhibitor, such as acivicin, to prevent its conversion to LTD4.[1]

Calcium Mobilization Assay

This in vitro assay measures the activation of Gq-coupled receptors, such as CysLT1 and CysLT2, by quantifying the increase in intracellular calcium concentration upon agonist stimulation.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., HEK293 or CHO) is transiently or stably transfected to express the human CysLT1 or CysLT2 receptor.

  • Cell Plating: The transfected cells are seeded into 96-well or 384-well microplates and cultured until they reach an appropriate confluency.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

  • Agonist Stimulation: The plate is placed in a fluorescence microplate reader (e.g., FLIPR®). Baseline fluorescence is measured, and then the leukotriene agonists are added to the wells at various concentrations.

  • Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time. The peak fluorescence response is used to generate concentration-response curves, from which EC50 values are calculated to determine agonist potency.

In Vivo Vascular Leakage Assay

This in vivo assay assesses the ability of leukotrienes to increase vascular permeability, a key feature of inflammation.

Methodology:

  • Animal Model: The assay is often performed in mice, sometimes using transgenic models that overexpress a specific receptor, such as the human CysLT2 receptor in endothelial cells.

  • Dye Injection: A vascular leakage tracer dye, such as Evans blue, is injected intravenously into the mice.

  • Agonist Administration: The leukotriene agonist (e.g., N-methyl LTC4) or a vehicle control is injected locally, for instance, into the ear pinna or subcutaneously.

  • Dye Extravasation: The agonist induces an increase in vascular permeability, leading to the extravasation of the Evans blue dye from the blood vessels into the surrounding tissue at the site of injection.

  • Quantification: After a set period, the animals are euthanized, and the tissue from the injection site is excised. The extravasated dye is extracted from the tissue using a solvent (e.g., formamide).

  • Data Analysis: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer. An increase in dye concentration in the tissue corresponds to an increase in vascular leakage and is indicative of the agonist's potency.

Conclusion

The comparative potency of N-methyl LTC4, LTD4, and LTE4 is a complex interplay of receptor selectivity and tissue-specific expression. N-methyl LTC4 emerges as a valuable research tool due to its metabolic stability and its potent and selective agonism at the CysLT2 receptor. This allows for the specific interrogation of CysLT2-mediated pathways without the confounding rapid conversion to other leukotrienes seen with LTC4. LTD4 remains the most potent endogenous agonist for the CysLT1 receptor, making it a critical molecule in the study of bronchoconstriction. LTE4, while less potent at the primary CysLT receptors, possesses unique biological activities that warrant further investigation. A thorough understanding of the distinct pharmacological profiles of these leukotrienes is essential for the development of targeted therapeutics for a range of inflammatory and allergic conditions.

References

Independent Replication of N-methylleukotriene C4 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on N-methylleukotriene C4 (N-methyl LTC4), a synthetic and metabolically stable analog of the pro-inflammatory lipid mediator leukotriene C4 (LTC4). The data presented here is compiled from initial characterization studies and subsequent independent research that validates and expands upon the initial findings, primarily focusing on its role as a selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2). This guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding and replication of these findings.

Executive Summary

N-methyl LTC4 has been established as a potent and selective agonist for the CysLT2 receptor, demonstrating minimal activity at the CysLT1 receptor. This selectivity makes it a valuable tool for elucidating the specific physiological and pathological roles of the CysLT2 receptor. Initial findings on its ability to induce vascular leakage have been independently supported and expanded upon by studies investigating its role in pruritus (itch). This guide will compare the quantitative data and methodologies from these key studies.

Data Presentation

The following tables summarize the key quantitative findings from the primary characterization of N-methyl LTC4 and a subsequent independent study that utilized it to investigate itch.

Table 1: In Vitro Receptor Selectivity and Potency of this compound

Assay TypeReceptorN-methyl LTC4 EC50 (nM)LTC4 EC50 (nM)LTD4 EC50 (nM)Reference
Calcium MobilizationHuman CysLT1> 2,000~100~10[1]
Human CysLT2122~100~100[1]
β-Arrestin RecruitmentHuman CysLT2Potent (EC50 not specified)Potent (EC50 not specified)Potent (EC50 not specified)[1]

Table 2: In Vivo Effects of this compound

ExperimentAnimal ModelTreatmentKey FindingQuantitative Data (Mean ± SEM)Reference
Vascular LeakageMice overexpressing human CysLT2 receptor (TG-EC)VehicleBaseline vascular permeabilityAbsorbance at 610 nm: 0.012 ± 0.01[1][2]
N-methyl LTC4Increased vascular permeabilityAbsorbance at 610 nm: 0.26 ± 0.13 (22-fold increase)[1][2]
CysLT2 Receptor Knockout (KO) MiceVehicleBaseline vascular permeabilityAbsorbance at 610 nm: 0.063 ± 0.07[1][2]
N-methyl LTC4No significant increase in vascular permeabilityAbsorbance at 610 nm: 0.034 ± 0.01[1][2]
Itch BehaviorWild-type MiceVehicleBaseline scratching behaviorNumber of scratching bouts/30 min: ~5[3][4]
N-methyl LTC4 (0.75 µg)Induced robust scratching behaviorNumber of scratching bouts/30 min: ~150[3][4][5]
CysLT2 Receptor Knockout (KO) MiceN-methyl LTC4 (0.75 µg)Abrogated scratching behaviorNumber of scratching bouts/30 min: ~10[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent replication.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Cell Lines:

  • HEK293 cells stably expressing either the human CysLT1 or CysLT2 receptor.

Protocol:

  • Cells are seeded in 96-well plates and grown to confluence.

  • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • After incubation, the dye solution is removed, and the cells are washed with the buffer.

  • A baseline fluorescence reading is taken using a fluorescence plate reader.

  • N-methyl LTC4 or other agonists are added at various concentrations, and the fluorescence is measured continuously for several minutes to detect changes in intracellular calcium levels.

  • The peak fluorescence response is used to determine the dose-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

Methodology:

  • A common method is the PathHunter® β-arrestin assay (DiscoverX).

  • Cells stably co-expressing the CysLT2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are used.

  • Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together and forming a functional β-galactosidase enzyme.

  • The enzyme activity is measured by adding a chemiluminescent substrate and detecting the light output with a luminometer.

In Vivo Vascular Leakage Assay (Miles Assay)

This assay quantifies the increase in vascular permeability in response to an agonist.

Animal Model:

  • Mice overexpressing the human CysLT2 receptor in their vascular endothelium (TG-EC mice) and CysLT2 receptor knockout (KO) mice are used as controls.[1][2]

Protocol:

  • Anesthetize the mice (e.g., with ketamine/xylazine).

  • Inject Evans blue dye (e.g., 1% solution in saline) intravenously via the tail vein. The dye binds to serum albumin.

  • Inject N-methyl LTC4 (e.g., 1 µg in saline) intradermally into the ear or another designated skin area. Inject vehicle (saline) in the contralateral site as a control.

  • Allow the dye to circulate for a specified time (e.g., 30 minutes).

  • Euthanize the mice and excise the injected skin areas.

  • Extract the Evans blue dye from the tissue by incubation in formamide (e.g., at 55°C overnight).

  • Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at 610 nm using a spectrophotometer.[1][2]

In Vivo Itch Behavior Assay

This assay measures the scratching behavior in mice in response to a pruritogen.

Animal Model:

  • Wild-type and CysLT2 receptor knockout (KO) mice.

Protocol:

  • Acclimate the mice to the observation chambers.

  • Inject N-methyl LTC4 (e.g., 0.75 µg in saline) intradermally into the nape of the neck or the cheek.

  • Immediately after injection, place the mice in the observation chambers and record their behavior for a set period (e.g., 30 minutes).

  • A trained observer, blinded to the treatment groups, counts the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.[3][4][5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

N_methyl_LTC4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-methyl LTC4 N-methyl LTC4 CysLT2R CysLT2 Receptor N-methyl LTC4->CysLT2R Binds to Gq Gq CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Downstream Downstream Cellular Responses (e.g., Vascular Leakage, Itch) PKC->Downstream Leads to Vascular_Leakage_Workflow start Start injection Intravenous injection of Evans Blue Dye start->injection treatment Intradermal injection of N-methyl LTC4 or Vehicle injection->treatment circulation Allow dye to circulate (30 minutes) treatment->circulation euthanasia Euthanize and excise tissue circulation->euthanasia extraction Extract Evans Blue with Formamide euthanasia->extraction quantification Quantify absorbance at 610 nm extraction->quantification end End quantification->end

References

A Comparative Guide to N-methylleukotriene C4 in CysLT2 Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and methodological comparison of N-methylleukotriene C4 (N-methyl LTC4) with other common alternatives for studying the cysteinyl leukotriene receptor 2 (CysLT2R). N-methyl LTC4 is a synthetic, metabolically stable analog of leukotriene C4 (LTC4) that acts as a potent and selective agonist for the CysLT2 receptor, making it a valuable tool for elucidating the receptor's role in various physiological and pathological processes.

Performance Comparison: N-methyl LTC4 vs. Alternatives

The following tables summarize key quantitative data from various experimental models, offering a direct comparison of N-methyl LTC4 with the natural CysLT2R ligand, LTC4, and the dual CysLT1/CysLT2R antagonist and partial agonist, BAY-u9773.

Table 1: In Vitro Receptor Activation and Antagonism
CompoundReceptorAssay TypeParameterValueSpeciesReference
N-methyl LTC4 CysLT2Calcium MobilizationEC50122 nMHuman[1]
CysLT1Calcium MobilizationEC50> 2,000 nMHuman[1]
Leukotriene C4 (LTC4) CysLT2Calcium MobilizationEC50~10-100 nMHuman[2]
CysLT2Smooth Muscle ContractionEC505.4 ± 1.9 nMGuinea Pig[3]
BAY-u9773 CysLT1Antagonist ActivitypA2 / pKB6.8 - 7.4Guinea Pig[4]
CysLT2Antagonist ActivitypA2 / pKB6.8 - 7.7Guinea Pig[4]
CysLT2Partial Agonist ActivityEC50Not explicitly stated, but induces lower Ca2+ increase than LTC4Guinea Pig[5]
Table 2: In Vivo Pruritogenic (Itch) Response in Mice
CompoundDoseMean Scratching Bouts (30 min)Peak Response DoseReference
N-methyl LTC4 0.6 nmol~1500.2 - 0.6 nmol[1]
Leukotriene C4 (LTC4) 0.6 nmol~1250.2 - 0.6 nmol[1]
Leukotriene D4 (LTD4) 0.6 nmolNo significant scratchingN/A[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison.

In Vivo Mouse Pruritogenic (Itch) Response Model

This protocol is adapted from studies investigating itch-related behaviors in mice.[1][6]

Objective: To assess the in vivo itch-inducing potential of N-methyl LTC4 and its analogs.

Materials:

  • N-methyl LTC4, LTC4, LTD4 (and vehicle control)

  • Male C57BL/6 mice (8-12 weeks old)

  • Video recording equipment

  • Observation chambers

Procedure:

  • Acclimation: Individually house mice in observation chambers for at least 30 minutes before injection to allow for acclimation to the environment.

  • Injection: Gently restrain the mouse and administer an intradermal injection of the test compound (e.g., 0.6 nmol of N-methyl LTC4 in a volume of 10 µL) into the rostral back (nape of the neck) or cheek using a 30-gauge needle.

  • Observation: Immediately after injection, place the mouse back into the observation chamber and record its behavior for 30-60 minutes.

  • Data Analysis: A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid back-and-forth motions of the hind paw directed at the injection site.

In Vitro Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to CysLT2R activation, often performed using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To quantify the potency and efficacy of N-methyl LTC4 and other compounds in activating CysLT2R-mediated calcium signaling.

Materials:

  • HEK293 cells stably expressing the human CysLT2 receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom microplates

  • N-methyl LTC4, LTC4, and other test compounds

  • FLIPR or other fluorescence microplate reader

Procedure:

  • Cell Plating: Seed the CysLT2R-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for 1-2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: Place the cell plate into the FLIPR instrument. After establishing a stable baseline fluorescence reading, add the test compounds to the wells.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each compound concentration and plot a dose-response curve. Calculate the EC50 value, which is the concentration of the agonist that gives half-maximal response.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol is a modified Miles assay used to assess changes in vascular permeability in response to inflammatory mediators.[7][8][9]

Objective: To evaluate the in vivo effect of N-methyl LTC4 on vascular leakage.

Materials:

  • N-methyl LTC4 (and vehicle control)

  • Evans Blue dye (1% in sterile saline)

  • Anesthetized mice

  • 30-gauge needles and syringes

Procedure:

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.

  • Dye Injection: Inject Evans Blue dye intravenously via the tail vein. The dye will bind to serum albumin.

  • Compound Injection: After a short circulation time (e.g., 5-10 minutes), administer intradermal injections of N-methyl LTC4 and a vehicle control at distinct sites on the shaved dorsal skin of the mouse.

  • Incubation: Allow the compounds to take effect for a defined period (e.g., 30 minutes).

  • Extravasation Measurement: Euthanize the mouse and dissect the skin at the injection sites.

  • Dye Extraction: Incubate the dissected skin samples in formamide at 60°C for 24-48 hours to extract the extravasated Evans Blue dye.

  • Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer. The amount of dye is proportional to the degree of vascular permeability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CysLT2 receptor signaling pathway and a typical experimental workflow for its study.

CysLT2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular N-methyl LTC4 N-methyl LTC4 CysLT2R CysLT2R N-methyl LTC4->CysLT2R LTC4 LTC4 LTC4->CysLT2R Gq Gq CysLT2R->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER Store) IP3->Ca2_ER releases PKC PKC DAG->PKC Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC ERK ERK1/2 PKC->ERK NFkB NF-κB PKC->NFkB Gene_Transcription Gene Transcription ERK->Gene_Transcription NFkB->Gene_Transcription

Caption: CysLT2R signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., CysLT2R-HEK293) Ca_Assay Calcium Mobilization Assay (FLIPR) Cell_Culture->Ca_Assay Dose_Response Dose-Response Curve & EC50 Determination Ca_Assay->Dose_Response Animal_Model Animal Model (e.g., Mouse) Compound_Admin Compound Administration (e.g., Intradermal Injection) Animal_Model->Compound_Admin Behavioral_Assay Behavioral Assay (e.g., Scratching Bouts) Compound_Admin->Behavioral_Assay Permeability_Assay Vascular Permeability (Miles Assay) Compound_Admin->Permeability_Assay Data_Analysis Statistical Analysis Behavioral_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Caption: Experimental workflow for CysLT2R research.

References

N-Methylleukotriene C4: A Comparative Analysis of Dose-Response Across Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response to N-methylleukotriene C4 (N-Me-LTC4), a synthetic and metabolically stable analog of leukotriene C4 (LTC4). N-Me-LTC4 is a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R), making it a valuable tool for dissecting the roles of CysLT receptor subtypes in various physiological and pathological processes.[1][2] This document summarizes quantitative data on its activity, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Data Presentation: Dose-Response Parameters of this compound and Leukotriene C4

The following table summarizes the dose-response parameters for N-Me-LTC4 in engineered cell lines expressing human cysteinyl leukotriene receptors. Due to the limited availability of public data on N-Me-LTC4 in primary inflammatory and smooth muscle cells, data for the parent compound, LTC4, is included for comparison in relevant cell types. This allows for an inferred understanding of the potential effects of N-Me-LTC4, given that it has a similar potency to LTC4 at the CysLT2 receptor.[1]

AgonistCell TypeReceptor ExpressedAssay TypeParameterValue (nM)
N-Me-LTC4 CHO CellsHuman CysLT1Calcium MobilizationEC50> 2,000
N-Me-LTC4 CHO CellsHuman CysLT2Calcium MobilizationEC50122
LTC4 Guinea-pig taenia coli (Smooth Muscle)EndogenousContractionEC505.4 ± 1.9
LTC4 Human Tracheal Smooth MuscleEndogenousContractionEC5010.3
LTC4 Human Bronchial Smooth MuscleEndogenousContractionEC501.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols relevant to generating the dose-response data presented.

Aequorin-Based Calcium Mobilization Assay in CHO Cells

This protocol is adapted from studies characterizing N-Me-LTC4 activity in Chinese Hamster Ovary (CHO) cells stably expressing human CysLT1 or CysLT2 receptors and the luminescent protein aequorin.

a. Cell Culture and Preparation:

  • CHO cells stably expressing the human CysLT1 or CysLT2 receptor and aequorin are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Cells are harvested and washed with a serum-free medium.

  • The cells are then incubated with coelenterazine, the substrate for aequorin, in the dark to charge the photoprotein.

b. Agonist Preparation:

  • N-Me-LTC4 is dissolved in an appropriate solvent (e.g., ethanol) to create a stock solution.

  • Serial dilutions of N-Me-LTC4 are prepared in the assay buffer to achieve the desired final concentrations for the dose-response curve.

c. Luminescence Measurement:

  • The charged cells are injected into a luminometer tube or well of a microplate.

  • The baseline luminescence is recorded.

  • The N-Me-LTC4 solution at a specific concentration is added to the cells, and the resulting luminescence, indicative of intracellular calcium release, is measured over time.

  • The peak luminescence is recorded for each concentration.

d. Data Analysis:

  • The luminescence response is typically normalized to the maximum response observed or to the response of a control agonist.

  • The normalized data is plotted against the logarithm of the N-Me-LTC4 concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and Emax values.

Smooth Muscle Contraction Assay

This generalized protocol is based on methodologies used to assess the contractile response of airway and other smooth muscles to leukotrienes.[7][8]

a. Tissue Preparation:

  • Smooth muscle strips (e.g., from guinea pig taenia coli or human bronchus) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • The muscle strips are connected to an isometric force transducer to record changes in tension.

  • The tissues are allowed to equilibrate under a resting tension for a period of time before the experiment.

b. Dose-Response Measurement:

  • A cumulative concentration-response curve is generated by adding increasing concentrations of LTC4 (or N-Me-LTC4) to the organ bath at set intervals.

  • The contractile response (increase in tension) is allowed to reach a plateau before the next concentration is added.

  • The response at each concentration is recorded.

c. Data Analysis:

  • The contractile response at each concentration is expressed as a percentage of the maximum contraction induced by a standard stimulus (e.g., high potassium solution or a maximal dose of a reference agonist like carbachol).[8]

  • The percentage of maximal response is plotted against the logarithm of the agonist concentration.

  • A sigmoidal dose-response curve is fitted to the data to calculate the EC50 and Emax.

Mandatory Visualization

Signaling Pathway of Leukotriene C4

LTC4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTC4 LTC4 / N-Me-LTC4 CysLT1R CysLT1 Receptor LTC4->CysLT1R CysLT2R CysLT2 Receptor LTC4->CysLT2R Gq Gq CysLT1R->Gq CysLT2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CysLT Receptor Signaling Pathway.

Experimental Workflow for Dose-Response Curve Generation

Dose_Response_Workflow start Start prep_cells Prepare Target Cells (e.g., Culture, Isolate) start->prep_cells prep_agonist Prepare Serial Dilutions of N-Me-LTC4 start->prep_agonist stimulate Stimulate Cells with Varying Agonist Concentrations prep_cells->stimulate prep_agonist->stimulate measure Measure Biological Response (e.g., Ca²⁺ flux, Contraction) stimulate->measure normalize Normalize Data (% of Max Response) measure->normalize plot Plot Response vs. Log[Agonist] normalize->plot fit_curve Fit Sigmoidal Curve (Non-linear Regression) plot->fit_curve determine_params Determine EC50 / Emax fit_curve->determine_params end End determine_params->end

Caption: Dose-Response Curve Workflow.

References

Confirming the On-Target Effects of N-methylleukotriene C4 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of N-methylleukotriene C4 (NMLTC4), a stable analog of leukotriene C4 (LTC4), with its parent compound and other alternatives. The use of knockout mouse models has been instrumental in unequivocally demonstrating the specific receptor-mediated actions of NMLTC4, providing invaluable data for researchers in inflammation, immunology, and drug development.

Executive Summary

This compound is a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R). Its resistance to enzymatic degradation makes it a superior tool for studying the physiological and pathological roles of the LTC4/CysLT2R signaling axis compared to the rapidly metabolized LTC4. Studies utilizing CysLT2R knockout (Cysltr2-/-) mice have definitively shown that the pruritic, pro-inflammatory, and platelet-activating effects of NMLTC4 are mediated exclusively through this receptor. In contrast, these effects are absent in Cysltr2-/- mice, highlighting the on-target specificity of NMLTC4. This guide summarizes the key experimental findings, presents the data in comparative tables, details the experimental protocols, and provides visual diagrams of the implicated signaling pathways and workflows.

Data Presentation

Table 1: Comparison of Pruritic Effects of NMLTC4 and Alternatives in Wild-Type and Knockout Mice
CompoundMouse StrainDose (nmol)Mean Scratching Bouts (per 30 min)Key Finding
VehicleWild-TypeN/A~5Baseline scratching
NMLTC4 Wild-Type0.4~50Potent itch induction
NMLTC4 Cysltr2-/- 0.4~5Itch response abrogated
LTC4Wild-Type0.4~45Potent itch induction
LTC4Cysltr2-/-0.4~10Itch response significantly reduced
LTD4Wild-Type0.4~5No significant itch induction

Data synthesized from studies demonstrating NMLTC4's ability to induce itch-related scratching behavior. The effect is absent in mice lacking the CysLT2R, confirming the on-target effect.

Table 2: Comparison of Platelet Activation by LTC4 in Wild-Type and Knockout Mice
CompoundMouse StrainConcentration (nM)P-selectin Expression (% positive platelets)Key Finding
VehicleWild-TypeN/A~2%Baseline activation
LTC4 Wild-Type100~25%Significant platelet activation
LTC4 Cysltr2-/- 100~2%Activation completely blocked
LTC4Cysltr1-/-100~25%Activation unaffected
LTD4Wild-Type100~2%No significant activation

This table summarizes the on-target effect of LTC4 on platelet activation, a key event in inflammation and thrombosis. The data clearly shows the exclusive role of CysLT2R in this process.

Table 3: Comparison of LTC4-Induced Airway Inflammation in Wild-Type and Knockout Mice
TreatmentMouse StrainBronchoalveolar Lavage (BAL) Fluid Eosinophil Count (cells x 10^4)Key Finding
VehicleWild-Type~1Baseline eosinophil level
LTC4 Wild-Type~15Potent induction of airway eosinophilia
LTC4 Cysltr2-/- ~2Eosinophil influx abolished
LTC4 + Platelet DepletionWild-Type~3Eosinophil influx is platelet-dependent

Illustrates the critical role of the LTC4/CysLT2R axis in mediating allergic airway inflammation. The use of Cysltr2-/- mice confirms that this inflammatory response is a direct on-target effect.

Experimental Protocols

NMLTC4-Induced Itch Behavior in Mice

Objective: To assess the pruritic effects of NMLTC4 and confirm its mediation through CysLT2R.

Animals: Male C57BL/6J wild-type and Cysltr2-/- mice, 8-12 weeks old.

Procedure:

  • Acclimatize mice to individual observation chambers for at least 30 minutes before injection.

  • Prepare fresh solutions of NMLTC4 (and other compounds like LTC4, LTD4) in sterile phosphate-buffered saline (PBS).

  • Administer a 20 µL intradermal injection of the test compound or vehicle (PBS) into the rostral back (nape of the neck) of the mouse.

  • Immediately after injection, record the number of scratching bouts directed towards the injection site for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Compare the scratching responses between wild-type and Cysltr2-/- mice for each compound.

LTC4-Induced Platelet Activation Assay

Objective: To measure the effect of LTC4 on platelet activation and confirm the involvement of CysLT2R using flow cytometry.

Materials:

  • Whole blood from wild-type, Cysltr1-/-, and Cysltr2-/- mice collected in acid-citrate-dextrose.

  • LTC4, LTD4, and other agonists.

  • Fluorescently labeled antibodies: Anti-CD41 (platelet marker) and Anti-CD62P (P-selectin, activation marker).

  • Flow cytometer.

Procedure:

  • Dilute whole blood 1:10 in a suitable buffer (e.g., Tyrode's buffer).

  • Add LTC4 or other agonists at desired concentrations and incubate for 15 minutes at room temperature.

  • Add the fluorescently labeled antibodies and incubate for another 15 minutes in the dark.

  • Fix the samples with 1% paraformaldehyde.

  • Analyze the samples on a flow cytometer, gating on the CD41-positive population (platelets) and quantifying the percentage of cells expressing P-selectin.

LTC4-Induced Airway Inflammation Model

Objective: To evaluate the role of the LTC4/CysLT2R axis in promoting allergic airway inflammation.

Animals: Wild-type and Cysltr2-/- mice.

Procedure:

  • Sensitize mice with an intraperitoneal injection of ovalbumin (OVA) in alum on days 0 and 7.

  • On days 14, 15, and 16, challenge the mice intranasally with LTC4 or vehicle 30 minutes prior to an intranasal challenge with a low dose of OVA.

  • On day 18, perform a bronchoalveolar lavage (BAL) by cannulating the trachea and washing the lungs with PBS.

  • Collect the BAL fluid and centrifuge to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of different leukocyte populations, including eosinophils.

  • Calculate the absolute number of eosinophils in the BAL fluid.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response NMLTC4 NMLTC4 CysLT2R CysLT2R NMLTC4->CysLT2R LTC4 LTC4 LTC4->CysLT2R CysLT1R CysLT1R LTC4->CysLT1R LTD4 LTD4 LTD4->CysLT1R G_Protein_Activation G-Protein Activation CysLT2R->G_Protein_Activation PLC_Activation PLC Activation G_Protein_Activation->PLC_Activation IP3_DAG IP3 / DAG Increase PLC_Activation->IP3_DAG Ca_Increase [Ca2+]i Increase IP3_DAG->Ca_Increase PKC_Activation PKC Activation IP3_DAG->PKC_Activation Itch Itch Ca_Increase->Itch Platelet_Activation Platelet Activation PKC_Activation->Platelet_Activation Inflammation Inflammation Platelet_Activation->Inflammation Experimental_Workflow cluster_wildtype Wild-Type Mice cluster_knockout Cysltr2-/- Mice WT_NMLTC4 Administer NMLTC4 WT_Response Observe Biological Response (e.g., Itch) WT_NMLTC4->WT_Response Conclusion Conclusion: On-target effect via CysLT2R confirmed WT_Response->Conclusion KO_NMLTC4 Administer NMLTC4 KO_No_Response No Biological Response KO_NMLTC4->KO_No_Response KO_No_Response->Conclusion

Safety Operating Guide

Proper Disposal of N-methylleukotriene C4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of N-methylleukotriene C4 is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this potent and selective CysLT2 receptor agonist.

This compound is classified as a dangerous good for transport, underscoring the need for stringent adherence to disposal protocols.[1] The following procedures are based on general safety data sheet (SDS) guidelines for hazardous chemical waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Container Management:

    • Keep this compound in its original, labeled container whenever possible.

    • If the original container is compromised, transfer the waste to a new, compatible, and properly labeled waste container. The label should clearly state "Hazardous Waste" and list the chemical name: this compound.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition, as this compound is often supplied in a flammable solvent like ethanol.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • All waste must be disposed of in accordance with local, state, and federal regulations.

III. Spill and Contamination Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Waste: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe spill Spill Occurs start->spill container Step 2: Secure in a Labeled Hazardous Waste Container ppe->container segregate Step 3: Segregate from Incompatible Waste container->segregate storage Step 4: Store in Designated Hazardous Waste Area segregate->storage ehs Step 5: Contact Environmental Health & Safety (EHS) for Pickup storage->ehs disposal Step 6: Professional Disposal via Licensed Contractor ehs->disposal spill->ppe No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->container

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.